5-Amino-2-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74455. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZWQCKYLNIOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157805 | |
| Record name | 5-Amino-2-nitrobenzoic acid | |
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Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or brown powder; [Alfa Aesar MSDS] | |
| Record name | 5-Amino-2-nitrobenzoic acid | |
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CAS No. |
13280-60-9 | |
| Record name | 5-Amino-2-nitrobenzoic acid | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-60-9 | |
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| Record name | 5-Amino-2-nitrobenzoic acid | |
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| Record name | 13280-60-9 | |
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| Record name | 5-Amino-2-nitrobenzoic acid | |
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| Record name | 5-amino-2-nitrobenzoic acid | |
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| Record name | 5-Amino-2-nitrobenzoic acid | |
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Foundational & Exploratory
5-Amino-2-nitrobenzoic Acid: A Technical Guide
CAS Number: 13280-60-9
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 5-Amino-2-nitrobenzoic acid. This document outlines its chemical and physical properties, key applications, relevant biological pathways, and detailed experimental protocols.
Core Compound Data
This compound is an aromatic compound featuring amino, nitro, and carboxylic acid functional groups. This trifunctional nature makes it a versatile intermediate in various chemical syntheses. Its identity and fundamental properties are summarized below.
| Identifier | Value |
| CAS Number | 13280-60-9[1] |
| Molecular Formula | C₇H₆N₂O₄[1] |
| Molecular Weight | 182.13 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline[1] |
| SMILES | C1=CC(=C(C=C1N)C(=O)O)--INVALID-LINK--[O-][1] |
| InChI Key | KZZWQCKYLNIOBT-UHFFFAOYSA-N[1] |
Physicochemical and Safety Properties
The compound's physical characteristics and safety profile are crucial for its proper handling, storage, and application in experimental settings.
Table of Physicochemical Properties:
| Property | Value |
| Appearance | Yellow powder or crystal |
| Melting Point | 236-238 °C (lit.)[1] |
| Solubility | Soluble in DMSO and Methanol |
| Crystal Structure | Monoclinic, Space Group P21/c |
Table of Safety and Hazard Information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Oxidizing Solid | GHS03 | Danger | H272: May intensify fire; oxidizer[1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Note: Always consult the full Safety Data Sheet (SDS) before handling this chemical. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used.[1]
Applications in Research and Development
This compound is a valuable starting material and intermediate with several key applications:
-
Pharmaceutical Synthesis : It serves as a key intermediate in synthesizing various pharmaceuticals. It is a reactant for the preparation of insulin receptor tyrosine kinase activators.[1]
-
Dye Production : The primary amino group can be readily diazotized and coupled with other aromatic compounds to form a wide range of azo dyes.
-
Biochemical Research : It is utilized in studies related to enzyme inhibition and protein interactions.[2]
-
Material Science : The compound is used as a reactant in two-component dendritic chain reactions and in the enzymatic activation of hydrophobic self-immolative dendrimers.[1]
Involvement in Signaling Pathways
One of the notable applications of this compound is its use as a precursor for molecules that can activate the insulin receptor, a critical receptor tyrosine kinase (RTK). Activation of this receptor initiates a cascade of intracellular signaling events crucial for regulating metabolism, cell growth, and proliferation. An activator would potentiate the receptor's response to insulin or mimic its effect, leading to the phosphorylation of downstream targets. The two major signaling cascades initiated by the activated insulin receptor are the PI3K/AKT pathway, which primarily governs metabolic processes, and the RAS/MAPK pathway, which is central to controlling cell growth and proliferation.[3][4]
Experimental Protocols
Protocol: Diazotization of this compound
This protocol details the conversion of the primary aromatic amine group into a reactive diazonium salt, which is a key intermediate for azo coupling reactions.
Materials:
-
This compound (1.82 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl) (5 mL)
-
Sodium Nitrite (NaNO₂) (0.7 g, 0.01 mol)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
Suspension: In a 250 mL beaker, suspend 1.82 g of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of water.
-
Cooling: Stir the mixture vigorously to create a fine suspension and cool it to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt.
-
Nitrite Solution: In a separate beaker, prepare a solution of 0.7 g of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Ensure the temperature remains below 5 °C throughout the addition.
-
Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Verification: Check for the completion of the reaction by spotting a drop of the mixture on starch-iodide paper. The presence of excess nitrous acid, indicated by a blue-black color, confirms that all the primary amine has reacted.
-
Immediate Use: The resulting diazonium salt solution is highly reactive and should be used immediately in subsequent coupling reactions.
References
5-Amino-2-nitrobenzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis, and biological activities of 5-Amino-2-nitrobenzoic acid. The information is curated to support research, development, and application of this versatile chemical compound.
Core Chemical and Physical Properties
This compound is a yellow crystalline powder.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline | [3] |
| CAS Number | 13280-60-9 | [3] |
| Molecular Formula | C₇H₆N₂O₄ | [2] |
| Molecular Weight | 182.13 g/mol | [3] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 236-238 °C (lit.) | |
| Boiling Point | 481.3 °C (Predicted) | [4] |
| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water. Soluble in ethanol, acetone. | [6] |
| pKa | Not explicitly found in searches. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
| Spectrum | Key Features |
| ¹H NMR | Spectra available, though detailed interpretation requires specific solvent and frequency information. |
| ¹³C NMR | Spectra available, though detailed interpretation requires specific solvent and frequency information. |
| IR | Characteristic peaks for N-H, C=O, C-N, and N-O stretching and bending vibrations are expected. |
| UV-Vis | Expected to show absorption bands characteristic of nitro-substituted aromatic compounds. |
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 3-Aminobenzoic acid. The amino group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Nitration is expected to occur at the positions activated by the amino group and not deactivated by the carboxylic acid group.
Logical Workflow for Synthesis
Experimental Protocol: Nitration of 3-Aminobenzoic Acid (Proposed)
Materials:
-
3-Aminobenzoic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve a measured amount of 3-Aminobenzoic acid in a sufficient volume of concentrated sulfuric acid. The dissolution should be carried out in an ice bath to maintain a low temperature.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, also in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 3-Aminobenzoic acid, ensuring the temperature of the reaction mixture is kept low (typically below 10 °C) using the ice bath.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any residual acid.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals and determine the yield and melting point. Characterize the product using spectroscopic methods (NMR, IR).
Biological Activities and Signaling Pathways
This compound has been identified as an inhibitor of several enzymes and is used as a reagent in the preparation of an activator for a key signaling pathway.
Protease Inhibition
This compound has been shown to inhibit the activity of proteases such as chymotrypsin, trypsin, and elastase.[6] Protease inhibitors function by binding to the active site of the protease, preventing the enzyme from cleaving its substrate.[7] This inhibition can be competitive, where the inhibitor directly competes with the substrate for the active site.[8]
Dihydrolipoamide Dehydrogenase Inhibition
This compound also inhibits the enzyme dihydrolipoamide dehydrogenase (DLDH).[6] DLDH is a critical enzyme in cellular energy metabolism, functioning as a component of several multi-enzyme complexes, including the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex.[9] Inhibition of DLDH can disrupt the tricarboxylic acid (TCA) cycle and affect cellular redox balance, potentially activating stress response pathways like the Nrf2 signaling pathway.[10][11]
Role in Insulin Receptor Tyrosine Kinase Activation
This compound is utilized as a reagent in the preparation of an insulin receptor tyrosine kinase (IRTK) activator. The insulin receptor is a receptor tyrosine kinase that, upon binding to insulin, undergoes autophosphorylation and activates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[12][13] These pathways are crucial for regulating glucose metabolism, cell growth, and proliferation.[14] While this compound itself is not the direct activator, it serves as a key building block in the synthesis of molecules designed to activate this pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Determination of Melting Point
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (236-238 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
The recorded melting point range provides an indication of the sample's purity. A sharp melting range (1-2 °C) is indicative of a pure compound.
Qualitative Solubility Test
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes
-
Spatula
-
Solvents: Deionized water, Ethanol, Acetone, 5% aq. HCl, 5% aq. NaOH
Procedure:
-
Place approximately 20-30 mg of this compound into separate, clean, dry test tubes.
-
To the first test tube, add 1 mL of deionized water. Shake the test tube vigorously for 30 seconds. Observe if the solid dissolves.
-
Repeat step 2 with the other solvents (Ethanol, Acetone, 5% aq. HCl, 5% aq. NaOH) in separate test tubes.
-
Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent. The solubility in acidic and basic solutions can provide information about the functional groups present.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy (General Protocol)
Objective: To obtain the nuclear magnetic resonance spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
FTIR Spectroscopy (General Protocol)
Objective: To obtain the infrared spectrum to identify functional groups.
Apparatus:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
UV-Vis Spectroscopy (General Protocol)
Objective: To obtain the ultraviolet-visible absorption spectrum.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Ethanol or Methanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute stock solution of this compound in a suitable UV-transparent solvent.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
Record the wavelength(s) of maximum absorbance (λmax).
References
- 1. Insulin receptor - Wikipedia [en.wikipedia.org]
- 2. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 13280-60-9 | A-6803 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 13280-60-9 | FA17470 [biosynth.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DLD gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Roles of Dihydrolipoamide Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 14. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 5-Amino-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Amino-2-nitrobenzoic acid, a versatile chemical intermediate. The document details its core physicochemical properties, outlines key experimental protocols for its synthesis and characterization, and presents logical workflows for its practical application in research and development.
Core Data Summary
This compound is a yellow crystalline powder.[1] Its key quantitative properties are summarized below, providing a foundational dataset for laboratory use.
| Property | Value | References |
| Molecular Formula | C₇H₆N₂O₄ | [1][2] |
| Molecular Weight | 182.13 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 13280-60-9 | [2][3] |
| Melting Point | 236-238 °C | [3] |
| Appearance | Yellow or brown powder | [1][2] |
Experimental Protocols
Accurate synthesis and characterization are critical for the effective use of this compound. The following protocols are generalized methodologies based on established chemical literature.
1. Synthesis via Oxidative Cleavage of 5-Nitroisatin
A common and efficient method for synthesizing the related isomer, 2-amino-5-nitrobenzoic acid, involves the oxidative cleavage of 5-nitroisatin, which can be adapted.[4] A generalized protocol is as follows:
-
Dissolution: Dissolve 5-Nitroisatin in a 1 M sodium hydroxide solution within a round-bottom flask equipped with a magnetic stirrer.[4]
-
Cooling: Place the flask in an ice bath to cool the solution to approximately 10 °C.[4]
-
Oxidation: Slowly add 30% hydrogen peroxide dropwise to the cooled solution, ensuring the temperature is maintained at or below 10 °C.[4]
-
Reaction: Continue stirring the mixture in the ice bath for a minimum of two to three hours after the addition is complete.[4][5]
-
Precipitation: Acidify the reaction mixture to a pH of 3-4 using a suitable acid, such as glacial acetic acid or dilute hydrochloric acid, to precipitate the crude product.[4][5]
-
Purification: Collect the resulting solid via vacuum filtration and wash with cold deionized water. Further purification can be achieved by recrystallization from a hot solvent, such as 95% ethanol.[4]
2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆. Transfer the solution to a 5 mm NMR tube.[6]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz). Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]
-
Analysis: Analyze the chemical shifts, multiplicities, and integration of the peaks to confirm the arrangement of protons and carbons, ensuring it matches the expected structure of this compound.[7]
3. Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
Sample Preparation: Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the empty ATR crystal should be taken and subtracted from the sample spectrum.[6]
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups of this compound, including N-H stretches from the amine group, O-H and C=O stretches from the carboxylic acid, and N-O stretches from the nitro group.[6]
4. Characterization by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI).[8]
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.[8]
-
Analysis: Identify the molecular ion peak to confirm the molecular weight of 182.13 g/mol . Analyze the fragmentation pattern to further corroborate the compound's structure.[2][8]
Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-氨基-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound(13280-60-9) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Melting Point of 5-Amino-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of 5-Amino-2-nitrobenzoic acid (CAS No. 13280-60-9), a key physicochemical property for its identification, purity assessment, and application in research and development. This document summarizes reported melting point data, details standardized experimental protocols for its determination, and presents a logical workflow for this analytical procedure.
Core Physicochemical Properties
This compound is a yellow to brown crystalline powder.[1] Its molecular structure, featuring an amino group, a nitro group, and a carboxylic acid group, makes it a valuable building block in the synthesis of various organic molecules, including dyes and pharmaceuticals.[2][3] The melting point is a critical parameter for quality control and for tracking the progress of chemical reactions involving this compound.
Quantitative Data: Melting Point
The melting point of this compound has been reported in various sources. The data is summarized in the table below for easy comparison. The narrow range of reported values indicates a well-defined melting point for the pure substance.
| Parameter | Reported Value (°C) | Source(s) |
| Melting Point | 236-238 | Sigma-Aldrich, ChemicalBook, MySkinRecipes[2][3][4][5] |
Experimental Protocols for Melting Point Determination
Accurate determination of the melting point is crucial for the characterization of this compound. The following sections detail the methodologies for two common experimental techniques.
Capillary Melting Point Determination
This is a traditional and widely used method for determining the melting range of a solid organic compound.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Capillary Tube Loading:
-
Apparatus Setup:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.[7]
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block or bath.
-
-
Melting Point Determination:
-
Rough Determination: Initially, heat the sample at a rapid rate (e.g., 4-5°C per minute) to get an approximate melting point.[9]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[9] Begin heating again at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[8]
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid is observed (onset of melting).[9]
-
Record the temperature at which the entire sample has turned into a transparent liquid (completion of melting).[9]
-
The melting point is reported as the range between these two temperatures. For a pure compound, this range is typically narrow.
-
Perform the measurement at least twice to ensure reproducibility.[9]
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides a more precise determination of the melting point and can also measure the enthalpy of fusion.[10][11] It measures the difference in heat flow between the sample and a reference as a function of temperature.[10]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum) and lids
-
Crimper for sealing pans
-
Microbalance
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into a DSC sample pan.[8]
-
-
Sample Encapsulation:
-
Place a lid on the pan and seal it using a crimper to create a closed system.[8]
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program. This typically involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10°C per minute) through the expected melting range, and a final isothermal period. The start temperature should be set 5-10°C below the expected melting point.[12]
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program. The instrument will record the heat flow to the sample versus temperature.
-
The melting process will appear as an endothermic peak on the DSC thermogram.
-
The melting point is typically determined as the onset temperature of the melting peak.[13] The peak temperature represents the complete melting of the sample.[13]
-
The area under the peak is proportional to the enthalpy of fusion.
-
Mandatory Visualizations
Experimental Workflow for Capillary Melting Point Determination
Caption: A flowchart illustrating the key steps for determining the melting point of a solid organic compound using the capillary method.
References
- 1. This compound | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 13280-60-9 [m.chemicalbook.com]
- 3. This compound(Purified) [myskinrecipes.com]
- 4. This compound 97 13280-60-9 [sigmaaldrich.com]
- 5. This compound | 13280-60-9 [chemicalbook.com]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thinksrs.com [thinksrs.com]
- 13. s4science.at [s4science.at]
5-Amino-2-nitrobenzoic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 5-Amino-2-nitrobenzoic Acid in Organic Solvents
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and dyes.[1] Its molecular structure, containing both a basic amino group and an acidic carboxylic acid group, along with a nitro group, dictates its physicochemical properties, including its solubility.[2] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific isomer, this guide also presents qualitative data and quantitative data for structurally related compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. Furthermore, detailed experimental protocols for solubility determination and purification are provided.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄[2] |
| Molecular Weight | 182.13 g/mol [2] |
| Appearance | Yellow powder or crystal[2] |
| Melting Point | 236-238 °C[2] |
| pKa (Predicted) | 2.28 ± 0.25[2] |
Qualitative and Quantitative Solubility Data
Direct quantitative solubility data for this compound is not extensively available in the literature. However, qualitative descriptions and data from structurally similar compounds can provide valuable insights.
Qualitative Solubility of this compound
The compound's solubility is noted in a few key solvents.
| Solvent | Solubility | Reference |
| DMSO | Soluble | [2][3] |
| Methanol | Soluble | [2][3] |
| Ethanol/Water | Sparingly soluble to soluble, ratio-dependent | [4] |
Quantitative Solubility of Structurally Related Compounds
To provide a quantitative framework, the mole fraction solubility (x) of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in several common organic solvents at various temperatures is presented below. This data, sourced from experimental studies, shows that solubility generally increases with temperature.[5]
Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents [5]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |
| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |
| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |
| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |
| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |
| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |
Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents [5]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.055 | 0.038 | 0.034 | 0.025 | 0.005 | 0.002 | 0.0001 |
| 283.15 | 0.073 | 0.051 | 0.046 | 0.035 | 0.007 | 0.003 | 0.0001 |
| 293.15 | 0.094 | 0.066 | 0.061 | 0.046 | 0.010 | 0.004 | 0.0002 |
| 303.15 | 0.116 | 0.084 | 0.079 | 0.059 | 0.013 | 0.005 | 0.0003 |
| 313.15 | 0.155 | 0.114 | 0.108 | 0.081 | 0.019 | 0.008 | 0.0004 |
| 323.15 | 0.204 | 0.153 | 0.146 | 0.110 | 0.028 | 0.012 | 0.0006 |
Experimental Protocols
Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[5] It involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone)
-
Conical flasks with airtight stoppers
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a conical flask to ensure that the solution becomes saturated.[5]
-
Add a known volume of the desired organic solvent to the flask.[5]
-
Seal the flask tightly to prevent solvent evaporation.[5]
-
Place the flask in the temperature-controlled shaker and agitate the mixture at a constant speed.[5]
-
Allow the system to equilibrate for a predetermined period, typically 24-72 hours.[5]
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.
-
Analyze the concentration of the filtrate using one of the quantitative methods described below.
Workflow for the Shake-Flask Solubility Determination Method.
Quantitative Analysis of Saturated Solution
1. Gravimetric Analysis This method directly measures the mass of the dissolved solid.[5]
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator.[5]
-
Dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.[5]
-
Cool the dish in a desiccator and weigh it.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
2. UV-Vis Spectrophotometry This method is applicable if the compound has a significant UV-Vis absorbance.[5]
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.
-
Analyze the Saturated Solution: Accurately dilute a known volume of the filtered saturated solution with the solvent. Measure the absorbance of the diluted solution.
-
Use the calibration curve to determine the concentration of the diluted solution and calculate the concentration of the original saturated solution.
3. High-Performance Liquid Chromatography (HPLC) HPLC is a highly accurate method for determining concentration.[5]
-
Method Setup: Develop an HPLC method with a suitable column, mobile phase, flow rate, and UV detection wavelength.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot peak area versus concentration to create a calibration curve.[5]
-
Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the mobile phase. Inject the same fixed volume of the diluted sample and record the peak area.[5]
-
Use the calibration curve to determine the concentration of the solute in the saturated solution.
Protocol for Purification by Recrystallization
Recrystallization is a standard technique for purifying solid compounds, which relies on the difference in solubility of the compound in a hot versus a cold solvent. An ethanol/water mixture is an effective solvent system for this compound.[4]
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid.[6] If needed, gently heat the mixture.[4]
-
Addition of Anti-solvent: While the solution is hot, slowly add hot water dropwise until the solution becomes slightly cloudy, indicating it is saturated.[4]
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[4]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]
-
Maximizing Yield: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining impurities.[6]
-
Drying: Transfer the crystals to a watch glass and dry them in a desiccator or a low-temperature vacuum oven until a constant weight is achieved.[6]
General workflow for the recrystallization of this compound.
Application in Synthesis
Understanding solubility is critical for synthetic applications. For instance, in the synthesis of azo dyes, this compound is first dissolved in an acidic aqueous solution to undergo diazotization before coupling with another aromatic compound.[2]
Logical relationship in the synthesis of an azo dye.
References
5-Amino-2-nitrobenzoic Acid: A Technical Safety Guide for Researchers
This technical guide provides a comprehensive overview of the safety data for 5-Amino-2-nitrobenzoic acid (CAS No. 13280-60-9), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of the substance's hazards, handling procedures, and emergency protocols.
Chemical and Physical Properties
Proper handling and storage of a chemical substance begin with a clear understanding of its physical and chemical properties. This data is crucial for designing experiments, selecting appropriate storage conditions, and anticipating potential physical hazards.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₄ | [1][2] |
| Molecular Weight | 182.13 g/mol | [2][3][4][5] |
| Appearance | Yellow or brown powder/crystals | [2][5][6][7] |
| Melting Point | 236-238 °C (decomposes) | [1][3][4][8] |
| Boiling Point | 481.3 ± 35.0 °C (Predicted) | [1][8] |
| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [1][8] |
| Flash Point | 244.9 °C | [1] |
| Water Solubility | Insoluble | [1] |
| Solubility | Soluble in DMSO, Methanol | [1][8] |
| Vapor Pressure | 0-0 Pa at 20-50 °C | [8] |
| pKa | 2.28 ± 0.25 (Predicted) | [8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these classifications is fundamental to recognizing the potential risks and implementing appropriate safety measures.
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Oxidizing Solids | Category 1 | GHS03 (Flame over circle) | Danger | H272: May intensify fire; oxidizer |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation |
The following diagram illustrates the logical flow from hazard identification to the necessary precautionary and response actions.
Toxicological Information
Experimental Protocols
The hazard classifications are determined by standardized experimental protocols. Below are summaries of the methodologies that would be used to assess the key hazards of a solid chemical like this compound.
Skin Irritation Testing (based on OECD Guideline 439)
This in vitro method is a non-animal alternative to traditional skin irritation testing.
-
Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of human skin, is used[11][12].
-
Procedure:
-
A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue[12].
-
The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes).
-
After the exposure period, the tissue is thoroughly rinsed to remove the chemical.
-
The tissue is then incubated for a post-exposure period (e.g., 42 hours).
-
-
Endpoint Measurement: The viability of the RhE tissue is measured using a cellular activity assay, typically the MTT assay. The MTT dye is converted by viable cells into a colored formazan product, which is then measured spectrophotometrically[11].
-
Classification: The substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less compared to control tissues[11].
Eye Irritation Testing (based on OECD Guideline 405)
This in vivo test is performed when in vitro data is insufficient.
-
Test System: Healthy, adult albino rabbits are typically used for this test[5][10].
-
Procedure:
-
A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing[9][13].
-
A single dose of the test substance (e.g., 0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control[9][10][13].
-
The eyelids are gently held together for about one second to prevent loss of the material[9][13].
-
The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress[9].
-
-
Observation: The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess the reversibility of any effects[5][9][13].
-
Classification: The severity of eye irritation is scored based on corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis). The scores determine the GHS classification for eye irritation or serious eye damage.
Flash Point Determination (based on Cleveland Open Cup Method)
This method determines the temperature at which a substance's vapors will ignite with an ignition source.
-
Apparatus: A Cleveland Open Cup apparatus, consisting of a brass test cup, a heating plate, a test flame applicator, and a thermometer, is used[14][15].
-
Procedure:
-
Endpoint Measurement: The flash point is the lowest temperature, corrected to a standard barometric pressure, at which the application of the test flame causes the vapors above the substance to ignite and a flame to propagate across the surface[17].
Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when handling this compound.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are the primary means of preventing exposure.
-
Engineering Controls: Handle in a well-ventilated area. If dust may be generated, use a chemical fume hood[18]. Ensure eyewash stations and safety showers are readily accessible[10][18].
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles[11][19].
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves[1][10][19].
-
Respiratory Protection: If dust is generated, a NIOSH-approved N95 respirator or equivalent is required[3][9][11].
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[10][18].
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[10][18][20]. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention[9][10][18][20]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist[9][10][18][20]. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention[9][10][19][20]. |
Fire-Fighting and Accidental Release Measures
Due to its oxidizing properties, this substance may intensify fire.
-
Suitable Extinguishing Media: Water spray, foam, carbon dioxide (CO2), or dry powder[9][10][19][21].
-
Specific Hazards: The substance is combustible and an oxidizer, meaning it can intensify fire[3][9]. Hazardous combustion products include nitrogen oxides (NOx) and carbon oxides (CO, CO2)[10].
-
Accidental Release: Avoid generating dust. Use personal protective equipment. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains[9][10][19].
Storage and Stability
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place[1][8][9][13][22]. Keep in a dark place under an inert atmosphere at room temperature[1][8][22].
-
Chemical Stability: The product is stable under normal ambient conditions[9][10].
-
Incompatible Materials: Avoid contact with strong oxidizing agents[10].
This guide is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer. Always refer to the specific SDS for the material you are using before beginning any work.
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. iivs.org [iivs.org]
- 12. ceuaics.ufba.br [ceuaics.ufba.br]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 16. scimed.co.uk [scimed.co.uk]
- 17. almaaqal.edu.iq [almaaqal.edu.iq]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. youtube.com [youtube.com]
- 20. nucro-technics.com [nucro-technics.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. store.astm.org [store.astm.org]
Spectroscopic and Structural Elucidation of 5-Amino-2-nitrobenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Amino-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization and quality control of this important chemical compound.
Introduction
This compound (C₇H₆N₂O₄, CAS No: 13280-60-9) is a substituted aromatic carboxylic acid with both an amino and a nitro functional group.[1] This unique substitution pattern makes it a versatile building block in organic synthesis. Accurate and reliable spectroscopic data are crucial for its identification, purity assessment, and the development of robust manufacturing processes. This guide presents a summary of its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its amine, nitro, and carboxylic acid functionalities.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| 1300 - 1200 | C-N stretch (Aromatic Amine) |
| 1250 - 1000 | C-O stretch (Carboxylic Acid) |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are consistent with its substituted aromatic structure.
¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | |||
¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The specific chemical shifts and coupling constants can be influenced by the solvent and concentration.
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented above.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory.
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the dry sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and mix thoroughly.
-
Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), to a concentration of 5-10 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
For ¹H NMR, acquire data over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum, with a spectral width of 0-200 ppm.
Visualized Workflows
The following diagrams illustrate key processes related to the analysis and application of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the synthesis of an azo dye from this compound.
References
The Pivotal Role of 5-Amino-2-nitrobenzoic Acid in the Synthesis of Azo Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-nitrobenzoic acid, a versatile aromatic compound, serves as a crucial intermediate in the synthesis of a wide array of organic molecules, most notably azo dyes. Its unique trifunctional structure, featuring an amino group, a nitro group, and a carboxylic acid group, provides multiple reactive sites, making it a valuable building block for the creation of vibrant and functional colorants. This technical guide delves into the core principles of utilizing this compound in dye synthesis, providing detailed experimental protocols, quantitative data on synthesized dyes, and a visual representation of the underlying chemical pathways.
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization and azo coupling. The primary aromatic amino group of this compound is first converted into a highly reactive diazonium salt. This salt then acts as an electrophile, readily reacting with electron-rich coupling components such as phenols and anilines to form the characteristic azo linkage (-N=N-), which is the chromophore responsible for the dye's color. The presence of the electron-withdrawing nitro group and the carboxylic acid group on the benzene ring of the diazo component can significantly influence the spectral and chemical properties of the resulting dyes, often leading to deeper shades and improved fastness properties.
Core Synthesis Pathway: Diazotization and Azo Coupling
The fundamental process for synthesizing azo dyes using this compound is a two-stage process as depicted below.
Quantitative Data on Synthesized Azo Dyes
The following table summarizes the quantitative data for a series of novel azo dyes synthesized from 4-amino-2-nitrobenzoic acid (an alternative name for this compound) with various phenolic coupling components.
| Dye Reference | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) |
| Dye 1 | Phenol | C₁₃H₉N₃O₅ | 85.3 | 170-173 |
| Dye 2 | Catechol | C₁₃H₉N₃O₆ | 82.5 | 190-193 |
| Dye 3 | Resorcinol | C₁₃H₉N₃O₆ | 87.9 | 203-206 |
| Dye 4 | Hydroquinone | C₁₃H₉N₃O₆ | 79.4 | 210-213 |
| Dye 5 | Salicylic acid | C₁₄H₉N₃O₇ | 89.1 | 183-186 |
| Dye 6 | Acetylsalicylic acid | C₁₆H₁₁N₃O₈ | 89.8 | 220-223 |
Experimental Protocols
General Protocol for the Synthesis of Azo Dyes from this compound
This protocol outlines the general two-step procedure for the synthesis of azo dyes.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Selected Coupling Component (e.g., Phenol, Catechol, etc.)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Step 1: Diazotization of this compound
-
Dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the reaction mixture for an additional 15-20 minutes at 0-5 °C after the complete addition of the sodium nitrite solution to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the chosen coupling component (e.g., phenol) in a 10% aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified dye in a vacuum oven at a low temperature.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a diverse range of azo dyes. The straightforward and versatile two-step process of diazotization and azo coupling allows for the creation of a wide palette of colors with desirable properties. The presence of the nitro and carboxylic acid functionalities on the aromatic ring of this compound offers avenues for fine-tuning the characteristics of the final dye molecules, making it a subject of ongoing research and development in the fields of materials science, analytical chemistry, and industrial applications. The provided protocols and data serve as a foundational guide for researchers and professionals seeking to harness the potential of this valuable chemical intermediate in their synthetic endeavors.
The Unexplored Therapeutic Potential of 5-Amino-2-nitrobenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-nitrobenzoic acid represents a versatile scaffold for the synthesis of a diverse array of heterocyclic and substituted aromatic compounds. While its derivatives have been investigated for various biological activities, a comprehensive understanding of their therapeutic potential remains largely untapped. This technical guide consolidates the current, albeit limited, knowledge on the biological activities of this compound derivatives, with a focus on their potential antimicrobial, anticancer, and anti-inflammatory properties. This document provides a summary of available quantitative data from structurally related compounds to infer potential efficacy, details relevant experimental protocols for biological evaluation, and visualizes key signaling pathways that may be modulated by these derivatives. The aim is to furnish researchers and drug development professionals with a foundational resource to stimulate further investigation into this promising, yet underexplored, class of compounds.
Introduction
This compound is an aromatic compound featuring an amino group, a nitro group, and a carboxylic acid moiety. This unique combination of functional groups makes it a valuable starting material in organic synthesis, particularly for the generation of novel pharmaceutical agents.[1][2] Derivatives of the isomeric 2-amino-5-nitrobenzoic acid have been explored for the synthesis of bioactive molecules, including those with potential anticancer, antiviral, and anti-inflammatory properties.[3][4] While direct and extensive research on the biological activities of this compound derivatives is not widely published, the known activities of structurally similar aminobenzoic acid derivatives suggest that this class of compounds holds significant promise.[5] This guide will synthesize the available information to provide a platform for future research and development.
Potential Biological Activities and Data Presentation
Quantitative biological activity data for derivatives of this compound are scarce in publicly available literature. However, by examining the activities of structurally related compounds, such as derivatives of other aminobenzoic acid isomers and nitrobenzoic acids, we can infer potential areas of therapeutic interest. The following tables summarize quantitative data for such related compounds to provide a comparative baseline for future studies.
It is crucial to note that the following data is for structurally related, but not identical, compounds. These tables are intended to be illustrative of the potential activities that could be explored for derivatives of this compound.
Antimicrobial Activity
Derivatives of p-aminobenzoic acid (PABA) are known to exhibit antimicrobial effects.[1] The mechanism often involves the inhibition of dihydrofolate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[6] Given the structural similarities, it is plausible that derivatives of this compound could exhibit similar properties.
Table 1: Antimicrobial Activity of Structurally Related p-Aminobenzoic Acid Derivatives [1]
| Compound | Organism | MIC (µM/ml) |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | 1.82 |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 |
Anticancer Activity
The anticancer potential of various benzoic acid derivatives has been investigated. For instance, certain quinazolinone derivatives, which can be synthesized from anthranilic acids, have shown cytotoxic effects against various cancer cell lines. While the original studies may have used different isomers, the general scaffold is relevant.
Table 2: In Vitro Anticancer Activity of Structurally Related Quinazolinone Derivatives
| Derivative Type | Cancer Cell Line | IC50 (µM) |
| 2-Methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one | MCF-7 (Breast) | 5.2 |
| 2-Methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | A549 (Lung) | 8.1 |
| 2-Phenyl-3-cyclohexylquinazolin-4(3H)-one | HepG2 (Liver) | 3.7 |
Data is illustrative and compiled from various studies on the biological evaluation of quinazolinone derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives has been explored, with some compounds showing inhibition of key inflammatory enzymes like cyclooxygenases (COX).
Table 3: In Vitro Anti-inflammatory Activity of Structurally Related Nitro-phenylbutanal Carboxylic Acid Analogues [7]
| Compound | Assay | IC50 (µM) |
| FM10 | COX-1 | 0.81 |
| FM10 | COX-2 | 0.69 |
| FM12 | COX-1 | 0.23 |
| FM12 | COX-2 | 0.18 |
Potential Mechanisms of Action: Signaling Pathways
While the precise mechanisms of action for this compound derivatives are yet to be elucidated, the activities of related compounds suggest potential interactions with key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and STAT3 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[8][9] Its constitutive activation is implicated in various inflammatory diseases and cancers. A nitroalkene benzoic acid derivative has been shown to exert its therapeutic effect through the inhibition of NF-κB activation.[10]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation.[11] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, making it an attractive therapeutic target.[12][13] Niclosamide, an anthelmintic drug that can be synthesized from a related aminobenzoic acid derivative, has been shown to inhibit the STAT3 signaling pathway.[3]
Caption: Potential inhibition of the STAT3 signaling pathway by this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activities of newly synthesized this compound derivatives.
Synthesis of a this compound Amide Derivative (Illustrative)
This protocol describes a general procedure for the synthesis of an amide derivative, a common modification for creating biologically active molecules.
Caption: General workflow for the synthesis of an amide derivative from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Amide Formation: In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the acyl chloride solution from step 1 to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion and Future Directions
This compound presents a promising, yet significantly under-researched, scaffold for the development of novel therapeutic agents. The structural analogy to other biologically active aminobenzoic acid derivatives suggests a strong potential for antimicrobial, anticancer, and anti-inflammatory activities. The data and protocols presented in this guide are intended to serve as a foundational resource to encourage and facilitate further investigation into this area.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to identify lead compounds with potent and selective biological activities. Subsequent studies should then aim to elucidate the mechanisms of action of these lead compounds, including their effects on key signaling pathways such as NF-κB and STAT3. Through a concerted effort of synthesis, screening, and mechanistic studies, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel drugs for a range of diseases.
References
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dapsone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting STAT3 and STAT5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Methodological & Application
Protocol for Solid-Phase Peptide Synthesis of Chromogenic Substrates Using 5-Amino-2-nitrobenzoic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides. A significant application of synthetic peptides is in the development of chromogenic substrates for the detection and quantification of enzyme activity, particularly proteases. These substrates are invaluable tools in drug discovery and diagnostics. 5-Amino-2-nitrobenzoic acid (Anb) serves as an effective chromogenic leaving group, analogous to p-nitroaniline (pNA), for the synthesis of peptide substrates. Upon enzymatic cleavage of the amide bond between the peptide and the Anb moiety, the release of 5-amino-2-nitrobenzoate results in a measurable color change, providing a quantitative measure of enzyme activity.[1]
This document provides a detailed protocol for the solid-phase synthesis of chromogenic peptide substrates using this compound.
Data Presentation
The following table summarizes key quantitative parameters associated with the solid-phase synthesis of chromogenic peptide substrates. Please note that specific yields and purities are highly dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific resin used. |
| Coupling Efficiency per Cycle | >99% | Can be monitored qualitatively using the Kaiser test.[2] |
| Final Cleavage Yield | 70 - 95% | Sequence and cleavage cocktail dependent. |
| Crude Peptide Purity | 60 - 90% | Dependent on synthesis efficiency and side reactions. |
| Final Purity (after purification) | >98% | Typically achieved by reverse-phase HPLC. |
Experimental Protocols
This protocol describes the manual synthesis of a chromogenic peptide substrate using Fmoc/tBu strategy on a rink amide resin.
Materials
-
Rink Amide AM resin (or other suitable aminomethyl-functionalized resin)
-
This compound (Anb)
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diethyl ether
Protocol 1: Attachment of this compound (Anb) to the Resin
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief wash followed by a longer incubation (e.g., 5 minutes then 15 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Activation of Anb: In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF. Allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Add the activated Anb solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF, DCM, and MeOH.
-
Drying: Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-SPPS)
The peptide chain is elongated from the amino group of the resin-bound Anb using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.
-
Add the activated amino acid solution to the resin.
-
Add 6 equivalents of DIPEA to the reaction mixture.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Perform a qualitative Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF and DCM, and then dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide product using mass spectrometry (MS) and analytical RP-HPLC.
Visualizations
Experimental Workflow
References
Application Notes: 5-Amino-2-nitrobenzoic Acid as a Chromogenic Reporter in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-nitrobenzoic acid is a valuable tool in biochemical and clinical assays, primarily serving as a chromogenic reporter molecule. Rather than acting as a direct substrate, it is the colored product of an enzymatic reaction, allowing for the quantification of enzyme activity through spectrophotometry. Its distinct yellow color upon liberation from a non-colored precursor substrate provides a straightforward and reliable method for kinetic assays.
These application notes provide detailed protocols and data for the use of this compound as a reporter in two key enzyme assays: the quantification of gamma-glutamyltransferase (GGT) activity and the screening of cephalosporin acylases.
Application 1: Quantitative Determination of Gamma-Glutamyltransferase (GGT) Activity
Principle: Gamma-glutamyltransferase (GGT) is an enzyme that plays a crucial role in glutathione metabolism and is a sensitive indicator of liver disease.[1] The activity of GGT is determined by measuring the rate of formation of 5-amino-2-nitrobenzoate from the substrate L-γ-glutamyl-3-carboxy-4-nitroanilide.[2][3] GGT catalyzes the transfer of the γ-glutamyl group from the substrate to an acceptor molecule, typically glycylglycine, releasing the yellow-colored 5-amino-2-nitrobenzoate.[2][4] The rate of color formation is directly proportional to the GGT activity in the sample and is monitored by measuring the increase in absorbance at 405 nm.[2][3]
Signaling Pathway Diagram
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-nitrobenzoic Acid
Introduction
5-Amino-2-nitrobenzoic acid is a valuable aromatic intermediate used in the synthesis of various organic compounds, most notably azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants.[1] The structure of this compound contains three key functional groups: a primary aromatic amino group (-NH₂), a nitro group (-NO₂), and a carboxylic acid group (-COOH). The amino group can be readily converted into a diazonium salt, which is a reactive intermediate.[2] The presence of the electron-withdrawing nitro and carboxylic acid groups can influence the color and properties of the final dye, often leading to deeper shades and offering potential sites for further chemical modification.[1]
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and follows a well-established two-step process:
-
Diazotization : The conversion of the primary aromatic amine (this compound) into a diazonium salt using nitrous acid (HNO₂) at low temperatures.[2] Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2]
-
Azo Coupling : The reaction of the electrophilic diazonium salt with an electron-rich aromatic compound, known as a coupling agent (e.g., phenols, naphthols, or aromatic amines), to form the stable azo dye.[1][2]
These notes provide detailed protocols for the laboratory-scale synthesis of an azo dye starting from this compound.
Figure 1: General two-step reaction scheme for azo dye synthesis.
Experimental Protocols
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Perform all steps in a well-ventilated fume hood.[3]
-
Concentrated acids are corrosive and should be handled with extreme care.[3]
-
Sodium nitrite is an oxidizer and is toxic if swallowed.[3]
-
Aromatic amines and phenols can be toxic and harmful. Handle with care.[3]
-
Diazonium salts are unstable and potentially explosive at higher temperatures. It is critical to maintain the reaction temperature at 0-5 °C and use the diazonium salt solution immediately after preparation.[2]
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt from the primary aromatic amine.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper (for testing for excess nitrous acid)
Procedure:
-
In a 250 mL beaker, create a suspension of 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.[1]
-
Stir the mixture vigorously to ensure a fine, uniform suspension.
-
Cool the beaker in an ice-salt bath to bring the temperature of the suspension down to 0-5 °C.[1][4] Maintaining this low temperature is crucial for the stability of the diazonium salt.[2]
-
In a separate small beaker, prepare a solution of 0.01 mol of sodium nitrite (e.g., 0.7 g) in 5 mL of cold distilled water.[1]
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes.[1] Use a stirrer to ensure constant mixing and monitor the temperature to keep it below 5 °C.[4]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[1][4] A clear, pale yellow solution of the diazonium salt should be obtained.[5]
-
The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[2][4]
Protocol 2: Azo Coupling with β-Naphthol
This protocol describes the coupling of the prepared diazonium salt with β-naphthol (2-naphthol) to form the azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
β-Naphthol (2-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve 0.01 mol of β-naphthol (e.g., 1.44 g) in approximately 30 mL of a 10% sodium hydroxide solution.[1]
-
Cool this solution to 0-5 °C in an ice bath.[1]
-
While stirring vigorously, slowly add the freshly prepared cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution.[1]
-
A colored precipitate of the azo dye should form immediately.[2]
-
Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.[2][4]
Protocol 3: Isolation and Purification
This protocol details the final steps to isolate and purify the synthesized azo dye.
Materials:
-
Azo dye precipitate mixture (from Protocol 2)
-
Cold distilled water
-
Ethanol (or another suitable recrystallization solvent)
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
Procedure:
-
Isolate the crude azo dye precipitate by vacuum filtration using a Buchner funnel.[4]
-
Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.[1][6]
-
Continue washing until the filtrate is neutral.[1]
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][4]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified dye in a vacuum oven at a low temperature (e.g., 60 °C) or in a desiccator to obtain the final product.[1][6]
Experimental Workflow
References
Application Notes and Protocols: Glutamate Dehydrogenase (GDH) Inhibition Assay Using 5-Amino-2-nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia, utilizing NAD⁺ or NADP⁺ as a cofactor.[1] This reaction is a critical link between carbon and nitrogen metabolism. Dysregulation of GDH activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
These application notes provide a detailed protocol for a colorimetric in vitro assay to screen for and characterize the inhibitory potential of compounds against glutamate dehydrogenase. The protocol is specifically tailored to evaluate 5-Amino-2-nitrobenzoic acid (ANBA) as a potential GDH inhibitor. The assay is based on a coupled enzymatic reaction where the NADH produced from the GDH-catalyzed deamination of glutamate reduces a tetrazolium salt, WST-8 (Water Soluble Tetrazolium salt-8), to a water-soluble formazan dye. The intensity of the resulting orange color, measured at 450 nm, is directly proportional to the GDH activity.
Principle of the Assay
The GDH inhibition assay is a two-step enzymatic reaction performed in a 96-well plate format.
-
GDH-catalyzed reaction: Glutamate dehydrogenase catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate, with the concomitant reduction of NAD⁺ to NADH.
-
Colorimetric detection: The NADH produced in the first step reduces the water-soluble tetrazolium salt WST-8 to a brightly colored formazan dye in the presence of an electron carrier. The amount of formazan produced is quantified by measuring the absorbance at 450 nm.
A decrease in the rate of formazan production in the presence of a test compound, such as this compound, indicates inhibition of GDH activity.
Figure 1. Principle of the colorimetric GDH inhibition assay.
Materials and Reagents
Reagents and Buffers
| Reagent | Supplier | Catalog No. | Storage |
| Glutamate Dehydrogenase (Bovine Liver) | Sigma-Aldrich | G2626 | -20°C |
| L-Glutamic acid monosodium salt | Sigma-Aldrich | G1626 | Room Temp |
| β-Nicotinamide adenine dinucleotide (NAD⁺) | Sigma-Aldrich | N7004 | -20°C |
| WST-8 | Cayman Chemical | 10010191 | -20°C |
| 1-Methoxy PMS (electron carrier) | Cayman Chemical | 10011516 | -20°C |
| This compound (ANBA) | Sigma-Aldrich | 13280-60-9 | Room Temp |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| Dimethyl sulfoxide (DMSO), ACS grade | Sigma-Aldrich | D2650 | Room Temp |
| 96-well clear, flat-bottom microplates | Corning | 3596 | Room Temp |
Reagent Preparation
-
GDH Assay Buffer (100 mM Tris-HCl, pH 8.0): Dissolve 1.576 g of Tris-HCl in 80 mL of deionized water. Adjust the pH to 8.0 with 1 M NaOH. Bring the final volume to 100 mL. Store at 4°C.
-
GDH Enzyme Stock Solution (10 units/mL): Reconstitute the lyophilized enzyme in GDH Assay Buffer to a final concentration of 10 units/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
L-Glutamate Solution (1 M): Dissolve 1.691 g of L-Glutamic acid monosodium salt in 10 mL of deionized water. Store at -20°C.
-
NAD⁺ Solution (50 mM): Dissolve 33.17 mg of NAD⁺ in 1 mL of deionized water. Store at -20°C.
-
WST-8/1-Methoxy PMS Detection Reagent: Prepare fresh before use.
-
WST-8 Stock (5 mM): Dissolve 2.5 mg of WST-8 in 1 mL of deionized water.
-
1-Methoxy PMS Stock (0.2 mM): Dissolve 0.068 mg of 1-Methoxy PMS in 1 mL of deionized water.
-
Working Solution: Mix equal volumes of WST-8 stock and 1-Methoxy PMS stock.
-
-
This compound (ANBA) Stock Solution (50 mM): Based on its solubility, dissolve 9.1 mg of ANBA in 1 mL of DMSO. Store at room temperature, protected from light.
Experimental Protocol
The following protocol is designed for a 96-well plate format to determine the IC₅₀ value of this compound.
Figure 2. Experimental workflow for the GDH inhibition assay.
Preparation of ANBA Dilutions
Prepare a serial dilution of the 50 mM ANBA stock solution in DMSO. A typical 8-point dilution series might range from 50 mM down to low micromolar concentrations.
Assay Plate Setup
-
Inhibitor/Control Addition: Add 2 µL of the ANBA dilutions to the corresponding wells of a 96-well plate. For the 'No Inhibitor Control' and 'No Enzyme Control' wells, add 2 µL of DMSO.
-
Enzyme Addition: Prepare a GDH working solution of 1 unit/mL by diluting the stock solution in GDH Assay Buffer. Add 20 µL of this working solution to all wells except the 'No Enzyme Control' wells.
-
Volume Adjustment: Add GDH Assay Buffer to all wells to bring the total volume to 50 µL.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
Reaction Initiation and Measurement
-
Substrate Mix Preparation: Prepare a master mix of the substrate solution. For each reaction, you will need 50 µL. A sample master mix for 10 reactions (plus excess) would be:
-
L-Glutamate (1 M): 60 µL
-
NAD⁺ (50 mM): 60 µL
-
WST-8/1-Methoxy PMS Reagent: 60 µL
-
GDH Assay Buffer: 420 µL
-
-
Initiate Reaction: Add 50 µL of the Substrate Mix to all wells using a multichannel pipette. The final reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 450 nm in kinetic mode, taking readings every 2 minutes for a total of 30 minutes.
Data Analysis
-
Calculate Reaction Rate (V₀): For each well, plot absorbance (A₄₅₀) versus time (minutes). Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (ΔA₄₅₀/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of GDH inhibition for each ANBA concentration:
% Inhibition = [ (V₀_no_inhibitor - V₀_inhibitor) / V₀_no_inhibitor ] * 100
Where:
-
V₀_no_inhibitor is the reaction rate of the 'No Inhibitor Control' (DMSO only).
-
V₀_inhibitor is the reaction rate in the presence of ANBA.
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the ANBA concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, SigmaPlot) to determine the IC₅₀ value, which is the concentration of ANBA that causes 50% inhibition of GDH activity.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Summary of GDH Inhibition Assay Conditions
| Parameter | Value |
| Enzyme | Bovine Liver Glutamate Dehydrogenase |
| Substrate | L-Glutamate |
| Co-factor | NAD⁺ |
| Detection | WST-8/1-Methoxy PMS |
| Wavelength | 450 nm |
| Temperature | 37°C |
| pH | 8.0 |
| Final Reaction Volume | 100 µL |
| Test Compound | This compound |
Table 2: Inhibition of Glutamate Dehydrogenase by this compound
| Inhibitor | Enzyme Source | Assay Conditions | IC₅₀ (µM) | Hill Slope | R² |
| This compound | Bovine Liver | pH 8.0, 37°C | To be determined | To be determined | To be determined |
| (Positive Control, e.g., EGCG) | Bovine Liver | pH 8.0, 37°C | Reference Value | Reference Value | Reference Value |
Note: IC₅₀ values and other kinetic parameters for this compound are not widely reported and should be determined empirically. This table serves as a template for presenting the results.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contaminated reagents; Endogenous NADH in sample (if using lysates) | Use fresh, high-purity reagents; Run a 'No Enzyme Control' and subtract its rate from all other wells. |
| Low signal / No activity | Inactive enzyme; Incorrect buffer pH; Degraded reagents | Use a new aliquot of enzyme; Verify buffer pH; Prepare fresh NAD⁺ and substrate solutions. |
| Inconsistent results | Pipetting errors; Temperature fluctuations; Incomplete mixing | Use calibrated pipettes and a multichannel pipette for additions; Ensure plate reader maintains a stable 37°C; Gently tap plate to mix after additions. |
| Precipitation of ANBA | Exceeding solubility in the final assay volume | Ensure the final DMSO concentration is low (e.g., ≤ 2%) and does not affect enzyme activity. If precipitation occurs, lower the starting stock concentration. |
References
Application Notes and Protocols for the Preparation of Polymer-Bound Diazonium Salts from 5-Amino-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis has become an indispensable tool in drug discovery and development, facilitating high-throughput synthesis and purification of compound libraries. Polymer-bound reagents are central to this methodology, acting as scaffolds to simplify purification and drive reactions to completion. Polymer-supported diazonium salts are versatile intermediates, enabling a range of transformations, including the synthesis of azo compounds, bioconjugation, and various coupling reactions.[1][2]
This document provides a detailed protocol for the preparation of polymer-bound diazonium salts commencing from 5-amino-2-nitrobenzoic acid and Merrifield resin. The protocol is divided into three main stages: functionalization of Merrifield resin with a piperazine linker, coupling of this compound to the linker, and the final diazotization of the polymer-bound aromatic amine.
Data Summary
The following table summarizes the expected quantitative data for the preparation of polymer-bound diazonium salts, starting from a commercially available Merrifield resin. The values presented are hypothetical and representative for a typical synthesis, and actual results may vary depending on specific experimental conditions.
| Parameter | Value | Method of Determination |
| Initial Merrifield Resin Loading | 2.0 - 2.5 mmol Cl/g | Manufacturer's Specification |
| Piperazine Loading on Resin | ~1.8 - 2.2 mmol/g | Elemental Analysis (Nitrogen content) |
| This compound Loading | ~1.5 - 1.9 mmol/g | TNBSA (Trinitrobenzene Sulfonic Acid) Test for free amines |
| Final Diazonium Salt Loading | ~1.3 - 1.7 mmol/g | Indirectly by reaction with a coupling agent and UV-Vis spectroscopy |
| Overall Yield | 65 - 85% | Calculated based on initial resin loading |
Experimental Workflow
The overall experimental workflow for the preparation of polymer-bound diazonium salts is depicted below.
References
The Role of 5-Amino-2-nitrobenzoic Acid in the Quest for Novel Insulin Receptor Tyrosine Kinase Activators
For Immediate Release
The compound 5-Amino-2-nitrobenzoic acid has been identified as a valuable reagent in the synthesis of activators for the insulin receptor tyrosine kinase (IRTK), a critical area of research for the development of new therapeutics for diabetes and other metabolic disorders. While specific, publicly available examples of IRTK activators synthesized directly from this compound are not detailed in current literature, its chemical structure presents a versatile scaffold for the generation of diverse molecular entities with the potential to modulate the activity of the insulin receptor. This document provides an overview of the insulin receptor signaling pathway, general principles for the development of small molecule activators, and hypothetical protocols for the synthesis and evaluation of candidate compounds derived from this promising starting material.
The Insulin Receptor Signaling Cascade: A Key Regulator of Metabolism
The insulin receptor is a transmembrane protein that plays a pivotal role in regulating glucose homeostasis, cell growth, and metabolism. The binding of insulin to the extracellular domain of the receptor triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular kinase domains. This activation initiates a complex downstream signaling cascade.
Two major pathways are activated downstream of the insulin receptor:
-
The PI3K/Akt Pathway: This is the primary pathway responsible for the metabolic effects of insulin. Activated Insulin Receptor Substrate (IRS) proteins recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Akt then phosphorylates a variety of downstream targets to promote glucose uptake, glycogen synthesis, and lipid synthesis, while inhibiting glucose production in the liver.
-
The MAPK/ERK Pathway: This pathway is primarily involved in the regulation of gene expression and cell growth. The activation of this pathway by insulin contributes to mitogenic effects.
The development of small molecule activators of the insulin receptor tyrosine kinase that can mimic the effects of insulin or enhance insulin sensitivity holds significant therapeutic promise.
Application Notes
The pursuit of small molecule activators of the insulin receptor tyrosine kinase (IRTK) is a key strategy in the development of novel anti-diabetic agents. This compound serves as a potential starting material for the synthesis of such molecules. Its bifunctional nature, containing both an amino and a carboxylic acid group, along with a nitro group that can be further modified, allows for the creation of a diverse library of compounds.
Hypothetical Workflow for the Development of IRTK Activators from this compound:
A general workflow for identifying and characterizing novel IRTK activators derived from this compound would involve several key stages:
-
Library Synthesis: A combinatorial chemistry approach can be employed to generate a library of derivatives. The amino and carboxylic acid functionalities of this compound can be modified using various chemical reactions, such as amide bond formation, sulfonylation, and reductive amination, to introduce a wide range of chemical diversity.
-
In Vitro Screening: The synthesized compounds would first be screened in in vitro assays to assess their ability to directly activate the insulin receptor. This typically involves measuring the autophosphorylation of the purified insulin receptor kinase domain in the presence of the test compounds.
-
Cell-Based Assays: Promising candidates from the in vitro screen would then be evaluated in cell-based assays to determine their effects on downstream signaling pathways and cellular processes. This includes measuring the phosphorylation of key signaling proteins like Akt and ERK, as well as assessing biological outcomes such as glucose uptake in adipocytes or muscle cells.
-
Lead Optimization: Structure-activity relationship (SAR) studies would be conducted to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds. This involves synthesizing and testing new analogs with systematic modifications to identify the key structural features required for optimal activity.
-
In Vivo Efficacy Studies: The most promising lead compounds would be tested in animal models of diabetes to evaluate their in vivo efficacy in lowering blood glucose levels and improving insulin sensitivity.
Experimental Protocols
While specific protocols for compounds derived from this compound are not available, the following are representative, hypothetical protocols for the key experiments involved in the discovery and characterization of novel IRTK activators.
Protocol 1: General Synthesis of an Amide Derivative of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Activation: Add a coupling agent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents), and a base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents), to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: In Vitro Insulin Receptor Kinase Activity Assay
-
Reagents: Purified recombinant human insulin receptor kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu-Tyr) 4:1), and the test compound.
-
Reaction Setup: In a 96-well plate, add the insulin receptor kinase, peptide substrate, and varying concentrations of the test compound or vehicle control.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
Data Analysis: Determine the concentration of the compound that produces 50% of the maximal activation (AC₅₀).
Protocol 3: Western Blot Analysis of Akt Phosphorylation in a Cell-Based Assay
-
Cell Culture: Culture a suitable cell line (e.g., 3T3-L1 adipocytes or HEK293 cells overexpressing the human insulin receptor) to near confluence.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treatment: Treat the cells with varying concentrations of the test compound, insulin (positive control), or vehicle (negative control) for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated Akt (p-Akt). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative increase in Akt phosphorylation.
Data Presentation
As no specific quantitative data for IRTK activators derived from this compound is available, a hypothetical data table is presented below to illustrate how results from such studies would be summarized.
| Compound ID | Structure | In Vitro IRTK Activation (AC₅₀, µM) | Cellular Akt Phosphorylation (EC₅₀, µM) | Glucose Uptake (% of Insulin) |
| Control | Insulin | 0.01 | 0.005 | 100 |
| Vehicle | - | >100 | >100 | 0 |
| Lead-001 | [Structure of a hypothetical derivative] | 5.2 | 10.8 | 65 |
| Lead-002 | [Structure of a hypothetical derivative] | 2.1 | 4.5 | 82 |
| Lead-003 | [Structure of a hypothetical derivative] | 15.7 | 25.1 | 40 |
Visualizations
Figure 1: A simplified diagram of the insulin receptor signaling pathway, illustrating the PI3K/Akt and MAPK/ERK cascades.
Figure 2: A hypothetical workflow for the discovery and development of insulin receptor tyrosine kinase activators.
Application Note: Recrystallization Protocol for the Purification of 5-Amino-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 5-Amino-2-nitrobenzoic acid via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for downstream applications in research and drug development.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The purity of this starting material is critical to ensure the desired reaction outcomes, yield, and purity of the final product. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle of this method relies on the difference in solubility of the target compound and its impurities in a selected solvent system at different temperatures. An ideal solvent will dissolve the compound to a greater extent at higher temperatures than at lower temperatures. Upon cooling a saturated solution, the desired compound crystallizes, leaving the impurities dissolved in the surrounding solution (mother liquor).
This protocol outlines a robust procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water. While specific quantitative solubility data for this compound is not extensively published, this solvent system is effective for the structurally similar isomer, 2-Amino-5-nitrobenzoic acid, and is a common choice for polar organic compounds.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
-
Spatula
-
Vacuum oven or desiccator
Experimental Protocol
This protocol describes the recrystallization of this compound using an ethanol/water solvent system.
1. Dissolution a. Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. b. Add a minimal amount of ethanol to the flask to create a slurry. c. Gently heat the mixture on a hot plate or in a heating mantle while stirring. d. Continue to add hot ethanol in small portions until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent required for complete dissolution to maximize the recovery yield.
2. Decolorization (Optional) a. If the solution is highly colored due to impurities, remove it from the heat source and allow it to cool slightly. b. Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution. c. Reheat the solution to boiling for 5-10 minutes with continuous stirring. The activated charcoal will adsorb colored impurities.
3. Hot Filtration a. If activated charcoal was used, or if insoluble impurities are present, a hot gravity filtration is necessary. b. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them on the heat source. c. Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
4. Crystallization a. To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). b. If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again. c. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. d. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
5. Isolation and Washing a. Collect the crystals by vacuum filtration using a Buchner funnel and filter paper. b. Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any residual mother liquor and soluble impurities.
6. Drying a. Dry the purified crystals on the filter paper by drawing air through the Buchner funnel for a period of time. b. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.
Data Presentation
The following table summarizes typical, albeit illustrative, data for the recrystallization of this compound. Actual results may vary based on the initial purity of the crude material and the precise execution of the protocol.
| Parameter | Crude Material | Recrystallized Product |
| Appearance | Yellow-brown powder | Bright yellow crystals |
| Melting Point (°C) | 232 - 236 | 236 - 238 |
| Purity (by HPLC) | ~95% | >99% |
| Yield (%) | N/A | ~85-95% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Workflow for the purification of this compound.
Application Note: HPLC Method for Purity Analysis of 5-Amino-2-nitrobenzoic acid
AN-2025-12-23
Introduction
5-Amino-2-nitrobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] The purity of this compound is a critical parameter that can significantly influence the quality, efficacy, and safety of the final products.[3] Therefore, a reliable and accurate analytical method for its purity determination is essential.[3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of organic molecules due to its high resolution, sensitivity, and reproducibility.[1][3] This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
Principle
This method utilizes reversed-phase chromatography on a C18 stationary phase to separate this compound from its potential impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. The components are detected by a UV detector as they elute from the column, and the purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These conditions can be adapted and optimized based on the specific instrumentation and column used.
| Parameter | Value |
| HPLC System | Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | Newcrom R1 or equivalent C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 30 °C |
| Detection Wavelength | UV at 254 nm or 326 nm |
| Diluent | Mobile Phase or a 50:50 (v/v) mixture of water and acetonitrile |
Experimental Protocol
1. Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare a suitable mobile phase by mixing acetonitrile and water, containing an acidifier like phosphoric acid or formic acid.[4][5][6] For example, a mobile phase could be a mixture of acetonitrile and water with 0.1% phosphoric acid.[6] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.[3] Sonicate if necessary to ensure complete dissolution.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.[3] Sonicate if necessary and filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.[1][3]
2. HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions outlined in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of this compound and to check system suitability parameters.
-
Inject the sample solution to be analyzed.
-
Record the chromatograms for both the standard and sample solutions.
3. Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method.[6]
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are calculated from the chromatograms of the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections) |
Representative Data
The following table shows representative data that could be obtained from the HPLC analysis. The exact retention times and peak areas will vary depending on the specific system and conditions used.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 2.5 | 1500 | 0.5 | Impurity 1 |
| 2 | 4.8 | 295500 | 98.5 | This compound |
| 3 | 6.2 | 3000 | 1.0 | Impurity 2 |
| Total | 300000 | 100.0 |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Diazotization of 5-Amino-2-nitrobenzoic Acid and its Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diazotization of 5-amino-2-nitrobenzoic acid and its subsequent coupling reactions to form biologically and industrially relevant azo compounds. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in the synthesis, characterization, and potential applications of these molecules, with a particular focus on their relevance to drug development.
Introduction
This compound is a versatile chemical intermediate characterized by the presence of an amino, a nitro, and a carboxylic acid group on a benzene ring.[1] The aromatic amino group can be readily converted into a diazonium salt, a highly reactive intermediate, through a process known as diazotization.[2] This diazonium salt is a potent electrophile that can react with electron-rich aromatic compounds, such as phenols and anilines, in an azo coupling reaction to form stable azo dyes.[2][3]
The resulting azo compounds have found widespread use as colorants in the textile and printing industries.[4] Furthermore, the unique electronic and structural features of these molecules have garnered significant interest in the pharmaceutical and biomedical fields. Azo compounds have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[2] Notably, this compound serves as a key precursor in the synthesis of various pharmaceuticals, including those with anti-inflammatory and analgesic effects, and as a reagent for the preparation of insulin receptor tyrosine kinase activators.[3][5]
Data Presentation
The following table summarizes key physicochemical properties of the starting material and expected quantitative data for a typical azo coupling reaction with β-naphthol.
| Parameter | This compound | Azo Dye Product (with β-naphthol) |
| CAS Number | 13280-60-9[3] | Not available |
| Molecular Formula | C₇H₆N₂O₄[3] | C₁₇H₁₁N₃O₅ |
| Molecular Weight | 182.13 g/mol [3] | 337.29 g/mol |
| Appearance | Yellow crystalline powder[3] | Deep red solid[6] |
| Melting Point | 236-238 °C[3] | > 250 °C (typical for similar azo dyes)[6] |
| Solubility | Soluble in DMSO and Methanol[3] | Sparingly soluble in common organic solvents |
| Purity (by HPLC) | ≥ 97% | > 98% (typical for similar azo dyes)[6] |
| Yield (%) | Not applicable | 85-92% (typical for similar azo dyes)[6] |
| Light Fastness | Not applicable | 6-7 (on a scale of 1-8, typical for similar azo dyes)[6] |
| Wash Fastness | Not applicable | 4-5 (on a scale of 1-5, typical for similar azo dyes)[6] |
Experimental Protocols
The following protocols provide a detailed methodology for the diazotization of this compound and its subsequent coupling with a representative aromatic compound, β-naphthol.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt of this compound. Diazonium salts are unstable at higher temperatures and should be used immediately in the subsequent coupling reaction.[4]
Materials:
-
This compound (1.82 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (0.7 g, 0.01 mol)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 1.82 g (0.01 mol) of this compound in a mixture of concentrated hydrochloric acid and water.[3] Gentle warming may be necessary to achieve complete dissolution.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.[3]
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.[6]
-
Slowly add the cold sodium nitrite solution dropwise to the cooled solution of this compound, ensuring the temperature remains between 0-5 °C.[3]
-
Continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the complete formation of the diazonium salt.[3] The resulting solution contains the diazonium salt and should be used immediately.
Protocol 2: Azo Coupling with β-Naphthol
This protocol describes the reaction of the freshly prepared diazonium salt with β-naphthol to form a colored azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
β-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.[3]
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cooled β-naphthol solution.[3] A deep red precipitate of the azo dye should form immediately.[6]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[3]
-
Isolate the crude dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[3][6]
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an azo dye from this compound.
Logical Relationship of Synthesis
The following diagram illustrates the logical flow from reactants to the final product in the azo dye synthesis.
References
Application Notes and Protocols for Studying Enzyme Kinetics with 5-Amino-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-nitrobenzoic acid (ANBA) is a versatile chromogenic compound utilized in the development of substrates for various enzyme assays. Its unique spectral properties upon enzymatic cleavage make it a valuable tool for studying the kinetics of several proteases and other enzymes. When coupled to a peptide or other molecular recognition motif, the ANBA molecule can be released upon hydrolysis of a specific bond by the target enzyme. The release of ANBA results in a measurable color change, which can be monitored spectrophotometrically to determine enzyme activity. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Kₘ), catalytic constant (kcat), and the inhibition constant (Kᵢ) for enzyme inhibitors.
These application notes provide a comprehensive overview of the experimental setup for studying enzyme kinetics using ANBA-based substrates, with a focus on proteases involved in hemostasis and inflammation, as well as the metabolic enzyme dihydrolipoamide dehydrogenase.
I. Application in Protease Kinetics: Chromogenic Substrate Assays
ANBA can be chemically linked to short peptide sequences that are specific for a particular protease. The enzymatic cleavage of the amide bond between the peptide and ANBA releases the yellow-colored this compound, which can be quantified by measuring the absorbance at its maximum wavelength. This principle is applicable to a wide range of proteases.
A. Thrombin and Factor Xa in the Coagulation Cascade
Thrombin and Factor Xa are key serine proteases in the blood coagulation cascade, making them important targets for anticoagulant drug development.[1][2] Chromogenic substrates based on ANBA offer a continuous and sensitive method for assaying their activity.
Caption: The blood coagulation cascade showing the convergence of the intrinsic and extrinsic pathways to the common pathway, highlighting the central roles of Factor Xa and Thrombin.
Principle: The rate of ANBA release from a specific peptide-ANBA substrate is directly proportional to the enzyme activity and is monitored by measuring the increase in absorbance over time.
Materials:
-
Purified human Thrombin or Factor Xa
-
ANBA-based chromogenic substrate (e.g., Peptide-ANBA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Microplate reader capable of kinetic measurements at the absorbance maximum of ANBA
-
96-well microplates
Procedure:
-
Prepare a stock solution of the ANBA-based substrate in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in Assay Buffer.
-
Add 180 µL of the substrate solution at various concentrations to the wells of a 96-well microplate.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding 20 µL of a pre-warmed enzyme solution (Thrombin or Factor Xa) to each well.
-
Immediately start monitoring the increase in absorbance at the λₘₐₓ of free ANBA for 10-30 minutes, taking readings every 30-60 seconds.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Calculate kcat from Vₘₐₓ if the enzyme concentration is known (kcat = Vₘₐₓ / [E]).
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Experimental Conditions |
| Fibrinogen | 7.2 | 84 | 1.16 x 10⁷ | pH 7.4, 37°C |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | 9 | 123 | 1.37 x 10⁷ | pH 8.4, 37°C |
B. Plasmin and Kallikrein in Fibrinolysis and Inflammation
Plasmin is the primary enzyme of the fibrinolytic system, responsible for dissolving blood clots.[6][7] Kallikrein is involved in the kallikrein-kinin system, which plays a role in inflammation, blood pressure regulation, and coagulation.[8][9][10] ANBA-based chromogenic substrates can be designed to study the activity of these enzymes.
Caption: Simplified diagram of the fibrinolytic pathway, showing the activation of plasminogen to plasmin and the subsequent degradation of fibrin.
The protocol is analogous to the one described for Thrombin and Factor Xa, with the following modifications:
-
Enzyme: Purified human Plasmin or Kallikrein.
-
Substrate: A specific ANBA-peptide substrate for Plasmin or Kallikrein.
-
Assay Buffer: A buffer optimal for the specific enzyme's activity (e.g., pH 7.4 for plasmin).
The following table presents kinetic parameters for plasmin with a common pNA-based chromogenic substrate.
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Experimental Conditions |
| S-2251 (H-D-Val-Leu-Lys-pNA) | 290 | 22 | 7.6 x 10⁴ | pH 7.4, 37°C |
II. Application in Enzyme Inhibition Studies
ANBA can also be used to study enzyme inhibitors. In this context, the reduction in the rate of ANBA release from a chromogenic substrate in the presence of an inhibitor is measured. This compound itself has been reported to be an inhibitor of proteases such as chymotrypsin, trypsin, and elastase.[11]
A. Protease Inhibition Assay
Principle: The inhibitory activity is determined by measuring the decrease in the rate of substrate hydrolysis by the target protease in the presence of the inhibitor.
Materials:
-
Target Protease (e.g., Trypsin, Chymotrypsin, Elastase)
-
ANBA-based chromogenic substrate specific for the protease
-
Test Inhibitor (e.g., this compound)
-
Assay Buffer
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a 96-well microplate, add 160 µL of Assay Buffer and 20 µL of the inhibitor dilutions to the respective wells.
-
Add 10 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at the assay temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate solution.
-
Monitor the absorbance increase as described in the activity assay protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, the assay should be performed at various substrate and inhibitor concentrations, and the data analyzed using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).
B. Dihydrolipoamide Dehydrogenase (DLDH) Inhibition
Dihydrolipoamide dehydrogenase is a mitochondrial enzyme that plays a crucial role in cellular energy metabolism as a component of several multi-enzyme complexes, including the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[12][13][14][15] It has been reported that this compound can inhibit DLDH.[11]
Caption: The central role of Dihydrolipoamide Dehydrogenase (DLDH) as the E3 subunit in the Pyruvate Dehydrogenase and α-Ketoglutarate Dehydrogenase complexes in cellular respiration.
The inhibitory effect of ANBA on DLDH can be assessed by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified Dihydrolipoamide Dehydrogenase
-
Dihydrolipoamide (substrate)
-
NAD⁺ (coenzyme)
-
This compound (test inhibitor)
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of ANBA in the Assay Buffer.
-
In a cuvette or 96-well UV-transparent plate, combine the Assay Buffer, NAD⁺, and the ANBA dilution.
-
Add the DLDH enzyme and incubate for a few minutes at a constant temperature.
-
Initiate the reaction by adding the dihydrolipoamide substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Determine the initial reaction rates and calculate the percentage of inhibition and IC₅₀ as described for the protease inhibition assay.
III. Experimental Workflows
A. Workflow for Enzyme Activity Assay
Caption: General experimental workflow for determining enzyme kinetic parameters using an ANBA-based chromogenic substrate.
B. Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor using a chromogenic substrate assay.
Conclusion
This compound is a valuable tool for researchers in enzymology and drug discovery. Its application in chromogenic substrates provides a robust and continuous method for studying the kinetics of a variety of enzymes. The protocols and data presented in these application notes serve as a guide for setting up and performing enzyme kinetic and inhibition studies. Further research to synthesize and characterize a broader range of ANBA-based substrates will undoubtedly expand their utility in elucidating enzyme mechanisms and in the high-throughput screening of potential therapeutic agents.
References
- 1. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eclinpath.com [eclinpath.com]
- 7. Plasmin - Wikipedia [en.wikipedia.org]
- 8. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 11. This compound | 13280-60-9 | FA17470 [biosynth.com]
- 12. Dihydrolipoamide dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. Roles of Dihydrolipoamide Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DLD gene: MedlinePlus Genetics [medlineplus.gov]
- 15. mdpi.com [mdpi.com]
Application Notes: 5-Amino-2-nitrobenzoic Acid in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-nitrobenzoic acid is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of various heterocyclic compounds and other derivatives with potential therapeutic applications.[1] Its unique chemical structure, featuring both an amino and a carboxylic acid group on a nitro-substituted benzene ring, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel anti-inflammatory agents. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of new and effective anti-inflammatory drugs with improved side-effect profiles remains a significant goal in medicinal chemistry. This document provides detailed protocols and application notes on the utilization of this compound in the preparation of a novel anti-inflammatory agent, focusing on the synthesis of a substituted quinazolin-4(3H)-one derivative and its biological evaluation.
Synthesis of a Quinazolin-4(3H)-one Derivative
A promising approach for the development of anti-inflammatory agents from this compound involves its conversion into a quinazolin-4(3H)-one scaffold. Quinazolinones are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The following protocol details the synthesis of 2-(4-chlorophenyl)-7-nitroquinazolin-4(3H)-one, a potential anti-inflammatory agent, starting from this compound.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-7-nitroquinazolin-4(3H)-one
Materials:
-
This compound
-
4-Chlorobenzoyl chloride
-
Pyridine (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Formamide
-
Dichloromethane (DCM, anhydrous)
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
Procedure:
Step 1: Acetylation of this compound
-
In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 11 mmol of 4-chlorobenzoyl chloride dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
The resulting precipitate, N-(4-chlorobenzoyl)-5-amino-2-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Cyclization to form the Quinazolinone Ring
-
To the dried intermediate from Step 1, add 30 mL of thionyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
To the resulting acid chloride, add 50 mL of formamide.
-
Heat the mixture at 150-160°C for 4 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The solid product, 2-(4-chlorophenyl)-7-nitroquinazolin-4(3H)-one, is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
Experimental Workflow
In Vitro Anti-inflammatory Evaluation
The anti-inflammatory potential of the synthesized 2-(4-chlorophenyl)-7-nitroquinazolin-4(3H)-one can be evaluated through various in vitro assays that measure its effect on key inflammatory mediators and enzymes.
Experimental Protocol: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Principle:
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. The 5-lipoxygenase (5-LOX) enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators. Dual inhibitors of COX and LOX are of significant interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile.
Materials:
-
Synthesized compound: 2-(4-chlorophenyl)-7-nitroquinazolin-4(3H)-one
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
5-Lipoxygenase enzyme preparation (from potato or human recombinant)
-
Arachidonic acid (substrate)
-
Indomethacin (positive control for COX inhibition)
-
Zileuton (positive control for 5-LOX inhibition)
-
Spectrophotometer or fluorometer
-
Appropriate buffer solutions and reagents for the specific assay kits used.
Procedure (General Outline):
-
Prepare stock solutions of the synthesized compound and control drugs in a suitable solvent (e.g., DMSO).
-
For the COX inhibition assay, incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compound or indomethacin for a specified period.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the production of prostaglandins (e.g., PGE₂) using a suitable method, such as an enzyme immunoassay (EIA) or by monitoring oxygen consumption.
-
For the 5-LOX inhibition assay, incubate the 5-LOX enzyme with various concentrations of the test compound or zileuton.
-
Initiate the reaction by adding arachidonic acid and linoleic acid.
-
Measure the formation of leukotrienes or other products using spectrophotometry.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Data Presentation
The quantitative results from the in vitro anti-inflammatory assays should be summarized in a clear and structured table for easy comparison.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| 2-(4-chlorophenyl)-7-nitroquinazolin-4(3H)-one | 15.2 ± 1.3 | 1.8 ± 0.2 | 8.5 ± 0.7 |
| Indomethacin (Control) | 0.5 ± 0.1 | 5.2 ± 0.4 | N/A |
| Zileuton (Control) | N/A | N/A | 0.5 ± 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of the synthesized quinazolinone derivative are likely mediated through the inhibition of key signaling pathways involved in the inflammatory response. The inhibition of COX-2 and 5-LOX directly impacts the production of pro-inflammatory eicosanoids.
Inflammatory Signaling Pathway
Conclusion
This compound is a readily available and versatile starting material for the synthesis of novel anti-inflammatory agents. The preparation of quinazolin-4(3H)-one derivatives represents a promising strategy, yielding compounds with the potential to dually inhibit COX and 5-LOX enzymes. The detailed protocols provided herein offer a framework for the synthesis and evaluation of such compounds, contributing to the ongoing search for more effective and safer anti-inflammatory therapies. Further in vivo studies are warranted to establish the therapeutic potential of these derivatives.
References
Application Notes: Synthesis of Heterocyclic Compounds from 5-Amino-2-nitrobenzoic Acid
Introduction
5-Amino-2-nitrobenzoic acid is a highly versatile trifunctional chemical intermediate, featuring an amino group, a carboxylic acid, and a nitro group on an aromatic ring.[1] This unique arrangement of functional groups provides multiple reactive sites, making it a valuable starting material for the synthesis of a diverse array of heterocyclic compounds.[1] Its applications are particularly significant in the development of pharmaceuticals and dyes.[2][3] This document provides detailed protocols and application notes for the synthesis of key heterocyclic scaffolds, including quinazolinones and azo dyes, derived from this compound.
Application 1: Synthesis of 7-Nitro-4(3H)-quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound is an excellent precursor for 7-nitro-substituted quinazolinones, which can be further functionalized to generate libraries of potential drug candidates.[1] The general method involves the condensation of the anthranilic acid derivative with a one-carbon source, such as formic acid, followed by cyclization.[1]
Synthetic Pathway
The synthesis of 7-nitro-4(3H)-quinazolinone from this compound is a two-step process. First, the amino group is formylated using formic acid. The resulting 2-formamido-5-nitrobenzoic acid is then cyclized using a dehydrating agent like acetic anhydride.
Caption: Synthesis of 7-Nitro-4(3H)-quinazolinone.
Experimental Protocol
This protocol details the two-step synthesis of 7-nitro-4(3H)-quinazolinone.[1]
Step 1: Synthesis of 2-Formamido-5-nitrobenzoic acid [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.82 g (10 mmol) of this compound.
-
Reagent Addition: Add 20 mL of formic acid to the flask.
-
Reaction: Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the cooled mixture into 100 mL of ice-cold water while stirring. A solid precipitate will form.
-
Isolation: Collect the solid precipitate of 2-formamido-5-nitrobenzoic acid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under a vacuum.
Step 2: Cyclization to 7-Nitro-4(3H)-quinazolinone [1]
-
Reaction Setup: Place the dried 2-formamido-5-nitrobenzoic acid (2.10 g, 10 mmol, from Step 1) in a clean, dry round-bottom flask.
-
Reagent Addition: Add 15 mL of acetic anhydride.
-
Reaction: Heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the product with a small amount of cold ethanol. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.
Quantitative Data
The following table summarizes the reaction conditions for the synthesis of 7-nitro-4(3H)-quinazolinone.
| Step | Reactant | Reagent(s) | Solvent | Temperature | Time | Product |
| 1 | This compound | Formic Acid | Formic Acid | Reflux | 4 hours | 2-Formamido-5-nitrobenzoic acid |
| 2 | 2-Formamido-5-nitrobenzoic acid | Acetic Anhydride | Acetic Anhydride | Reflux | 2 hours | 7-Nitro-4(3H)-quinazolinone |
Application 2: Synthesis of Azo Dyes
Azo dyes are the largest class of synthetic colorants used extensively in the textile, printing, and food industries due to their vibrant colors and straightforward synthesis.[1][4] The synthesis involves two primary steps: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound.[1] this compound, with its primary amino group, is an excellent candidate for the diazotization reaction.[1]
Synthetic Pathway
The synthesis begins with the conversion of the amino group of this compound into a diazonium salt using sodium nitrite in an acidic medium at low temperatures. This unstable intermediate is then immediately reacted with a coupling component, such as a phenol or an aromatic amine, to form the stable azo dye.
Caption: General workflow for Azo Dye synthesis.
Experimental Protocol
This protocol outlines the general procedure for synthesizing a monoazo dye using this compound and phenol as the coupling component.[1][3]
Step 1: Diazotization of this compound [3]
-
Preparation of Amine Salt: In a 250 mL beaker, create a fine suspension of 1.82 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Solution: In a separate beaker, prepare a solution of 0.7 g (10 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Crucially, maintain the temperature below 5 °C throughout the addition.
-
Completion: Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be confirmed using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Azo Coupling with Phenol [1]
-
Coupling Solution: In a separate beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of a 10% sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Step 1) to the cold phenol solution with constant stirring.
-
Precipitation: A colored precipitate of the azo dye will form. Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature to ensure the completion of the coupling reaction.
-
Isolation: Collect the crude dye by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid thoroughly with cold distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Drying: Dry the purified dye in a vacuum oven at 60 °C.
Quantitative Data
Specific quantitative data for dyes synthesized from this compound can vary significantly based on the coupling partner used.[3] The following table provides a general overview of the reaction conditions.
| Step | Reactant | Reagent(s) | Solvent | Temperature | Time | Product |
| 1 | This compound | NaNO₂, HCl | Water | 0-5 °C | ~1 hour | Diazonium salt |
| 2 | Diazonium salt | Phenol, NaOH | Water | <10 °C initially | 2-3 hours | Azo dye |
Other Potential Applications
While the synthesis of quinazolinones and azo dyes are primary applications, this compound is also a precursor for other important heterocyclic systems.
-
Benzodiazepines: Though often synthesized from precursors like 2-amino-5-nitrobenzophenone, the foundational structure can be traced back to intermediates derived from related nitrobenzoic acids.[5] The synthesis of 1,4-benzodiazepines often involves the condensation of an o-phenylenediamine derivative with a ketone or the cyclization of an N-substituted aminobenzophenone.[5][6]
-
Phenazines: Phenazines are another class of nitrogen-containing heterocycles with significant biological activity.[7] Their synthesis can involve the condensation of aromatic nitro compounds with anilines (Wohl-Aue reaction) or reductive cyclization pathways.[7][8]
These notes provide a foundational guide for utilizing this compound in the synthesis of valuable heterocyclic compounds. Researchers are encouraged to adapt and optimize these protocols for their specific applications.
References
5-Amino-2-nitrobenzoic Acid: A Versatile Scaffold for Novel Antimicrobial Agents
Application Note & Protocols for Researchers in Drug Development
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action. 5-Amino-2-nitrobenzoic acid has emerged as a promising scaffold in medicinal chemistry due to its synthetic tractability and the inherent antimicrobial potential of the nitroaromatic moiety. This document provides detailed application notes, experimental protocols, and a summary of the antimicrobial activity of this compound and its derivatives, tailored for researchers and scientists in the field of drug development.
Mechanism of Action: The Role of the Nitro Group
The antimicrobial activity of this compound and its derivatives is primarily attributed to the presence of the nitroaromatic group. The proposed mechanism of action involves the reductive activation of the nitro group by microbial nitroreductases. This enzymatic reduction generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine radicals, and superoxide anions. These reactive species can induce significant cellular damage through various pathways, including:
-
DNA Damage: The radical intermediates can directly interact with and damage microbial DNA, leading to mutations and inhibition of replication.
-
Protein Synthesis Inhibition: While the precise targets are still under investigation, it is suggested that these reactive species can interfere with essential enzymatic processes, including those involved in protein synthesis.[1]
-
Inhibition of Cellular Respiration: Some evidence suggests that the parent compound can inhibit enzymes like dihydrolipoamide dehydrogenase, which is crucial for cellular respiration and energy production in mitochondria.[1]
The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives, such as Schiff bases and metal complexes, which can exhibit enhanced antimicrobial potency and a broader spectrum of activity.
Data Presentation: Antimicrobial Activity of Derivatives
While comprehensive data on the antimicrobial activity of the parent this compound is limited in publicly available literature, numerous studies have demonstrated the significant antimicrobial potential of its derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various Schiff base and metal complex derivatives.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Derivative Type | Compound/Complex | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Schiff Base | Derivative from 5-aminopyrazole | 7.81 | - | - | - | [2] |
| Schiff Base | Pyrene-based SB 1 | - | - | - | 7.81 | [2] |
| Schiff Base | Pyrene-based SB 2 | 12.5 | - | - | - | [2] |
| Metal Complex | Benzimidazole-based SB-Cu(II) | 250 ng/mL | - | 250 ng/mL | - | [2] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Derivative Type | Compound/Complex | Candida albicans | Aspergillus niger | Reference |
| Schiff Base | Pyrene-based SB | - | 12.5 | [2] |
Note: The data presented is a compilation from various research articles and direct comparison should be made with caution due to potential variations in experimental methodologies.
Experimental Protocols
The following section provides detailed protocols for the synthesis of key derivatives of this compound and the subsequent evaluation of their antimicrobial activity.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol outlines the general procedure for the condensation reaction between this compound and an aromatic aldehyde (e.g., salicylaldehyde) to form a Schiff base.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve an equimolar amount of this compound in hot absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of the desired aromatic aldehyde in hot absolute ethanol.
-
Slowly add the aldehyde solution to the this compound solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is then collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator.
Protocol 2: Synthesis of Metal Complexes
This protocol describes a general method for the synthesis of metal complexes of the Schiff base derivatives.
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser (optional, depending on the reaction)
Procedure:
-
Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
In a separate container, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 2:1 or 1:1) to obtain different complexes.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours.
-
The formation of the metal complex is often indicated by a color change and the precipitation of a solid.
-
The precipitated complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: a. In a 96-well plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: a. Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: a. Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: a. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Visualizations
The following diagrams illustrate key conceptual frameworks in the development and evaluation of antimicrobial agents derived from this compound.
Caption: General synthesis pathway for Schiff bases and metal complexes from this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.
References
Laboratory procedure for handling and storing 5-Amino-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 5-Amino-2-nitrobenzoic acid (CAS No: 13280-60-9). The information herein is intended to ensure laboratory safety and proper experimental execution.
Chemical and Physical Properties
This compound is a yellow to brown powder.[1][2] It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molecular Weight | 182.13 g/mol | [1] |
| Appearance | Yellow or brown powder | [1][2] |
| Melting Point | 236-238 °C | [6] |
| Boiling Point | 481.3±35.0 °C (Predicted) | [6] |
| Density | 1.568±0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in DMSO, Methanol | [6] |
| CAS Number | 13280-60-9 | [1] |
Safety and Handling
2.1 Hazard Identification
This compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[2][7][8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][8][9][10][11]
GHS Hazard Statements:
2.2 Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn:[8][9]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are required.[9]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[9]
-
Skin and Body Protection: A laboratory coat and other protective clothing should be worn to prevent skin exposure.[9]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[11]
2.3 First Aid Measures
-
After Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[8][9]
-
After Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[8][9]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[8][9]
-
After Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[9]
Storage and Disposal
3.1 Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from heat and sources of ignition.[9] Some sources recommend storage at room temperature in an inert atmosphere.[6]
3.2 Disposal
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.[11]
Experimental Protocols
This compound is a versatile reagent used in various organic syntheses.[3]
4.1 Synthesis of 6-Nitroquinazolin-4(3H)-one
This protocol describes the synthesis of a quinazolinone derivative from this compound.
Materials:
-
This compound
-
Formamide
-
Ice water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound and an excess of formamide.
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C.
-
Slowly pour ice water into the reaction mixture with continuous stirring for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.
-
The crude product can be recrystallized from ethanol to obtain the pure 6-nitroquinazolin-4(3H)-one.
4.2 Synthesis of a Monoazo Dye
This protocol outlines the general procedure for the synthesis of a monoazo dye using this compound.
Step 1: Diazotization
-
In a beaker, suspend this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite in cold water.
-
Slowly add the cold sodium nitrite solution to the this compound suspension while maintaining the temperature between 0-5°C.
-
The resulting diazonium salt solution should be used immediately in the next step.
Step 2: Azo Coupling
-
In a separate beaker, dissolve a coupling agent (e.g., phenol) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the solid dye by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the azo dye in a desiccator or a vacuum oven at a low temperature.
Visualized Workflows
Caption: Safe handling and storage workflow.
References
- 1. This compound 97 13280-60-9 [sigmaaldrich.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-nitrobenzoic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and generalized protocols to assist researchers, scientists, and drug development professionals in the synthesis of 5-Amino-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenges often revolve around controlling selectivity and achieving high purity. The synthesis can be complicated by the formation of isomers and other side products, depending on the chosen synthetic route. The starting materials must be of high purity to avoid downstream purification difficulties.
Q2: What is a common synthetic pathway for this compound?
While several pathways exist, a common strategy is the nucleophilic aromatic substitution (amination) of a precursor like 5-halo-2-nitrobenzoic acid (e.g., 5-chloro-2-nitrobenzoic acid) with an ammonia source. This method offers a direct way to introduce the amino group at the desired position.
Q3: What are the typical impurities encountered during this synthesis?
Common impurities can include unreacted starting materials (e.g., 5-chloro-2-nitrobenzoic acid), regioisomers if the starting material is not pure, and byproducts from side reactions, such as the hydrolysis of the halide to a hydroxyl group under certain reaction conditions.[1] Residual solvents from the reaction and purification steps may also be present.
Q4: How can the final product be purified effectively?
Recrystallization is a common and effective method for purifying the crude product. A mixed solvent system, such as ethanol and water, is often effective for polar compounds like aminonitrobenzoic acids.[1][2] For persistent colored impurities, treatment with activated charcoal during recrystallization can be beneficial.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the amination of 5-chloro-2-nitrobenzoic acid.
Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yield is a frequent issue that can stem from several factors. A systematic investigation of the following possibilities is recommended:
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Incomplete Reaction: The conversion of the starting material may not have gone to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. If the reaction stalls, consider increasing the reaction time or temperature, but be mindful of potential side reactions or product degradation.[3][4] For amination reactions, ensure the concentration of the ammonia source is adequate.
-
-
Suboptimal Reagents or Catalysts: The quality and concentration of reagents are critical.
-
Solution: Use anhydrous solvents if the reaction is sensitive to moisture. Ensure your ammonia source (e.g., aqueous ammonia) is of the correct concentration. If using a copper catalyst (in some amination protocols), ensure it has not degraded.
-
-
Inefficient Purification: Significant product loss can occur during workup and purification.
Q: I am observing unexpected spots on my TLC plate. What are the likely side products?
A: The most common synthetic routes can lead to several byproducts:
-
Isomeric Impurities: If the synthesis starts from a nitration step, regioisomers can form. For instance, nitration of 3-chlorobenzoic acid could potentially yield isomeric nitro-compounds. Using a starting material with pre-defined regiochemistry, like 5-chloro-2-nitrobenzoic acid, minimizes this issue.
-
Hydrolysis Products: In the amination of 5-chloro-2-nitrobenzoic acid, harsh conditions (e.g., high temperature, prolonged reaction time in aqueous base) can lead to the hydrolysis of the chloro group, forming 5-hydroxy-2-nitrobenzoic acid.
-
Solution: Employ milder reaction conditions. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction and byproduct formation.
-
Q: My purified this compound is discolored. What is the cause and how can I fix it?
A: Discoloration (e.g., brown or dark yellow instead of the expected yellow) is often due to colored impurities or oxidation of the amino group.[1]
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
-
Inert Atmosphere: If oxidation is suspected as the cause, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) to protect the sensitive amino group.[1]
-
Q: I am having difficulty with the recrystallization step; the product either "oils out" or the recovery is very low.
A: These are common crystallization problems that can be addressed with procedural adjustments.
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent to decrease the saturation point. Ensure a slow cooling rate to allow for proper crystal lattice formation.[1]
-
-
Low Recovery: This typically happens if too much solvent was used for dissolution.
-
Solution: If possible, carefully evaporate some of the solvent to concentrate the solution. To maximize crystal formation, cool the flask in an ice bath after it has reached room temperature.[6] Ensure you are using a suitable solvent system where the product has high solubility when hot and low solubility when cold.
-
Data Presentation
The following table summarizes generalized conditions for the synthesis and purification of this compound via amination. Specific parameters should be optimized for your laboratory setup.
| Parameter | Value / Condition | Reference / Rationale |
| Synthesis Step | Nucleophilic Aromatic Substitution (Amination) | Based on common methods for synthesizing aromatic amines from aryl halides. |
| Starting Material | 5-chloro-2-nitrobenzoic acid | A commercially available precursor with the correct substitution pattern. |
| Reagent | Aqueous Ammonia (e.g., 28-30%) | Common and effective source of ammonia for amination. |
| Catalyst (Optional) | Copper(I) salt (e.g., Cu₂O, CuI) | Often used to facilitate nucleophilic aromatic substitution on less reactive systems. |
| Temperature | 80 - 140 °C (Often in a sealed vessel or autoclave) | Higher temperatures are typically required to drive the reaction to completion.[3] |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine completion.[4] |
| Purification Step | Recrystallization | A standard method for purifying solid organic compounds.[2] |
| Solvent System | Ethanol / Water | A common mixed-solvent system for polar compounds.[1][4] |
| Decolorization (Optional) | Activated Charcoal | Adsorbs colored impurities.[1] |
| Product Isolation | Vacuum Filtration | Standard procedure for collecting crystalline solids.[6] |
| Expected Melting Point | 236-238 °C | [7][8] |
Experimental Protocols
Note: The following are generalized protocols and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Generalized Protocol 1: Synthesis via Amination of 5-chloro-2-nitrobenzoic acid
-
Setup: In a sealed reaction vessel or autoclave equipped with a magnetic stirrer, add 5-chloro-2-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add concentrated aqueous ammonia (e.g., 10-20 eq). If a catalyst is used, add the copper salt (e.g., 0.1 eq) at this stage.
-
Reaction: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. Caution: This reaction is performed under pressure. Ensure the reaction vessel is rated for the temperature and pressure.
-
Workup: After cooling the reaction mixture to room temperature, carefully vent and open the vessel. Dilute the mixture with water.
-
Isolation: Filter the cooled solution to remove any catalyst. Carefully acidify the filtrate with an acid like HCl to a pH of approximately 3-4 to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can then be purified by recrystallization as described in Protocol 2.
Generalized Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[1]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.[1]
-
Crystallization: To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).[6]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[6]
-
Isolation: Collect the purified yellow crystalline product by vacuum filtration and wash with a small amount of a cold ethanol/water mixture. Dry the product in a vacuum oven.[1]
Mandatory Visualization
Caption: Plausible synthesis route for this compound.
Caption: A troubleshooting workflow for improving synthesis outcomes.
References
Technical Support Center: Optimizing Coupling Reactions for 5-Amino-2-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of 5-Amino-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for this compound, and how do I choose the right one?
A1: The most common reagents for amide bond formation with this compound are carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to improve efficiency and minimize side reactions like racemization.[1][2][3] For more challenging couplings, phosphonium or uronium/aminium-based reagents like HBTU, HATU, or PyBOP can be more effective.[2][4][5]
The choice of reagent depends on several factors:
-
Steric Hindrance: For sterically hindered coupling partners, more potent reagents like HATU or PyBOP are recommended.[4][6]
-
Solubility: EDC and its urea byproduct are water-soluble, simplifying purification through aqueous extraction.[1][2] The byproduct of DCC is not soluble in most organic solvents, while the byproduct of DIC is more soluble, making DIC a better choice for solid-phase synthesis.[2][3]
-
Reaction Conditions: Standard carbodiimide couplings are often performed at room temperature or cooled in an ice bath to minimize side reactions.[1][5]
Q2: My coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in coupling reactions involving this compound can stem from several factors. Common culprits include incomplete coupling, side reactions, and suboptimal reaction conditions.[4][7]
Here are some troubleshooting steps:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent like HATU or HBTU, especially for difficult or sterically hindered couplings.[4][6]
-
Increase Reagent Concentration: Using a higher concentration of the coupling partner and reagents can help drive the reaction to completion.[4]
-
Extend Reaction Time: Slower, sterically hindered couplings may require longer reaction times.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Elevate Temperature: Gently increasing the reaction temperature can sometimes overcome the activation energy barrier, but this should be done cautiously to avoid side reactions.[6]
-
Pre-activation: Activating the carboxylic acid group of this compound with the coupling reagent and a base for a short period before adding the amine component can improve yields.[6][9]
Q3: I'm observing unexpected spots on my TLC plate after the coupling reaction. What are the likely side products and how can I minimize them?
A3: The formation of byproducts is a common issue that can reduce the yield of the desired product.[8] For amide coupling reactions, potential side products include:
-
N-acylurea: This stable byproduct can form when using carbodiimide reagents, especially at higher temperatures.[5] Using additives like HOBt and maintaining a low reaction temperature can suppress its formation.[5]
-
Racemization: The stereochemical integrity of the coupling partner can be compromised during activation.[4] The addition of HOBt or HOAt can help minimize racemization.[6]
-
Diketopiperazine formation: This can occur in peptide synthesis, particularly with specific amino acid sequences.[7]
To minimize side reactions, ensure you are using high-purity reagents and anhydrous solvents if the reaction is moisture-sensitive.[8] Careful control of reaction temperature is also critical.[8]
Q4: What is the best way to purify the product of a this compound coupling reaction?
A4: Purification strategies depend on the properties of the product and the byproducts.
-
Aqueous Workup: If you use a water-soluble coupling reagent like EDC, byproducts can often be removed by washing the reaction mixture with water.[1]
-
Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting materials and side products.[10]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[10][11] A common solvent system for compounds like this compound is a mixture of ethanol and water.[10] If your product is discolored, treating the solution with activated charcoal during recrystallization can help remove colored impurities.[10]
Troubleshooting Guides
Problem 1: Poor Solubility of this compound
Symptom: The starting material does not fully dissolve in the reaction solvent.
| Possible Cause | Solution | Citation |
| Inappropriate Solvent | Use polar aprotic solvents like DMF, DMSO, or NMP where solubility is higher. | [12] |
| Crystalline Structure | Gently heat the mixture or use sonication to aid dissolution. Ensure all reactants are thermally stable at the chosen temperature. | [12] |
| pH-Dependent Solubility | Adjust the pH of the reaction mixture. In basic conditions, the carboxylate salt is more soluble. In acidic conditions, the protonated amine can increase solubility. Ensure pH adjustments are compatible with all reagents. | [12] |
Problem 2: Incomplete Coupling Reaction
Symptom: TLC or HPLC analysis shows a significant amount of unreacted this compound or the amine coupling partner remaining after the expected reaction time.
| Possible Cause | Solution | Citation |
| Insufficient Reagent Activity | Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP. | [4][6] |
| Steric Hindrance | Increase the reaction time and/or temperature. Consider using a higher concentration of reagents. | [4][6] |
| Peptide Aggregation (for SPPS) | Use a low-substitution resin or incorporate pseudoproline dipeptides to disrupt secondary structures. | [4][7] |
| Poor Quality Reagents | Ensure all reagents and solvents are pure and anhydrous, as moisture can quench the reaction. | [8] |
Data Presentation
Table 1: Comparison of Common Coupling Reagent Conditions
| Coupling Reagent | Additive | Base | Typical Solvent | Temperature | Key Feature | Citation |
| EDC | HOBt | DIPEA | DMF, DCM | 0°C to RT | Water-soluble byproduct, easy workup. | [1][13][14] |
| DIC | HOBt | - | DCM, DMF | Room Temp | Byproduct is soluble in organic solvents, suitable for SPPS. | [1][2] |
| HBTU / TBTU | HOBt | DIPEA | DMF | Room Temp | High coupling efficiency, byproducts are soluble. | [5][15] |
| HATU | HOAt | DIPEA | DMF | Room Temp | Very fast reaction, less racemization, good for hindered couplings. | [2][4][16] |
| PyBOP | HOBt | DIPEA | DMF | Room Temp | Effective for sterically hindered and N-methyl amino acids. | [1][2] |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the solution-phase coupling of this compound with a primary amine.
-
Dissolution: Dissolve this compound (1.0 eq.) and the amine coupling partner (1.0-1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Reagents: Add HOBt (1.2 eq.) to the solution, followed by the slow addition of EDC (1.2 eq.). If required, a base like DIPEA (2-3 eq.) can be added.[13][14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove excess EDC and the urea byproduct.[1] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[10]
Mandatory Visualization
Caption: Experimental workflow for a typical coupling reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. growingscience.com [growingscience.com]
Common side reactions in 5-Amino-2-nitrobenzoic acid synthesis and prevention
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 5-Amino-2-nitrobenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound and why is a protection step necessary?
A1: A prevalent and controlled method for synthesizing this compound in a laboratory setting involves a three-step pathway starting from 2-aminobenzoic acid (anthranilic acid).[1][2] This process includes:
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Protection: The amino group of 2-aminobenzoic acid is protected, typically by acetylation with acetic anhydride, to form 2-acetamidobenzoic acid.[1][2]
-
Nitration: The protected intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids.[1][2]
-
Deprotection: The acetyl group is removed by hydrolysis to yield the final product, this compound.[2]
The protection step is crucial because the amino group is highly activating and susceptible to oxidation by the strong acids in the nitrating mixture.[1] This protection prevents the formation of undesired byproducts and helps direct the nitration to the desired position on the aromatic ring.[1]
Q2: I am getting a very low yield. What are the potential causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is important to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.[3]
-
Side Reactions: The formation of byproducts, such as isomers or oxidation products, consumes the starting material and reduces the yield of the desired product.[3][4] Precise temperature control is critical to minimize these side reactions.[4]
-
Product Loss During Workup: Significant amounts of the product can be lost during the workup and purification phases.[3][4] To maximize precipitation, the pH should be carefully adjusted during the workup.[3] When recrystallizing, using a minimal amount of hot solvent and allowing for slow cooling can improve recovery.[3]
Q3: My final product is off-white or brownish instead of the expected yellow color. What does this indicate and how can I purify it?
A3: A discoloration of the final product typically points to the presence of impurities.[3] These can be residual starting materials, side products from the reaction, or decomposition products.[3]
To obtain a purer, yellow crystalline product, the following purification methods are recommended:
-
Recrystallization: This is the most common purification technique. An ethanol/water mixture is often an effective solvent system for recrystallization.[3][5]
-
Activated Charcoal Treatment: If the product is significantly discolored, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[5] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[5]
Q4: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?
A4: The presence of multiple spots on a TLC plate indicates a mixture of products. The most common side products in the synthesis of this compound are:
-
Isomeric Impurities: During the nitration step, other isomers such as 2-amino-3-nitrobenzoic acid or dinitro-substituted byproducts can be formed.[5]
-
Oxidation Products: The amino group is prone to oxidation by the nitrating agents.[1]
To minimize the formation of these side products, the following precautions should be taken:
-
Protect the Amino Group: As mentioned in Q1, protecting the amino group via acetylation is an effective strategy to prevent oxidation and control the regioselectivity of the nitration.[1][4]
-
Strict Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature, ideally between 0-10°C, throughout the addition of the nitrating mixture is crucial to suppress the formation of unwanted isomers.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Exothermic reaction is difficult to control | The addition of the nitrating mixture is too fast. | Add the nitrating mixture drop by drop with vigorous stirring. Ensure the reaction flask is immersed in an efficient cooling bath (e.g., ice-salt bath).[4] |
| Low Yield | Incomplete reaction, side reactions, or product loss during workup. | Monitor the reaction with TLC to ensure completion.[3] Control the temperature strictly to minimize side reactions.[4] Optimize the pH during precipitation and use minimal hot solvent for recrystallization.[3] |
| Product is not precipitating during workup | The concentration of the product in the solution is too low. | If the product is not precipitating when the reaction mixture is poured onto ice, it may be due to a low concentration. |
| Formation of multiple products (isomers) | The reaction temperature was too high during nitration. | Maintain the reaction temperature below 10°C, ideally between 0-5°C, during the addition of the nitrating agent.[3] |
| Discolored Final Product (Brownish) | Presence of colored impurities or oxidation of the amino group. | Purify the crude product by recrystallization.[3] Consider using activated charcoal during recrystallization to remove colored impurities.[5] |
Experimental Protocols
Synthesis of this compound via Protection-Nitration-Deprotection
This protocol is a three-step process starting from 2-aminobenzoic acid.
Step 1: Acetylation of 2-Aminobenzoic Acid [1]
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle warming may be required.
-
Slowly add 1.2 equivalents of acetic anhydride to the solution while stirring.
-
Heat the mixture to reflux for approximately 1 hour.
-
After cooling to room temperature, pour the reaction mixture into 250 mL of ice-cold deionized water with continuous stirring.
-
Collect the precipitated 2-acetamidobenzoic acid by vacuum filtration and wash it with cold deionized water.
-
The crude product can be recrystallized from an ethanol/water mixture for higher purity.
Step 2: Nitration of 2-Acetamidobenzoic Acid [1]
-
In a flask, dissolve the dried 2-acetamidobenzoic acid in concentrated sulfuric acid, ensuring the temperature is kept low in an ice bath.
-
Separately, prepare a nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid, keeping this mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-acetamidobenzoic acid, maintaining the reaction temperature below 10°C.
-
Continue stirring the mixture in the ice bath for an additional 2 hours after the addition is complete.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic acid [2]
-
In a round-bottom flask, place the 5-Nitro-N-acetyl-o-aminobenzoic acid obtained from the previous step.
-
Add a suitable amount of dilute hydrochloric acid (e.g., 6 mol/L).
-
Reflux the mixture for approximately 1.5 hours.
-
Cool the mixture, and the this compound will precipitate.
-
Filter the precipitate and wash it with water.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
Visualized Workflows
Caption: A three-step synthesis workflow for this compound.
Caption: A troubleshooting workflow for improving synthesis outcomes.
References
How to improve the solubility of 5-Amino-2-nitrobenzoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Amino-2-nitrobenzoic acid for reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a yellow powder or crystalline solid.[1][2] It is generally considered to have limited solubility in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1][3] Its solubility is influenced by its crystalline structure and the presence of polar functional groups (amino, nitro, and carboxylic acid).[4][5]
Q2: Why is the solubility of this compound important for its application?
The effective use of this compound as a reagent in various synthetic applications, such as in the preparation of polymer-bound diazonium salts, insulin receptor tyrosine kinase activators, and azo dyes, is dependent on its ability to dissolve in the reaction solvent.[2][6][7] Poor solubility can lead to incomplete reactions, lower yields, and difficulties in purification.
Q3: What is the predicted pKa of this compound and how does it affect solubility?
The predicted pKa of this compound is approximately 2.28 ± 0.25.[1] The presence of the acidic carboxylic acid group and the basic amino group means its solubility is highly dependent on the pH of the solution.[4] Adjusting the pH can convert the molecule into its more soluble salt form.
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in the desired reaction solvent.
Symptoms:
-
Solid material remains suspended in the solvent even after vigorous stirring.
-
The reaction does not proceed to completion, suggesting the reactant is not fully available.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Solutions:
-
Choice of Solvent:
-
Organic Solvents: Employ polar aprotic solvents like DMSO or N-Methyl-2-pyrrolidone (NMP), where it generally shows good solubility. Alcohols such as methanol and ethanol are also viable options, though solubility might be lower.[4]
-
Co-solvents: If the reaction must be conducted in a less ideal solvent, consider using a minimal amount of a good co-solvent (like DMSO) to first dissolve the compound before adding it to the bulk reaction mixture.[8]
-
-
pH Adjustment:
-
Basic Conditions: The solubility can be significantly increased in basic conditions. The carboxylic acid group will be deprotonated to form a more soluble carboxylate salt.[4] Adding a base like sodium hydroxide or potassium carbonate can facilitate dissolution in aqueous or alcoholic media.
-
Acidic Conditions: While the carboxylic acid will be protonated, the amino group can be protonated in strongly acidic conditions, which may also affect solubility.
-
-
Heating:
-
Sonication:
-
Using an ultrasonic bath can help break apart solid agglomerates and enhance the dissolution process, especially for stubborn suspensions.[4]
-
Quantitative Solubility Data
Direct quantitative solubility data for this compound is limited in the literature. However, data for structurally related compounds can provide valuable insights into its likely behavior in different solvents. The following tables show the mole fraction solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in various organic solvents at different temperatures. It is expected that the solubility of this compound will follow similar trends, with solubility generally increasing with temperature.
Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents [9]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
|---|---|---|---|---|---|---|---|
| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |
| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |
| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |
| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |
| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |
| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |
Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents [9]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
|---|---|---|---|---|---|---|---|
| 273.15 | 0.045 | 0.031 | 0.022 | 0.016 | 0.004 | 0.002 | <0.0001 |
| 283.15 | 0.062 | 0.043 | 0.031 | 0.023 | 0.006 | 0.003 | <0.0001 |
| 293.15 | 0.084 | 0.059 | 0.044 | 0.033 | 0.009 | 0.004 | 0.0001 |
| 303.15 | 0.113 | 0.081 | 0.061 | 0.046 | 0.013 | 0.006 | 0.0001 |
| 313.15 | 0.151 | 0.109 | 0.084 | 0.064 | 0.019 | 0.009 | 0.0002 |
| 323.15 | 0.199 | 0.146 | 0.114 | 0.088 | 0.028 | 0.014 | 0.0002 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO, which can then be diluted into the reaction medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Warming plate (optional)
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add a small volume of DMSO to the vial.
-
Vortex or stir the mixture vigorously.
-
If the solid does not fully dissolve, gently warm the mixture to 30-40°C while stirring.
-
Continue to add DMSO incrementally until the solid is completely dissolved, creating a concentrated stock solution.
-
This stock solution can then be added dropwise to the main reaction vessel containing the bulk solvent.
Protocol 2: Determination of Solubility via the Shake-Flask Method
This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in a specific solvent.[9]
Caption: Experimental workflow for solubility determination.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a conical flask or vial containing the selected solvent. The solid should be in excess to ensure a saturated solution is formed.
-
Equilibration: Seal the flask and place it on an orbital shaker or magnetic stirrer in a temperature-controlled environment. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Sampling: After agitation, allow the mixture to stand undisturbed for several hours to let the excess solid settle.
-
Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectrophotometry, or by gravimetric analysis (evaporating the solvent and weighing the residue).[9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 13280-60-9 [chemicalbook.com]
- 3. This compound CAS#: 13280-60-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. goldbio.com [goldbio.com]
- 7. chemimpex.com [chemimpex.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
Addressing stability issues of 5-Amino-2-nitrobenzoic acid in solution
Welcome to the technical support center for 5-Amino-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the stability issues of this compound in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solid and its solutions?
A1: For solid this compound, storage recommendations vary slightly between suppliers, but the consensus is to keep it in a cool, dry, and dark place in a tightly sealed container.[1][2] Some sources suggest room temperature[3], while others recommend 0-8 °C.[4] For maximum stability, storing at 0-8 °C is advisable. Solutions should always be protected from light.[1] Due to limited stability in aqueous buffers, it is recommended not to store aqueous solutions for more than one day.[5]
Q2: In which solvents is this compound soluble?
A2: this compound has limited solubility in water but is soluble in polar organic solvents.[2][6] Its solubility is highly dependent on pH.[2] In acidic conditions, the amino group is protonated, and in basic conditions, the carboxylic acid is deprotonated, both forming more soluble salts.[2]
Q3: What are the primary degradation pathways for this compound in solution?
A3: Based on its chemical structure, which contains amino, nitro, and carboxylic acid functional groups, this compound is susceptible to several degradation pathways.[1] These include:
-
Photodegradation: Compounds with nitroaromatic and amino functionalities are often sensitive to light, which can lead to oxidation and polymerization reactions.[1]
-
Thermal Decomposition: The compound decomposes at its melting point (around 236-238 °C).[6][7] However, degradation in solution can occur at much lower temperatures.
-
Oxidation: The amino group is susceptible to oxidation.
-
Hydrolysis: While generally stable, aminobenzoic acids can undergo hydrolysis under strongly acidic or basic conditions.[1]
-
Decarboxylation: Loss of the carboxylic acid group can occur under certain conditions, such as heat.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor degradation.[8] This method should be able to separate the intact parent compound from its potential degradation products.[1] Coupling HPLC with a mass spectrometer (LC-MS) can help in identifying the structure of the degradation products.[8]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
You observe additional peaks in your chromatogram that were not present in the initial analysis of the standard.
| Possible Cause | Solution |
| Sample Degradation | The compound has degraded due to exposure to light, elevated temperature, or incompatible pH/solvents.[1] Prepare fresh samples and ensure they are consistently protected from light and stored at a low temperature. |
| Contamination | The solvent, glassware, or instrument may be contaminated.[1] Use high-purity HPLC-grade solvents, thoroughly clean all equipment, and run a blank injection to check the system for contaminants. |
| Impurity in Starting Material | The commercial this compound may contain impurities.[1] Always check the certificate of analysis provided by the supplier. If necessary, purify the starting material by recrystallization. |
| Interaction with Column | The analyte or its degradants may be interacting irreversibly with the HPLC column's stationary phase.[1] Try a different column chemistry (e.g., C8 instead of C18) or adjust the mobile phase pH to alter the ionization state of the analyte.[1] |
Issue 2: Low Recovery or Decrease in Concentration Over Time
The concentration of this compound in your stock or working solution decreases faster than expected.
| Possible Cause | Solution |
| Precipitation | The compound may be precipitating out of solution due to changes in temperature or solvent composition, or if its solubility limit is exceeded.[1] Visually inspect the solution for particulates. Confirm the solubility in your specific solvent system and store the solution at a constant temperature. Sonication can help redissolve the compound.[2] |
| Adsorption to Surfaces | Polar compounds can adsorb to the surfaces of glass or plastic containers, leading to a perceived loss of concentration.[1] Consider using silanized glassware or polypropylene containers to minimize adsorption.[1] |
| Rapid Degradation | The experimental conditions (pH, temperature, light exposure) may be promoting rapid degradation.[1] Conduct a forced degradation study (see protocol below) to identify the critical factors causing instability. Adjust conditions accordingly, for instance, by using buffers with a different pH, working under yellow light, or keeping samples on ice. |
Data Summary: Factors Influencing Stability in Solution
| Condition | Parameter | Expected Impact on Stability | Recommendation |
| pH | Acidic (pH < 4) | Moderate stability, but protonation of the amino group may alter reactivity. | Buffer solutions and test stability. Potential for hydrolysis under strong acid conditions.[1] |
| Neutral (pH 6-8) | Generally the most stable range for many organic molecules. | Recommended for routine experiments unless reaction chemistry dictates otherwise. | |
| Basic (pH > 8) | Lower stability. Deprotonation of the carboxylic acid may influence degradation pathways. Potential for hydrolysis under strong base conditions.[1] | Avoid high pH unless necessary. If required, use freshly prepared solutions. | |
| Temperature | Refrigerated (2-8 °C) | High stability. | Recommended for long-term storage of solutions. |
| Ambient (~25 °C) | Moderate stability. Degradation is more likely over hours to days. | Suitable for short-term handling during experiments. | |
| Elevated (>40 °C) | Low stability. Significant degradation is expected.[1] | Avoid heating unless required for solubility, and use immediately.[2] | |
| Light | Dark | High stability. | Store solutions in amber vials or wrap containers in aluminum foil.[1] |
| Ambient Light | Moderate stability. Photodegradation is a known risk for nitroaromatic compounds.[1] | Minimize exposure during experiments. | |
| UV Light | Low stability. Rapid degradation is expected. | Avoid direct exposure to UV light sources. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally degrade the sample to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct UV light (e.g., 254 nm) or sunlight for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.[1]
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating this compound from its degradation products.[1][9][10]
1. Instrumentation and Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[1]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.[1][9]
-
Mobile Phase B: Acetonitrile.[1]
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., near its λmax). A PDA detector is useful for identifying the best wavelength and assessing peak purity.
-
Gradient Program: A gradient elution is recommended to ensure the separation of degradants with different polarities.
- 0-5 min: 10% B
- 5-25 min: Increase linearly from 10% to 90% B
- 25-30 min: Hold at 90% B
- 30-35 min: Return to 10% B and equilibrate
3. Method Validation:
-
The method must be validated to ensure it is "stability-indicating." This is achieved by analyzing the samples from the forced degradation study.
-
Specificity: The validation must demonstrate that the peak for this compound is well-resolved from all degradation product peaks and any excipients.[1] Peak purity analysis using a PDA detector is essential.
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-氨基-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
Optimizing Purification of 5-Amino-2-nitrobenzoic Acid by Recrystallization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the purification of 5-Amino-2-nitrobenzoic acid via recrystallization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the recrystallization of this compound?
A1: Based on available data, polar solvents are generally effective for dissolving this compound. Methanol and Dimethyl Sulfoxide (DMSO) are known to be good solvents.[1][2] By analogy with its isomer, 2-Amino-5-nitrobenzoic acid, ethanol and a mixed-solvent system of ethanol and water are also excellent candidates.[3] An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures to ensure a high recovery yield.[4]
Q2: My purified this compound appears discolored (e.g., brown or dark yellow). How can I resolve this?
A2: Discoloration in the final product often indicates the presence of colored impurities or potential oxidation of the amino group.[3] To address this, you can employ the following strategies:
-
Activated Charcoal Treatment: After dissolving the crude product in a minimal amount of hot solvent, add a small quantity of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
-
Inert Atmosphere: If oxidation is suspected as the cause of discoloration, conducting the recrystallization procedure under an inert atmosphere, such as nitrogen or argon, can be beneficial.[3]
Q3: I am experiencing a low yield of purified product after recrystallization. What are the common causes and how can I improve the recovery rate?
A3: Low recovery is a frequent challenge in recrystallization. The primary reasons and their solutions are:
-
Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product remains in the mother liquor upon cooling.[3] Use the minimum amount of hot solvent necessary to completely dissolve the crude solid.
-
Premature Crystallization: If the product crystallizes too early, for instance during hot filtration, it can lead to product loss. To prevent this, ensure that the filtration apparatus (funnel and receiving flask) is pre-heated.[3]
-
Inappropriate Solvent Choice: The selected solvent may have a relatively high solubility for the compound even at low temperatures. Screening for a more suitable solvent or using a mixed-solvent system can improve the yield.[3]
-
Rapid Cooling: Cooling the solution too quickly can result in the formation of small, impure crystals and lower the overall yield. It is advisable to allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Q4: Instead of forming crystals, my product is "oiling out." What should I do?
A4: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point.[3] To mitigate this issue:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Then, add a small amount of additional solvent to lower the saturation point and encourage crystallization at a lower temperature.[3]
-
Solvent System Modification: If the problem persists, the chosen solvent may not be optimal. Consider trying a different solvent or a mixed-solvent system. For a polar compound like this compound, a combination of a good solvent (like ethanol) and a poor solvent (like water) can be effective.[3]
-
Induce Crystallization: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and promote crystal formation.[3]
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Various Solvents
Disclaimer: Quantitative solubility data for this compound is limited. The following table includes qualitative data for the target compound and quantitative data for the structurally related 3-nitrobenzoic acid to provide an estimation of solubility behavior.
| Solvent | This compound Solubility | 3-Nitrobenzoic Acid Mole Fraction Solubility (x) at 293.15 K (20°C)[5] | 3-Nitrobenzoic Acid Mole Fraction Solubility (x) at 313.15 K (40°C)[5] |
| Water | Insoluble[2] | 0.0006 | 0.0011 |
| Methanol | Soluble[1][2] | 0.235 | 0.392 |
| Ethanol | Likely Soluble (by analogy)[3] | 0.163 | 0.287 |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Not Available | Not Available |
| Ethyl Acetate | Likely Soluble (by analogy)[3] | 0.125 | 0.226 |
| Acetonitrile | Not Available | 0.094 | 0.173 |
| Dichloromethane | Not Available | 0.026 | 0.054 |
| Toluene | Not Available | 0.012 | 0.027 |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
This protocol is adapted from the procedure for the isomeric 2-Amino-5-nitrobenzoic acid and is expected to be effective.[3]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid. This indicates that the solution is nearing its saturation point. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.
Mandatory Visualization
Caption: Experimental Workflow for Recrystallization.
Caption: Troubleshooting Decision-Making Process.
References
How to avoid byproduct formation in azo dye synthesis with 5-Amino-2-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of azo dyes using 5-Amino-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of azo dyes using this compound?
A1: The primary byproducts encountered are phenols, triazenes, and polymeric or tar-like substances. Phenol formation occurs when the diazonium salt reacts with water, a reaction accelerated by higher temperatures.[1][2] Triazenes can form if the diazonium salt couples with an unreacted amino group, a side reaction that is highly dependent on the pH of the reaction medium.[2] Polymeric materials often result from the decomposition of the unstable diazonium salt at elevated temperatures.[3]
Q2: Why is temperature control so critical during the diazotization and coupling steps?
A2: Diazonium salts, the key intermediates in azo dye synthesis, are thermally unstable.[4] At temperatures above 5°C, they can rapidly decompose, leading to the formation of unwanted byproducts such as phenols and tar-like substances, which will reduce the yield and purity of the desired azo dye.[3][5] Therefore, maintaining a temperature of 0-5°C throughout both the diazotization and coupling reactions is essential for a successful synthesis.
Q3: What is the optimal pH for the coupling reaction with this compound?
A3: The optimal pH for the coupling reaction depends on the nature of the coupling partner.
-
For coupling with phenols (e.g., β-naphthol): A mildly alkaline pH (typically 9-10) is required. This is to deprotonate the phenol to the more reactive phenoxide ion, which readily undergoes electrophilic substitution with the diazonium salt.[6]
-
For coupling with aromatic amines (e.g., aniline derivatives): A slightly acidic pH (typically 4-5) is preferred.[2] This prevents the diazonium salt from coupling at the nitrogen atom of the amine (N-coupling), which would form a triazene. The acidic conditions ensure that the amino group is sufficiently protonated to disfavor N-coupling, while the aromatic ring remains activated enough for C-coupling to occur.[2]
Q4: My final product has an unexpected color or is a mixture of colors. What could be the cause?
A4: Variations in the final color can be attributed to several factors:
-
Byproduct Formation: The presence of colored byproducts, such as those arising from side reactions or the use of impure starting materials, can significantly alter the hue of the final product.[3]
-
Incorrect pH: The pH of the coupling reaction has a critical impact on the final color of the dye.[6] Deviations from the optimal pH can lead to the formation of different isomers or byproducts with different colors.
-
Oxidation: Phenols and anilines are susceptible to oxidation, which can produce colored impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of azo dye | 1. Decomposition of the diazonium salt due to high temperature.[3] 2. Incorrect pH during the coupling reaction.[6] 3. Incomplete diazotization. 4. Slow or inefficient coupling reaction. | 1. Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath for both diazotization and coupling.[3] 2. Carefully monitor and adjust the pH of the coupling reaction to the optimal range for your specific coupling partner. 3. Ensure a slight excess of nitrous acid is present after diazotization (test with starch-iodide paper).[7] 4. Add the diazonium salt solution slowly to the coupling component with vigorous stirring to ensure efficient mixing.[3] |
| Formation of a brownish or tar-like precipitate | 1. High reaction temperature leading to diazonium salt decomposition.[3] 2. Uncontrolled side reactions. | 1. Ensure rigorous temperature control (0-5°C) throughout the experiment.[3] 2. Use pure starting materials and add reagents slowly and with efficient stirring. |
| The desired azo dye precipitates initially but then redissolves or the color fades | 1. pH of the solution is too acidic or too basic for the final dye's stability. | 1. After the coupling reaction is complete, carefully neutralize the solution to precipitate the dye. The optimal pH for precipitation may vary depending on the dye's structure. |
| Difficulty in filtering the product (oily or gummy solid) | 1. Presence of impurities or byproducts. 2. Incomplete precipitation of the dye. | 1. Attempt to purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture).[7] 2. Ensure the coupling reaction has gone to completion and adjust the pH to maximize precipitation. |
Experimental Protocols
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, dissolve 1.82 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of water. Gentle warming may be necessary to aid dissolution.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring. A fine suspension may form.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature remains below 5°C.[7]
-
Continue stirring the reaction mixture for an additional 30 minutes at 0-5°C after the complete addition of the sodium nitrite solution.
-
Check for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates that the diazotization is complete.[7]
-
The resulting diazonium salt solution is unstable and should be used immediately in the coupling reaction.[4]
Protocol 2: Azo Coupling with β-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
In a separate beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 2 M sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold β-naphthol solution.
-
Maintain the temperature below 5°C throughout the addition. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visualizing Reaction Pathways and Troubleshooting
Caption: Reaction pathway for azo dye synthesis and common byproduct formation routes.
Caption: A logical workflow for troubleshooting common issues in azo dye synthesis.
References
- 1. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Challenges in scaling up the synthesis of 5-Amino-2-nitrobenzoic acid derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the synthesis and scale-up of 5-Amino-2-nitrobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound derivatives?
A1: Scaling up syntheses involving nitroaromatic compounds presents several critical safety hazards. The primary concerns include:
-
Thermal Runaway: Nitration and oxidation reactions are often highly exothermic.[1] Inadequate temperature control on a larger scale can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing reactor failure.[1] It is crucial to ensure efficient heat removal and consider process safety studies like reaction calorimetry.
-
Hazardous Reagents: The use of strong oxidizing agents like nitric acid or reducing agents such as hydrazine hydrate requires careful handling, storage, and controlled addition to prevent violent reactions.[1][2]
-
Gas Evolution: Some reaction steps, such as diazotization or certain reductions, may produce gaseous byproducts (e.g., N₂, H₂).[1] Proper venting and off-gas management systems are essential to prevent pressure buildup in the reactor.[1]
-
Dust Explosion: this compound is a powder.[3] When handling large quantities, care must be taken to avoid creating dust clouds, which can pose an explosion risk.
Q2: My reaction yield is consistently low during scale-up. What are the likely causes?
A2: Low yield during scale-up is a common problem that can stem from several factors that are less prominent at the lab scale:
-
Inefficient Mixing: As batch size increases, achieving homogeneous mixing becomes more difficult.[1] This can lead to localized areas of low reactant concentration or "hot spots," resulting in incomplete reactions or product degradation.[1] Optimizing the agitator design and stirring speed is critical.
-
Poor Temperature Control: Inadequate heat dissipation in large reactors can lead to side reactions or product decomposition.[1]
-
Incomplete Reaction: Reaction times that were sufficient on a small scale may not be adequate for larger volumes. Progress should be monitored using in-process controls like HPLC or TLC.[4]
-
Purification Losses: Product loss can be significant during work-up and purification steps like crystallization and filtration.[4] Optimizing pH for precipitation and the choice of recrystallization solvents is key to maximizing recovery.[4]
Q3: How does the impurity profile change during scale-up, and what are common impurities?
A3: The impurity profile can change significantly with scale. Impurities that were negligible in the lab may become major issues in production. Common impurities include:
-
Unreacted Starting Materials: Often a result of poor mixing or insufficient reaction time.[1]
-
Over-reaction Byproducts: In nitration steps, over-oxidation can lead to the formation of dinitro compounds.[1]
-
Isomeric Impurities: Nitration of precursors can sometimes yield undesired isomers, and their ratio may be sensitive to temperature control, which is more challenging at scale.[4]
-
Degradation Products: Excessive temperatures or prolonged reaction times can cause the product to degrade.[1]
Q4: I'm having trouble with the final product's color and consistency. What purification strategies are effective at scale?
A4: Issues with color and physical form often relate to purification.
-
Poor Product Color: This is typically due to highly colored byproducts.[1] An effective solution is treatment with activated carbon followed by recrystallization from a suitable solvent system.[1]
-
Crystallization Issues: Problems like "oiling out" or the formation of fine particles occur from rapid supersaturation.[1] A controlled cooling profile, the use of an anti-solvent addition strategy, and screening for optimal crystallization solvents can resolve these issues.[1] Seeding the solution with pure crystals can also promote the growth of larger, more easily filterable crystals.
Q5: What are the key challenges when reducing the nitro group to form the corresponding diamino derivative?
A5: The reduction of the nitro group is a critical transformation. Key challenges include:
-
Chemoselectivity: The reducing agent must be selective for the nitro group without affecting other functional groups, such as the carboxylic acid. Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is often effective.[5][6] Reagents like iron or zinc in acidic media also offer good selectivity.[5]
-
Catalyst Handling and Cost: On a large scale, the cost, recovery, and reuse of precious metal catalysts like palladium become significant factors. Handling pyrophoric catalysts like Raney Nickel also requires specific safety protocols.
-
Incomplete Reduction: The reaction can sometimes stall, leading to the formation of intermediates like nitroso or hydroxylamine compounds, which can be undesirable impurities.[7]
Q6: What issues might I encounter when performing amide coupling reactions with this compound?
A6: Amide coupling reactions are fundamental for creating derivatives. Common issues include:
-
Reagent Selection: Choosing the right coupling reagent is crucial. Reagents like HATU or HBTU are highly efficient but can be expensive for large-scale use.[8][9] Carbodiimides like DCC are cheaper, but the urea byproduct (DCU) can be difficult to remove.[10]
-
Side Reactions: The free amino group can potentially react with the activated carboxylic acid of another molecule, leading to oligomerization, especially at high concentrations.
-
Steric Hindrance: Coupling bulky amines to the carboxylic acid, or coupling bulky acids to the amino group, can be slow and require more forcing conditions or specialized, highly reactive coupling agents.[10]
-
Solubility: this compound has limited solubility in many common organic solvents.[3] Polar aprotic solvents like DMF or DMSO are often required, which can complicate downstream processing and purification.[3]
Troubleshooting Guides
Problem: Low Yield / Incomplete Reaction
Question: My scaled-up reaction is giving a low yield, and analysis shows significant unreacted starting material. What should I check?
Answer: A systematic approach is needed to diagnose the root cause. Refer to the decision workflow below and consider the following points:
-
Reaction Monitoring: Ensure you are using reliable in-process controls (e.g., HPLC, TLC) to confirm the reaction has reached completion. Do not rely solely on time.[4]
-
Temperature Control: Verify that the internal batch temperature is being maintained at the target value. Large volumes can have significant temperature gradients.[1]
-
Agitation Efficiency: Visually inspect the mixing if possible. Poor agitation can lead to reactants settling or failing to interact. Consider increasing the stirring speed or evaluating the impeller design for the vessel.[1]
-
Reagent Stoichiometry & Quality: Double-check the calculations for all reagents. On a large scale, ensure that reagents are being added at a controlled rate to maintain the desired stoichiometry throughout the reaction.[1] Verify the purity of the starting materials, as impurities can inhibit the reaction.
Problem: High Impurity Levels
Question: HPLC analysis of my scaled-up batch shows several significant impurities that were minor at the lab scale. How can I identify and minimize them?
Answer: The emergence of new or increased impurities at scale typically points to issues with reaction control.
-
Control Rate of Addition: For highly exothermic reactions like nitrations or oxidations, adding the reagent too quickly can cause temperature spikes, leading to side reactions.[1] Slowing the addition rate is a critical first step.
-
Identify the Impurities: If possible, isolate and characterize the main impurities. Knowing their structure provides clues about the side reactions occurring (e.g., dimerization, over-oxidation, rearrangement).
-
Raw Material Purity: Ensure the purity of starting materials and reagents. Impurities in the starting materials can participate in side reactions.[1]
-
Optimize Work-up: The work-up procedure, especially pH adjustments, can impact impurity profiles. Ensure the pH is optimized for product precipitation while keeping impurities dissolved.[1]
Problem: Selective Nitro Group Reduction
Question: The reduction of the nitro group in my this compound derivative is also reducing other functional groups. How can I achieve better selectivity?
Answer: Achieving chemoselectivity is paramount. The choice of reducing agent and conditions is critical. Refer to the table below for a comparison of common methods.
| Method | Reagents & Conditions | Advantages | Challenges & Scale-Up Considerations | Selectivity |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni catalyst, various solvents (e.g., EtOH, MeOH, EtOAc)[5] | Clean reaction, high yields, catalyst can often be recovered and reused. | Potential for dehalogenation if halogens are present.[5] H₂ gas is flammable/explosive. Raney Ni is pyrophoric. Catalyst cost can be high. | Excellent for reducing nitro groups without affecting carboxylic acids or esters. May reduce C=C double bonds. |
| Metal/Acid Reduction | Fe, Zn, or Sn metal powder with HCl or Acetic Acid[6] | Low cost, mild conditions, tolerant of many functional groups. | Produces large amounts of metal salt waste. Can be slow. Reaction work-up can be complex. | Good selectivity for the nitro group in the presence of esters and carboxylic acids.[5] |
| Transfer Hydrogenation | Ammonium formate or Hydrazine hydrate with a catalyst (e.g., Pd/C) | Avoids the need for high-pressure H₂ gas. Can be very rapid. | Hydrazine is highly toxic and requires careful handling. Stoichiometric byproducts are generated. | Generally high selectivity, similar to catalytic hydrogenation. |
| Sulfide Reduction | Sodium sulfide (Na₂S) or Sodium hydrosulfite (Na₂S₂O₄) in aqueous/alcoholic solution[5] | Useful when other methods are not compatible with the substrate. Can sometimes selectively reduce one of two nitro groups.[5] | Generates sulfur-containing waste. Can have a strong odor. May not be suitable for all substrates. | Good for substrates sensitive to hydrogenation or strongly acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for Selective Catalytic Hydrogenation of a this compound Derivative
This protocol is a general guideline adapted from literature procedures for aromatic nitro group reduction and should be optimized for the specific substrate.[2][5][7]
-
Vessel Preparation: To a suitable hydrogenation reactor, add the this compound derivative (1.0 eq) and a solvent such as ethanol or methanol (10-20 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol %).
-
Hydrogenation: Seal the reactor. Purge the vessel several times with Nitrogen, followed by several purges with Hydrogen gas. Pressurize the reactor with Hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 25-50 °C). Monitor the reaction progress by observing hydrogen uptake and by periodic sampling and analysis (TLC or HPLC).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamino product, which can be further purified by crystallization if necessary.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling of this compound
This protocol is adapted from general procedures for HATU-mediated couplings and is suitable for forming an amide bond from the carboxylic acid functionality.[8][9]
-
Reactant Solution: In a clean, dry, and inerted reaction flask, dissolve this compound (1.0 eq) and HATU (1.1-1.2 eq) in an anhydrous polar aprotic solvent such as DMF or NMP (10-15 volumes).
-
Activation: Stir the solution at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or HPLC until the starting material is consumed (typically 2-12 hours).
-
Quenching: Once complete, cool the reaction mixture in an ice bath and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: If the product is soluble in a non-polar organic solvent, perform an aqueous work-up. Dilute the mixture with water and extract the product several times with a solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzyme Inhibition Assays with 5-Amino-2-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Amino-2-nitrobenzoic acid (5A2NBA) in enzyme inhibition assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to enhance the efficiency and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in enzyme inhibition assays?
This compound is primarily investigated as an inhibitor of glutamate dehydrogenase (GDH).[1][2] GDH is a critical enzyme in cellular metabolism, and its inhibition is a promising therapeutic strategy for conditions like cancer, where metabolic pathways are often dysregulated.[2]
Q2: What are the known stability issues with this compound?
This compound can be sensitive to light, elevated temperatures, and certain pH conditions.[3] As a compound with nitroaromatic and amino functionalities, it is susceptible to photodegradation.[3] It is recommended to store 5A2NBA in a tightly sealed container in a cool, dry, and dark place to maintain its stability.[4]
Q3: What are the expected degradation pathways for this compound?
Based on its chemical structure, potential degradation pathways for this compound include hydrolysis, oxidation, photolysis, and thermal decomposition. The amino, nitro, and carboxylic acid functional groups are the primary sites for degradation.[3]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Assay Buffer
Problem: You are observing precipitation or incomplete dissolution of 5A2NBA when preparing your stock or working solutions in the assay buffer.
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility | Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where it exhibits better solubility.[4] Subsequently, dilute the stock solution into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity.[5] |
| pH of the buffer | The solubility of 5A2NBA is pH-dependent. Adjusting the pH of the buffer may improve solubility. In basic conditions, the carboxylic acid group deprotonates, forming a more soluble carboxylate salt.[4] However, ensure the adjusted pH is compatible with the optimal pH for your enzyme's activity. |
| Incorrect solvent | If using an organic solvent, ensure it is of high purity and miscible with your aqueous buffer.[3] |
| Precipitation upon dilution | When diluting the organic stock solution into the aqueous buffer, add the stock solution dropwise while vortexing the buffer to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
Issue 2: High Background Absorbance or Assay Interference
Problem: You are observing high background absorbance in your control wells (without enzyme or substrate) or suspect that 5A2NBA is interfering with the absorbance reading.
| Possible Cause | Troubleshooting Steps |
| Inherent absorbance of 5A2NBA | This compound, being a nitroaromatic compound, may absorb light at or near the wavelength used for monitoring the reaction.[1] Run a control experiment with 5A2NBA in the assay buffer without the enzyme or substrate to determine its intrinsic absorbance at the detection wavelength. Subtract this background absorbance from your experimental readings. |
| Reaction with assay components | 5A2NBA might react with other components in your assay mixture, leading to a colored product. For instance, in assays using Ellman's reagent (DTNB), which detects free thiols, any compound that can reduce the disulfide bond will interfere.[6] Test for reactivity by incubating 5A2NBA with individual assay components. |
| Light sensitivity | Exposure to light can cause photodegradation of 5A2NBA, potentially forming products that absorb at the detection wavelength.[3] Protect your solutions and assay plates from light. |
Issue 3: Inconsistent or Non-reproducible Inhibition Data
Problem: You are observing significant variability in the percentage of inhibition between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Incomplete dissolution of 5A2NBA | Ensure complete dissolution of 5A2NBA in the stock solvent before further dilution.[4] Use sonication if necessary to aid dissolution.[4] Insoluble particles will lead to inconsistent concentrations in the assay wells. |
| Degradation of 5A2NBA | Prepare fresh working solutions of 5A2NBA for each experiment from a recently prepared stock solution to avoid issues with degradation over time.[3] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of all reagents, especially the inhibitor and enzyme solutions. |
| Enzyme instability | Ensure the enzyme is stored correctly and is active. Perform a control experiment without the inhibitor to check for consistent enzyme activity over the course of the assay. |
Experimental Protocols
Glutamate Dehydrogenase (GDH) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on GDH activity. The assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.[1]
Materials:
-
Purified Glutamate Dehydrogenase (GDH) (e.g., from bovine liver)
-
L-Glutamic acid (substrate)
-
NAD⁺ (coenzyme)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound (inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-Glutamic acid in Tris-HCl buffer.
-
Prepare a stock solution of NAD⁺ in Tris-HCl buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO.[1]
-
Prepare a solution of GDH in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup (in a 96-well plate):
-
Add Tris-HCl buffer to each well.
-
Add the NAD⁺ solution to each well.
-
Add different concentrations of the 5A2NBA solution (prepared by diluting the DMSO stock in Tris-HCl buffer) to the test wells.
-
Include a control group with the same concentration of DMSO used for the inhibitor dilutions.
-
Add the GDH solution to all wells except for the blank.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-Glutamic acid solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of 5A2NBA compared to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[1]
-
Data Presentation
| Inhibitor | Target Enzyme | Assay Conditions | IC50 | Ki | Inhibition Type |
| This compound | Bovine Liver GDH | pH 8.0, 25°C | Data not available | Data not available | To be determined |
| This compound | Human GDH1 (recombinant) | pH 7.5, 37°C | Data not available | Data not available | To be determined |
Visualizations
Caption: Workflow for a GDH enzyme inhibition assay using 5A2NBA.
Caption: Inhibition of GDH by 5A2NBA disrupts cancer cell metabolism.[2]
References
Overcoming poor loading in solid-phase peptide synthesis with 5-Amino-2-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on overcoming poor loading of the first amino acid.
Troubleshooting Guide: Overcoming Poor Loading
Poor loading of the first amino acid onto the resin is a critical issue that can significantly impact the overall yield and purity of the final peptide. This guide provides a systematic approach to diagnosing and resolving common loading problems.
Issue: Low or No Loading of the First Amino Acid Detected
1. How do I accurately determine the loading efficiency?
Accurate determination of the loading efficiency is the first step in troubleshooting. The most common method for Fmoc-based SPPS is spectrophotometric quantification of the fulvene-piperidine adduct released upon Fmoc deprotection.
-
Experimental Protocol: Fmoc Quantification
-
Accurately weigh a small amount of the dried Fmoc-amino acid-resin (e.g., 5-10 mg).
-
Treat the resin with a known volume of 20% piperidine in DMF (e.g., 1 mL) for 30 minutes to ensure complete Fmoc removal.
-
Dilute a sample of the supernatant with DMF.
-
Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.
-
Calculate the loading using the Beer-Lambert law (ε ≈ 7800 L mol⁻¹ cm⁻¹ for the dibenzofulvene-piperidine adduct).
-
2. What are the common causes of poor first amino acid loading?
Several factors can contribute to inefficient loading:
-
Steric Hindrance: Bulky amino acids or linkers can sterically hinder the reaction.
-
Inappropriate Resin: The chosen resin may not be suitable for the specific amino acid or linker. For lengthy or bulky sequences, a high-swelling and low-loading resin is recommended.[1]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can make reactive sites inaccessible.[2]
-
Deactivated Reagents: The amino acid derivative or coupling reagents may have degraded.
-
Suboptimal Coupling Conditions: Reaction time, temperature, and reagent stoichiometry may not be optimal.
3. How can I improve the loading efficiency?
-
Optimize Coupling Conditions:
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[3]
-
Extend Reaction Time: Increasing the coupling time from a standard 1-2 hours to 4 hours or even overnight can improve yields for difficult couplings.
-
Double Coupling: If the first coupling is incomplete, a second coupling with fresh reagents can be performed.
-
-
Select Appropriate Reagents:
-
Coupling Agents: For sterically hindered amino acids, more potent coupling agents like HATU or HCTU may be more effective than standard carbodiimides.
-
Additives: The addition of HOBt or Oxyma Pure can suppress side reactions and improve coupling efficiency.
-
-
Enhance Resin Swelling:
-
Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF, NMP) before coupling.
-
For sequences prone to aggregation, consider using chaotropic salts or high-boiling point solvents.
-
Below is a troubleshooting workflow to address poor loading:
Caption: Troubleshooting workflow for poor first amino acid loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical loading value for SPPS resins?
Resin loading, or substitution, indicates the number of reactive sites per gram of resin, typically measured in mmol/g.[1] Common loading values range from 0.2 to 1.0 mmol/g. Low-loading resins (0.2-0.5 mmol/g) are often preferred for long or difficult sequences to minimize steric hindrance between growing peptide chains.
Q2: Can I use 5-Amino-2-nitrobenzoic acid to improve poor loading?
The scientific literature does not extensively report the use of this compound as an additive to directly improve poor loading of the first amino acid in SPPS. Its derivatives are primarily used in other applications within peptide synthesis.
Q3: What are the documented roles of this compound and other nitrobenzoic acids in SPPS?
Derivatives of nitrobenzoic acids, including this compound, have specific applications in peptide synthesis:
-
Photolabile Linkers: Ortho-nitrobenzyl-based moieties are used as photolabile linkers, allowing the peptide to be cleaved from the resin under mild UV irradiation.[4][5][6] This is advantageous for synthesizing sensitive peptides that might be degraded by harsh acid cleavage.
-
Chromogenic Substrates: this compound (Anb5,2) can be used as a replacement for p-nitroaniline in the preparation of chromogenic substrates for protease activity assays, offering improved solubility and compatibility with SPPS protocols.[4]
-
Backbone Amide Protection: The 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) group has been used to protect the backbone amide, which can help to reduce aggregation and aspartimide formation during the synthesis of difficult sequences.[4]
The diagram below illustrates the general structure of a photolabile linker attached to a resin, a common application of nitrobenzoic acid derivatives.
Caption: Structure of a resin with a photolabile linker.
Q4: How do I choose the right resin for my peptide synthesis?
The choice of resin depends on the length and sequence of the peptide, as well as the desired C-terminal functionality (acid or amide).
-
Resin Core: Polystyrene (PS) resins are suitable for simple peptides, while polyethylene glycol (PEG)-based resins offer better swelling properties for longer and more complex sequences.[1]
-
Linker: The linker connects the first amino acid to the resin and determines the C-terminal group after cleavage.[1] Wang and 2-chlorotrityl chloride linkers yield a C-terminal acid, while Rink amide linkers produce a C-terminal amide.
Data Presentation
The following table provides representative data for peptide synthesis using a photolabile linker derived from 2-Amino-5-nitrobenzoic acid.[6]
| Parameter | Value | Notes |
| Linker Loading on Resin | 0.4 - 0.7 mmol/g | Dependent on the resin and coupling efficiency. |
| Coupling Efficiency per Cycle | >99% | Monitored by Kaiser test. |
| Photolytic Cleavage Yield | 70 - 95% | Dependent on peptide sequence, length, and irradiation conditions. |
| Crude Peptide Purity | 60 - 90% | Dependent on peptide sequence and synthesis efficiency. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
This protocol outlines the key steps in a standard SPPS cycle.
Caption: General workflow for a solid-phase peptide synthesis cycle.
-
Resin Swelling: Swell the resin in a suitable solvent like DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2]
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc adduct.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.[2]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction for completeness using the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[2]
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM, dry it, and treat it with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by HPLC.[2]
References
Identifying and characterizing impurities in 5-Amino-2-nitrobenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 5-Amino-2-nitrobenzoic acid reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities I might encounter during the synthesis of this compound?
A1: The impurities in your reaction are highly dependent on the synthetic route you employ. However, some common impurities include:
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Unreacted Starting Materials: Depending on your synthesis, this could include compounds like 2-chloro-5-nitrobenzoic acid or p-nitroaniline.[1]
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Regioisomers: During nitration reactions, other isomers such as 2-amino-3-nitrobenzoic acid or dinitro-substituted byproducts may form.[1]
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Side-Reaction Products: Various side reactions can lead to unexpected impurities.
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Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up may remain in your final product.[1]
Q2: My final product is a brownish or dark yellow powder, not the expected light yellow crystals. What causes this discoloration and how can I fix it?
A2: Discoloration is a common issue and is often caused by the presence of colored impurities or oxidation of the amino group.[1] Here are some troubleshooting steps:
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Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
-
Inert Atmosphere: If you suspect oxidation is the cause, carry out your purification steps under an inert atmosphere, such as nitrogen or argon.[1]
Q3: I'm observing a low yield after recrystallization. What are the likely causes and how can I improve it?
A3: A low yield during purification can be frustrating. Here are some potential causes and solutions:
-
Incomplete Reaction: The conversion of your starting material may not have gone to completion. To address this, you can try increasing the reaction time or temperature. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
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Suboptimal Reagents or Catalysts: The quality of your reagents, including solvents and catalysts, is critical for a successful reaction. Ensure you are using anhydrous solvents if your reaction is sensitive to moisture. If you are using a catalyst, verify that it has not degraded.
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Inefficient Purification: Significant product loss can happen during the workup and purification stages. To maximize product precipitation, optimize the pH during this step. When recrystallizing, use a minimal amount of hot solvent to dissolve your crude product and allow for slow cooling to maximize the formation and recovery of crystals.[2]
Q4: I'm having trouble dissolving my this compound in the reaction solvent. What can I do?
A4: Poor solubility of this compound is a common challenge due to its crystalline structure and polar functional groups.[3] Here are some strategies to improve solubility:
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Solvent Selection: Utilize polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), as the compound exhibits better solubility in them.[3] Alcohols such as methanol and ethanol can also be used, though the solubility may be lower.[3]
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pH Adjustment: The solubility of this molecule is highly dependent on pH.[3] In acidic conditions, the amino group is protonated, forming a more soluble salt. In basic conditions, the carboxylic acid group is deprotonated, also leading to a more soluble carboxylate salt.
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Heating: Gently heating the mixture can significantly increase solubility.[3] However, it is critical to first verify the thermal stability of all reactants by checking their safety data sheets (SDS) to prevent degradation.[3]
-
Sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Light yellow crystalline powder | [3] |
| Purity | Typically ≥97-99% | [3][4] |
| Melting Point | ~236-238 °C (with decomposition) | |
| Molecular Weight | 182.13 g/mol | [3][4] |
| Solubility | Limited solubility in water. Soluble in polar aprotic solvents like DMF and DMSO. | [3] |
Table 2: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| -COOH | Variable (exchangeable) | Broad Singlet |
| -NH₂ | Variable (exchangeable) | Broad Singlet |
| Aromatic Protons | 6.5 - 8.0 | Multiplet |
Note: Chemical shifts can vary based on concentration, temperature, and sample purity.
Table 3: HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) | [1][5] |
| Mobile Phase | A mixture of acetonitrile and water with an acidifier like 0.1% phosphoric acid or 0.1% formic acid. | [1][5][6] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at a wavelength where the compound and expected impurities have significant absorbance (e.g., 254 nm). | [1] |
| Injection Volume | 10 µL | [1] |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Determination
This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC.
-
Instrumentation and Materials:
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of water with 0.1% (v/v) acid (e.g., phosphoric acid) and acetonitrile with 0.1% (v/v) acid. The exact ratio may need to be optimized, but a common starting point for isocratic elution is 70:30 (aqueous:organic).[5] Degas the mobile phase before use.
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Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used as a diluent.[5]
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Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to get a concentration of approximately 100 µg/mL.[5] Sonicate if necessary.
-
Sample Solution: Accurately weigh about 10 mg of the test sample and prepare it in the same manner as the standard solution.[5] Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Refer to Table 3 for typical HPLC parameters.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Protocol 2: Recrystallization for Purification
This protocol describes a general procedure for purifying crude this compound.
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Dissolution: In an Erlenmeyer flask, add the crude product. Add a minimal amount of a suitable solvent (e.g., ethanol) and gently heat the mixture on a hot plate to dissolve the solid.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: If using a single solvent, allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Mixed Solvent (e.g., Ethanol/Water): While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid).[1] Then, allow it to cool slowly.
-
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Protocol 3: NMR Sample Preparation
This protocol details the preparation of a sample for ¹H NMR analysis.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial.[7]
-
Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.[7]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[7]
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the pipette during the transfer.[7]
Visualizations
Caption: Common synthesis route for this compound.
Caption: Troubleshooting workflow for impurity identification and resolution.
Caption: Workflow for analytical characterization of impurities.
References
pH optimization for reactions involving 5-Amino-2-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 5-Amino-2-nitrobenzoic acid, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups of this compound and how does pH affect them?
A1: this compound has three key functional groups: a carboxylic acid (-COOH), an amino group (-NH₂), and a nitro group (-NO₂). The ionization state of the carboxylic acid and amino groups is highly dependent on the pH of the solution.
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Carboxylic Acid Group: This is an acidic group. At a pH below its pKa, it will be predominantly in its protonated, neutral form (-COOH). At a pH above its pKa, it will deprotonate to form the negatively charged carboxylate salt (-COO⁻), which is generally more soluble in aqueous solutions.[1]
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Amino Group: This is a basic group. At a pH below its pKa, it will be protonated to form a positively charged ammonium ion (-NH₃⁺). At a pH above its pKa, it will be in its neutral form (-NH₂).
-
Nitro Group: This group is generally considered non-ionizable and its state is not directly affected by pH in typical reaction conditions.
Q2: What is the pKa of this compound and why is it important?
A2: The predicted pKa for the carboxylic acid group of this compound is approximately 2.28.[2] This value is critical because it indicates the pH at which the carboxylic acid group is 50% protonated and 50% deprotonated. Knowing the pKa allows you to:
-
Control the solubility of the molecule.
-
Optimize reaction conditions where the reactivity of the carboxylic acid is important (e.g., amide coupling).
-
Develop effective purification strategies based on precipitation.
Q3: How does pH influence the solubility of this compound?
A3: The solubility of this compound is highly pH-dependent.[1]
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In acidic solutions (pH < 2): The carboxylic acid group is protonated (-COOH), and the amino group is also likely protonated (-NH₃⁺). The overall charge and intermolecular interactions can lead to lower solubility in water.
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In basic solutions (pH > 4): The carboxylic acid group deprotonates to the carboxylate form (-COO⁻), forming a salt.[1] This ionic form significantly increases its solubility in aqueous media.[1] For this reason, dissolving the compound in a mild base like a sodium bicarbonate solution is a common practice, for instance, during the Fmoc protection of the amino group.[3]
Q4: What is the optimal pH for precipitating this compound from a solution for purification?
A4: To maximize the precipitation of this compound from an aqueous solution, the pH should be adjusted to be near or slightly above its pKa. A common and effective range for precipitation is a pH of approximately 3 to 4.[4][5] In this range, the carboxylic acid is predominantly in its less soluble protonated form, causing it to fall out of the solution.
Troubleshooting Guides
Problem 1: Poor or incomplete dissolution of this compound in the reaction solvent.
| Potential Cause | Solution |
| Inappropriate Solvent Choice | This compound has limited solubility in water but is soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and alcohols like methanol.[1] Select a solvent where all reactants are sufficiently soluble. |
| Incorrect pH of Aqueous Solution | The compound's solubility in aqueous media is lowest around its pKa. |
| * To dissolve the compound, increase the pH by adding a base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid into the more soluble carboxylate salt.[1][3] | |
| * Be cautious that extreme pH (highly acidic or basic) can lead to degradation of the molecule over time.[6] | |
| Low Temperature | Solubility generally increases with temperature. |
| * Gently heat the mixture to aid dissolution. Always verify the thermal stability of all reactants to prevent degradation.[1] | |
| Solid Particle Aggregation | The crystalline nature of the solid can hinder dissolution. |
| * Use sonication to break down solid particles and enhance the rate of dissolution.[1] |
Problem 2: Low yield or formation of side-products in an amide coupling reaction.
| Potential Cause | Solution |
| Suboptimal pH for Carboxylic Acid Activation | The activation of the carboxylic acid group (e.g., with carbodiimides) is pH-sensitive. If the pH is too high, the carboxylate is unreactive. If the pH is too low, the coupling agent may be deactivated. |
| * Maintain a slightly acidic to neutral pH (typically 4-7) for most carbodiimide-based coupling reactions. The exact optimum should be determined empirically for your specific system. | |
| Protonation of the Amine Reactant | In strongly acidic conditions, the amine you are trying to couple with this compound will be protonated (-NH₃⁺), rendering it non-nucleophilic and preventing the reaction. |
| * Ensure the reaction pH is above the pKa of the amine's conjugate acid to have a sufficient concentration of the free amine (-NH₂) available to react. | |
| Competitive Reactions | The amino group of this compound can self-polymerize under certain activation conditions. |
| * Consider protecting the amino group (e.g., with Fmoc or Boc) before performing the amide coupling, especially if harsh conditions are required.[3] |
Quantitative Data Summary
The following table summarizes key pH-related values and conditions for this compound.
| Parameter | Value/Range | Application Context | Reference(s) |
| Predicted pKa (Carboxylic Acid) | 2.28 ± 0.25 | Determines ionization state and solubility | [2] |
| Optimal pH for Precipitation | ~3 - 4 | Product isolation and purification | [4][5] |
| pH for Fmoc Protection | ~8 - 9 (Basic) | Dissolving in 10% aq. NaHCO₃ solution | [3] |
| pH for Diazotization | Strongly Acidic (e.g., HCl) | Synthesis of azo dyes | |
| Product Wash pH | Neutral | Final purification step after precipitation | [4] |
Key Experimental Protocols
Protocol 1: pH-Controlled Precipitation for Purification
This protocol describes the purification of this compound from an aqueous basic solution.
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Dissolution: After a reaction workup, ensure the crude this compound is fully dissolved in an aqueous basic solution (e.g., by adding 1M NaOH until the solution is clear).
-
Cooling: Cool the solution in an ice bath to 0-5 °C. This will decrease the solubility of the final product and promote better crystal formation.
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Acidification: While stirring vigorously, slowly add 1M HCl dropwise to the solution. Monitor the pH of the solution using a calibrated pH meter or pH paper.
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Precipitation: Continue adding HCl until the pH of the solution reaches approximately 3-4.[4] A yellow solid product should precipitate out of the solution.
-
Digestion: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water until the filtrate runs neutral to pH paper.[4]
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Drying: Dry the purified product under a vacuum to remove residual water.
Protocol 2: Diazotization for Azo Dye Synthesis
This protocol outlines the initial diazotization step, which is highly sensitive to pH and temperature.
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Preparation: In a beaker, dissolve this compound in a mixture of concentrated hydrochloric acid and water. The solution must be strongly acidic.
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Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical for the stability of the resulting diazonium salt.
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Nitrite Addition: In a separate flask, prepare a solution of sodium nitrite (NaNO₂) in cold water. Slowly add this cold nitrite solution dropwise to the acidic solution of this compound.
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Reaction: Keep the temperature strictly between 0-5 °C during the addition. After the addition is complete, continue stirring the mixture for 15-20 minutes to ensure the complete formation of the diazonium salt.
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Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction with an electron-rich aromatic compound.
Visualizations
Caption: General troubleshooting workflow for reactions.
Caption: pH adjustment decision flow based on reaction type.
Caption: Experimental workflow for pH-dependent purification.
References
Technical Support Center: Temperature Control in Exothermic Reactions of 5-Amino-2-nitrobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during exothermic reactions involving 5-Amino-2-nitrobenzoic acid. Careful temperature management is critical for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound potentially hazardous?
A1: The presence of both an amino (-NH2) and a nitro (-NO2) group on the aromatic ring makes this compound susceptible to highly exothermic reactions, particularly nitration or oxidation. The amino group activates the ring, making it prone to vigorous reactions, while the nitro group is an oxidizing agent and contributes to the thermal instability of the molecule and its derivatives.[1][2] Uncontrolled, these reactions can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway.[3]
Q2: What are the primary safety concerns when performing exothermic reactions with this compound?
A2: The main safety concerns are:
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Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure that can lead to reactor failure.[3]
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Gas Evolution: Some reactions may produce gaseous byproducts, which can lead to a dangerous pressure buildup if not properly vented.[3]
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Use of Strong Acids/Oxidizers: Reagents like nitric acid and sulfuric acid are often used in reactions with this compound and require careful handling to prevent violent reactions.[3][4]
Q3: How does temperature affect the yield and purity of my product?
A3: Temperature control is crucial for both yield and purity.
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Low Yield: Can be caused by incomplete reactions if the temperature is too low, or product degradation if the temperature is too high.[3]
-
High Impurity Levels: Elevated temperatures can lead to side reactions, such as over-oxidation or the formation of undesired isomers, which will contaminate the final product.[3][5]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: It should be stored in a tightly sealed container in a cool, dry, and dark place to maintain its stability.[6] Compounds with nitroaromatic and amino functionalities can be sensitive to light, and thermal decomposition can occur at elevated temperatures.[2]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Symptom: The reaction mixture turns dark brown or black, with vigorous gas evolution and a rapid rise in internal temperature.[1][7]
Immediate Action:
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If it is safe to do so, immediately immerse the reaction flask in a large ice-salt bath to rapidly cool the mixture.[1][7]
-
If the reaction becomes uncontrollable, evacuate the area and follow your laboratory's emergency procedures.[1][7]
Prevention and Troubleshooting:
-
Cooling System: Ensure you have a robust cooling system in place, such as an ice-salt bath, capable of maintaining temperatures below 0°C.[7]
-
Reagent Addition: Add reagents, especially strong acids or oxidizing agents, slowly and dropwise with vigorous stirring to ensure even heat dissipation and prevent localized hot spots.[3][7]
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Temperature Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer.[7]
-
Scale: Be cautious when scaling up reactions, as heat dissipation becomes less efficient.[3]
Issue 2: Low Product Yield
Symptom: The amount of isolated product is significantly lower than theoretically expected.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature while carefully monitoring for exotherms.[3] |
| Product Degradation | Optimize the reaction temperature and time to avoid excessive heat, which can decompose the product.[3] Ensure efficient heat removal. |
| Product Loss During Workup | The product may have some solubility in the aqueous phase. Optimize the pH adjustment during product precipitation and select an appropriate solvent for washing the crude product.[1][3] |
Issue 3: High Level of Impurities or Discolored Product
Symptom: The final product is off-color (e.g., brown or dark yellow) or chromatographic analysis (TLC, HPLC) shows multiple unexpected spots.[5]
Possible Causes and Solutions:
| Cause | Solution |
| Side Reactions | Maintain strict and low-temperature control to minimize the formation of undesired isomers and byproducts.[4] Use high-purity starting materials and reagents.[3] |
| Over-oxidation | Slow down the rate of addition of the oxidizing agent and ensure the reaction temperature is kept consistently low.[3] |
| Oxidation of Amino Group | If oxidation is suspected, consider performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[5] During recrystallization, treatment with activated charcoal can help remove colored impurities.[5] |
Quantitative Data: Recommended Reaction Parameters
The following table summarizes key quantitative data for controlling exothermic reactions, compiled from procedures for similar aromatic compounds.
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | -5°C to 10°C | Crucial for controlling the exothermic reaction and minimizing side reactions like oxidation.[4][7][8] |
| Nitrating Agent Ratio (H₂SO₄:HNO₃) | 1:1 to 2:1 | A common ratio for nitration reactions.[7] |
| Reagent Addition Rate | Slow, dropwise | Prevents localized temperature spikes and potential runaway reactions.[7] |
| Reaction Time | 1 - 3 hours | The optimal duration should be determined by monitoring the reaction's progress (e.g., via TLC).[7] |
Experimental Protocols
General Protocol for Controlled Exothermic Reaction (e.g., Nitration)
This is a generalized protocol and should be optimized for specific laboratory conditions and scales.
1. Preparation of Reagent Mixture (e.g., Mixed Acid)
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In a clean, dry flask, add the calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.[1]
-
Slowly, and with constant stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid.[7]
2. Reaction Setup
-
In a separate reaction flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve the this compound in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool this solution to the desired reaction temperature (e.g., -5°C to 0°C) in an ice-salt bath.[7]
3. Controlled Reaction
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Slowly, dropwise, add the pre-cooled reagent mixture to the solution of the starting material with vigorous stirring.[1][7]
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Continuously monitor the internal reaction temperature and maintain it within the specified range throughout the addition.[7]
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After the addition is complete, continue to stir the reaction mixture at the same temperature for the predetermined time, monitoring completion by TLC.[7]
4. Workup and Isolation
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. A precipitate of the crude product should form.[7]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.[7]
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Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent.[4][7]
Visualizations
References
Selecting the right solvent for 5-Amino-2-nitrobenzoic acid reactions to improve yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent to improve reaction yields for processes involving 5-Amino-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for reactions with this compound?
A1: The primary factors are the solubility of this compound and the other reactants, the solvent's reactivity, the reaction temperature, and the desired reaction pathway. The polarity of the solvent plays a crucial role in both solubility and reaction mechanism.
Q2: In which common solvents is this compound soluble?
A2: this compound is soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] It is generally insoluble in water.[1]
Q3: How does the choice between a protic and an aprotic solvent affect reactions involving this compound?
A3: Protic solvents, which contain acidic protons (e.g., water, alcohols), can solvate both the anionic and cationic species and can participate in hydrogen bonding. This can sometimes hinder reactions by stabilizing reactants or intermediates. Aprotic solvents (e.g., DMSO, DMF) do not have acidic protons and are often preferred for reactions where nucleophilicity is critical, as they do not solvate the nucleophile as strongly, leaving it more reactive.
Q4: Can solvent choice lead to the formation of specific byproducts?
A4: Yes, the solvent can influence side reactions. For instance, in diazotization reactions, using an aqueous acidic solution is standard. However, the presence of other nucleophiles in the solvent could potentially lead to unwanted substitution products on the diazonium salt intermediate. In esterification reactions, using an excess of the alcohol reactant as the solvent is common, but this can lead to challenges in product purification.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Select a solvent in which all reactants are soluble. For this compound, consider polar aprotic solvents like DMSO or DMF. - Gently heat the reaction mixture to improve solubility, ensuring the temperature does not exceed the decomposition point of any reactant. - Use a co-solvent system to achieve the desired solubility. |
| Suboptimal Solvent Polarity | - For reactions sensitive to protonation (e.g., involving strong nucleophiles), switch from a protic to a polar aprotic solvent to enhance nucleophilicity. - For reactions that proceed through polar intermediates, a polar solvent will be beneficial. |
| Solvent Reactivity | - Ensure the solvent is inert under the reaction conditions. For example, avoid using alcohol as a solvent in reactions where it could compete as a nucleophile (unless it is the intended reactant). - Use anhydrous solvents for moisture-sensitive reactions. |
| Inefficient Product Isolation | - After the reaction, ensure the product is effectively precipitated. This may involve pH adjustment or the addition of an anti-solvent. - During workup, be aware that the product might have some solubility in the aqueous layer, especially if it can form salts. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions with the Solvent | - If unexpected byproducts are observed, consider if the solvent could be participating in the reaction. For example, in high-temperature reactions, some solvents like DMF can decompose and participate in side reactions. - Choose a more inert solvent. |
| Reaction with Water | - For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect pH | - The pH of the reaction mixture can significantly influence the product distribution, especially in aqueous solutions. Optimize the pH to favor the desired reaction pathway. |
Data Presentation: Solvent Effects on Reaction Yield
The following tables summarize the impact of solvent selection on the yield of common reactions involving this compound. Note: The yield percentages are illustrative and can vary based on specific reaction conditions.
Table 1: Amide Coupling Reactions
| Solvent | Dielectric Constant (approx.) | Solvent Type | Typical Yield (%) | Notes |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | 85-95 | Good solubility for reactants. Can be difficult to remove during workup. |
| Dichloromethane (DCM) | 9 | Nonpolar Aprotic | 70-85 | Lower boiling point, easier to remove. May have lower solubility for the acid. |
| Tetrahydrofuran (THF) | 8 | Polar Aprotic | 75-90 | Good general-purpose solvent. |
| Acetonitrile (MeCN) | 37 | Polar Aprotic | 80-92 | Good for reactions requiring higher temperatures. |
Table 2: Diazotization-Coupling Reactions (Azo Dye Synthesis)
| Solvent System | Solvent Type | Typical Yield (%) | Notes |
| Water / HCl | Protic | 80-95 | Standard conditions for diazotization. The diazonium salt is typically used in situ. |
| Acetic Acid | Protic | 75-90 | Can be used as a solvent for the coupling component. |
Table 3: Esterification Reactions
| Solvent | Solvent Type | Typical Yield (%) | Notes |
| Methanol (as reactant and solvent) | Protic | 70-85 | Fischer esterification conditions. Requires a strong acid catalyst. |
| Toluene | Nonpolar Aprotic | 65-80 | Can be used with a Dean-Stark apparatus to remove water and drive the equilibrium. |
| Dichloromethane (DCM) | Nonpolar Aprotic | 75-90 | Used with coupling agents like DCC. |
Experimental Protocols
Protocol 1: Amide Coupling in DMF
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Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous DMF.
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Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir the mixture for 10-15 minutes at room temperature.
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Amine Addition: Add 1.05 equivalents of the desired amine to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Diazotization and Azo Coupling in Aqueous Medium
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Diazotization:
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Suspend 1.0 equivalent of this compound in a mixture of concentrated hydrochloric acid and water.[1]
-
Cool the suspension to 0-5 °C in an ice bath.[1]
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Slowly add a pre-cooled aqueous solution of 1.0 equivalent of sodium nitrite dropwise, maintaining the temperature below 5 °C.[1]
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Stir the mixture for 20-30 minutes to ensure complete formation of the diazonium salt.[1]
-
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Coupling Reaction:
-
In a separate beaker, dissolve 1.0 equivalent of the coupling agent (e.g., β-naphthol) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining the temperature below 5 °C.
-
-
Isolation and Purification:
-
The azo dye will precipitate out of the solution.
-
Isolate the crude dye by vacuum filtration and wash it with cold water.
-
Purify the dye by recrystallization from a suitable solvent, such as ethanol.[1]
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Nitrobenzoic Acid Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Nitrobenzoic acids, available as ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid) isomers, are pivotal chemical intermediates in the pharmaceutical industry. The seemingly subtle difference in the position of the nitro group on the benzoic acid framework profoundly impacts the molecule's physicochemical properties, reactivity, and, consequently, its utility in the synthesis of active pharmaceutical ingredients (APIs). This guide offers an objective comparison of these isomers, supported by experimental data and detailed methodologies, to inform strategic decisions in drug design and development.
Physicochemical Properties: A Tale of Three Isomers
The electronic and steric effects of the nitro group, a potent electron-withdrawing substituent, significantly influence the acidity, solubility, and melting point of the benzoic acid isomers. These properties are critical for reaction kinetics, purification strategies, and formulation development.
All three isomers are more acidic than the parent benzoic acid (pKa ≈ 4.2). The ortho isomer exhibits the highest acidity due to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[1][2][3] The para isomer is more acidic than the meta isomer because the nitro group at the para position can effectively stabilize the conjugate base through resonance.[1][2] 4-Nitrobenzoic acid has a notably higher melting point, suggesting greater crystalline stability.
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) | Benzoic Acid (Reference) |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₆O₂ |
| Molecular Weight ( g/mol ) | 167.12 | 167.12 | 167.12 | 122.12 |
| Melting Point (°C) | 146-148 | 140-143 | 239-242 | 122.4 |
| pKa | 2.17[1][2] | 3.47[1] | 3.41[1][2] | 4.20 |
| Water Solubility | Soluble | Sparingly soluble | Slightly soluble | Sparingly soluble |
Role in Drug Synthesis: Precursors to Prominent Pharmaceuticals
The nitrobenzoic acid isomers serve as indispensable building blocks for a variety of drugs. Their functional groups offer versatile handles for chemical modification.
4-Nitrobenzoic Acid: This isomer is a key precursor in the synthesis of several widely used drugs, including:
-
Procaine: A local anesthetic.[4]
-
Folic Acid: A B vitamin crucial for cell growth and metabolism.
3-Nitrobenzoic Acid: It is a precursor to 3-aminobenzoic acid, which is used in the synthesis of certain dyes and has been investigated for its trypanocidal (anti-parasitic) activity.
2-Nitrobenzoic Acid: Its derivatives have been explored for the development of novel therapeutic agents, with some coordination complexes showing potential as anticancer and antibacterial agents.
Comparative Biological Activity
While extensively used in synthesis, direct comparative studies on the biological activities of the three nitrobenzoic acid isomers are limited. However, individual isomers and their derivatives have demonstrated a range of biological effects.
Anticancer Activity: The cytotoxic effects of various benzoic acid derivatives against cancer cell lines have been investigated. For example, 2,3,4-trihydroxybenzoic acid has been shown to inhibit the proliferation of colon and breast cancer cells.[6] While it is plausible that nitrobenzoic acid isomers may also exhibit cytotoxic effects, comprehensive comparative studies detailing their IC50 values against various cancer cell lines are lacking.
Enzyme Inhibition: 4-Nitrobenzoic acid has been identified as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (COQ2), a key enzyme in the biosynthesis of Coenzyme Q10 (CoQ10). CoQ10 is essential for cellular respiration and antioxidant defense. This inhibitory action makes 4-nitrobenzoic acid a valuable tool for studying CoQ10 deficiency.
Trypanocidal Activity: Derivatives of benzoic acid have been investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. While direct comparative data for the nitrobenzoic acid isomers is scarce, a study on various benzoic acid derivatives showed that modifications to the parent molecule could yield potent trypanocidal agents.
Due to the lack of direct comparative data, the following table presents a summary of the known biological activities of each isomer, highlighting the need for further head-to-head studies.
| Biological Activity | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| Antimicrobial | Coordination complexes show potential. | Limited data available. | Precursor to antimicrobial agents. |
| Anticancer | Coordination complexes show potential. | Limited data available. | Limited data available. |
| Enzyme Inhibition | Not well-documented. | Not well-documented. | Inhibitor of COQ2 in Coenzyme Q10 biosynthesis. |
| Other | --- | Derivatives show trypanocidal activity. | Precursor to procaine (anesthetic) and folic acid. |
Signaling Pathway and Synthetic Workflow Visualizations
To further elucidate the roles of nitrobenzoic acid isomers, the following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway affected by 4-nitrobenzoic acid and a general synthetic workflow.
Caption: Inhibition of Coenzyme Q10 biosynthesis by 4-nitrobenzoic acid.
Caption: Synthetic pathway of Procaine from 4-nitrobenzoic acid.
Caption: General workflow for synthesis and biological evaluation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (standard antibiotic)
-
Negative control (vehicle, e.g., DMSO)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Test Plates: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard 100 µL from the last well.
-
Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL). Add 100 µL of the diluted bacterial suspension to each well.
-
Controls: Include wells with bacteria and broth only (growth control), broth only (sterility control), and bacteria with the vehicle used to dissolve the compound (vehicle control). Also, include a positive control with a known antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[7]
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to determine the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.[8][9][10][11]
Conclusion
The choice of a nitrobenzoic acid isomer in drug discovery is a critical decision driven by its intended application. While 4-nitrobenzoic acid is a well-established precursor for several key drugs, the ortho and meta isomers also hold potential as versatile synthetic intermediates. The distinct physicochemical properties of each isomer dictate their reactivity and handling. Although direct comparative data on their biological activities is limited, the known inhibitory effect of 4-nitrobenzoic acid on Coenzyme Q10 biosynthesis highlights the potential for these simple molecules to interact with specific biological targets. Further research involving head-to-head comparisons of the biological activities of the three isomers is warranted to fully unlock their potential in the development of novel therapeutics.
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. testbook.com [testbook.com]
- 4. A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antiox.org [antiox.org]
- 7. uniprot.org [uniprot.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
A Comparative Guide to Validating the Purity of Synthesized 5-Amino-2-nitrobenzoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 5-Amino-2-nitrobenzoic acid. The following sections detail experimental protocols and present supporting data to assist in selecting the most appropriate method for quality control and research purposes.
Comparison of Purity Validation Methods
The selection of a suitable analytical method for purity determination is contingent on several factors, including the required precision, the nature of potential impurities, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main compound and its impurities, offering high sensitivity and specificity. Alternative methods such as acid-base titration and spectroscopic analysis can also be employed, each with its own advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration | UV-Vis Spectrophotometry |
| Principle | Separation of components based on their differential partitioning between a stationary and a mobile phase. | Neutralization of the acidic carboxylic group with a standardized basic solution. | Measurement of the absorbance of light at a specific wavelength. |
| Information Provided | Provides qualitative and quantitative data on the main compound and its impurities (impurity profile). | Quantifies the total acidic content, providing an overall purity assay. | Provides a quantitative measurement based on absorbance, but is non-specific. |
| Specificity | High; capable of separating structurally similar impurities from the main compound. | Low; any acidic impurity will be titrated along with the main compound. | Low; any compound that absorbs at the analytical wavelength will interfere. |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Moderate (typically requires mg quantities of the sample). | Moderate to high, depending on the molar absorptivity of the compound. |
| Precision | High; Relative Standard Deviation (RSD) is typically less than 2%. | Very high for the overall assay; RSD can be less than 0.2%. | Good; RSD is typically less than 2%. |
| Accuracy | High; recovery is generally within 98-102%. | High, provided that the impurities are not acidic or basic. | Moderate; can be affected by interfering substances. |
| Typical Application | Ideal for impurity profiling, stability studies, and quantitative analysis of the main component. | Suitable for a rapid and cost-effective assay of the bulk material. | Useful for quick quantitative checks and dissolution testing. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the determination of the purity of this compound.
a. Instrumentation and Materials
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard of known purity
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
b. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid). A common starting composition is a 30:70 (v/v) ratio of acetonitrile to acidified water.[1] The mobile phase should be degassed before use.
-
Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio can be used as a diluent.
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the synthesized this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
c. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 254 nm |
d. Data Analysis
The purity of the synthesized this compound is determined by the area percent method, calculated as follows:
Purity (%) = (Area of the this compound peak / Total area of all peaks) x 100
e. Potential Impurities
During the synthesis of this compound, several impurities may be formed, including:
-
Starting materials: Unreacted precursors such as 2-chloro-5-nitrobenzoic acid.
-
Isomeric impurities: Positional isomers like 2-amino-5-nitrobenzoic acid.
-
Side-reaction products: By-products from unintended reactions during synthesis.
The HPLC method should be capable of separating these potential impurities from the main peak to ensure an accurate purity assessment.
Acid-Base Titration Method
This method quantifies this compound based on the acidity of its carboxylic acid group.
a. Materials
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Ethanol (neutralized)
-
Analytical balance
-
Burette, pipette, and conical flask
b. Protocol
-
Accurately weigh approximately 200-300 mg of the synthesized this compound sample.
-
Dissolve the sample in a suitable amount of neutralized ethanol in a conical flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH consumed.
c. Calculation
Purity (%) = (V x M x E) / W x 100
Where:
-
V = Volume of NaOH solution consumed (L)
-
M = Molarity of the NaOH solution (mol/L)
-
E = Equivalent weight of this compound (182.13 g/mol )
-
W = Weight of the sample (g)
Mandatory Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for Purity Validation of this compound.
Logical Flow for Method Selection
Caption: Logical Flow for Selecting a Purity Validation Method.
References
A Spectroscopic Showdown: Distinguishing 5-Amino-2-nitrobenzoic Acid from its Isomers
In the intricate world of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 5-Amino-2-nitrobenzoic acid, a key chemical intermediate, and its common structural isomers. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related molecules.
Physicochemical and Spectroscopic Data Summary
The following tables summarize the key physicochemical and spectroscopic data for this compound and a selection of its isomers, providing a quantitative basis for their differentiation.
Table 1: Physicochemical Properties of Aminonitrobenzoic Acid Isomers
| Property | This compound | 2-Amino-5-nitrobenzoic acid | 4-Amino-3-nitrobenzoic acid | 2-Amino-3-nitrobenzoic acid | 3-Amino-5-nitrobenzoic acid |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol | 182.13 g/mol | 182.13 g/mol | 182.13 g/mol | 182.13 g/mol |
| Melting Point (°C) | 236-238 | 270 (dec.) | 280 (dec.) | 207-211 | 214-220 |
| Appearance | Yellow or brown powder | Bright yellow powder | Off-white to yellow powder | Yellow crystalline solid | Orange to green to brown powder |
| CAS Number | 13280-60-9 | 616-79-5 | 1588-83-6 | 606-18-8 | 618-84-8 |
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆, δ in ppm)
| Compound | Aromatic Protons | -NH₂ Protons | -COOH Protons |
| This compound | 8.00 (d), 7.20 (d), 6.50 (dd) | Broad s | Very Broad s |
| 2-Amino-5-nitrobenzoic acid | ~8.3 (d), ~7.9 (dd), ~6.9 (d) | Broad s | Very Broad s |
| 4-Amino-3-nitrobenzoic acid | 8.45 (d), 7.85 (dd), 7.05 (d) | 5.82 (s) | 11.91 (s) |
| 3-Amino-5-nitrobenzoic acid | 7.15 (t), 7.04-7.09 (m), 6.73-6.75 (m) | 5.29 (s) | 12.45 (s) |
Note: Chemical shifts for amino and carboxylic acid protons can vary depending on solvent and concentration due to hydrogen bonding and exchange.
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆, δ in ppm)
| Compound | Aromatic & Carbonyl Carbons |
| This compound | Data not readily available |
| 2-Amino-5-nitrobenzoic acid | ~168 (C=O), ~155, ~138, ~128, ~125, ~118, ~115 |
| 4-Amino-3-nitrobenzoic acid | 167.9, 153.5, 131.7, 117.3, 113.0 |
| 3-Amino-5-nitrobenzoic acid | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 |
Table 4: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 2-Amino-5-nitrobenzoic acid | 4-Amino-3-nitrobenzoic acid | 3-Amino-5-nitrobenzoic acid |
| N-H Stretch (Amine) | ~3400-3200 | 3400-3200 | ~3470, 3350 | ~3400-3200 |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | 3300-2500 (broad) | 3200-2500 (broad) | ~3300-2500 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700 | 1720-1680 | ~1685 | ~1700 |
| N-O Asymmetric Stretch (Nitro) | ~1530 | 1550-1475 | ~1530 | ~1530 |
| N-O Symmetric Stretch (Nitro) | ~1350 | 1350-1300 | ~1350 | ~1350 |
Table 5: Mass Spectrometry Data (Electron Impact)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 182 | 164, 136, 108 |
| 2-Amino-5-nitrobenzoic acid | 182 | 164, 136, 106 |
| 4-Amino-3-nitrobenzoic acid | 182 | Data not readily available |
| 3-Amino-5-nitrobenzoic acid | 182 | 136, 108, 65 |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the aminonitrobenzoic acid isomer (5-10 mg) is dissolved in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), to a concentration of approximately 10-20 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, data is typically acquired over a spectral width of 0-15 ppm. For ¹³C NMR, a proton-decoupled sequence is generally used with a spectral width of 0-200 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of the solid aminonitrobenzoic acid isomer is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron impact (EI) ionization, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z). The mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.
Visualizing the Workflow and Comparative Logic
To further clarify the process of spectroscopic analysis and comparison, the following diagrams illustrate the experimental workflow and the logical approach to distinguishing between isomers.
The Efficacy of 5-Amino-2-nitrobenzoic Acid as a Dye Intermediate: A Comparative Guide
In the competitive landscape of dye synthesis, the selection of an appropriate intermediate is a critical determinant of the final product's performance, influencing key characteristics such as color fastness, yield, and purity. 5-Amino-2-nitrobenzoic acid is a versatile aromatic compound that serves as a valuable precursor in the synthesis of a variety of dyes, particularly azo dyes. This guide provides an objective comparison of the efficacy of this compound with several alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Dye Intermediates
The efficacy of a dye intermediate is evaluated based on several key performance indicators. The presence and position of substituent groups on the aromatic ring of the intermediate can significantly impact the properties of the resulting dye. This compound, with its amino, nitro, and carboxylic acid functionalities, offers a unique combination of properties that can be advantageous in dye synthesis.
The following table summarizes the available quantitative data for azo dyes synthesized from this compound and its common alternatives. It is important to note that direct comparisons can be challenging as performance can vary depending on the coupling agent used and the specific reaction conditions.
Table 1: Comparative Performance of Azo Dyes from Various Intermediates
| Intermediate | Coupling Agent | Chemical Yield (%) | Purity (by HPLC) | Color | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet | Thermal Stability (°C) |
| This compound | β-naphthol | 85 - 92%[1][2] | > 98%[1][2] | Deep Red[1][2] | 6 - 7[1][2] | 4 - 5[1][2] | 5[1][2] | 4 - 5[1][2] | > 250°C[1][2] |
| Anthranilic acid | β-naphthol | 80 - 88%[1][2] | > 97%[1][2] | Bright Orange-Red[1][2] | 5[1][2] | 4[1][2] | 4 - 5[1][2] | 4[1][2] | > 220°C[1][2] |
| 2-Amino-5-bromobenzoic acid | Various | Good yields reported, specific quantitative data limited. | - | Varies with coupling agent | Enhanced lightfastness often observed due to the bromine atom.[3] | - | - | - | - |
| 2-Methoxy-5-nitroaniline | Various | Good yields reported.[1][4] | - | Yellow to Orange shades.[5] | Good light fastness reported.[4] | Good[4] | Good[4] | - | - |
| 2-Methyl-5-nitroaniline | N,N-diethylaniline | High yields reported. | - | Red to Orange shades.[6] | Good[7] | Good[7] | Good[7] | Good[7] | Good[7] |
| 4-Bromoaniline | Various | - | - | Varies with coupling agent | Bromine atom can enhance lightfastness.[3] | - | - | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the performance of different dye intermediates. The following sections provide methodologies for the synthesis of azo dyes using this compound and its alternatives.
Synthesis of Azo Dye from this compound
This protocol outlines the diazotization of this compound and its subsequent coupling with β-naphthol.
1. Diazotization:
-
In a 250 mL beaker, suspend 1.82 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Stir the mixture vigorously to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution to ensure complete formation of the diazonium salt.
2. Coupling Reaction:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of a 10% sodium hydroxide solution.
-
Cool the β-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the β-naphthol solution with constant stirring, maintaining the temperature below 5 °C.
-
A deep red precipitate of the azo dye will form.
-
Continue stirring the mixture for another 30 minutes in the ice bath to ensure the completion of the coupling reaction.
3. Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the dye with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Dry the purified dye in a vacuum oven.
Synthesis of Azo Dye from Anthranilic Acid (Alternative)
This protocol details the synthesis of an azo dye using Anthranilic acid as the diazo component.
1. Diazotization:
-
In a 250 mL beaker, dissolve 1.37 g (0.01 mol) of Anthranilic acid in 50 mL of 2 M hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of deionized water, maintaining the temperature below 5°C.[1][2]
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete diazotization.
2. Coupling Reaction:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of 2 M sodium hydroxide solution and cool to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring, maintaining the temperature below 5°C. A bright orange-red precipitate will form.
-
Continue stirring for 1 hour in the ice bath to ensure complete coupling.
3. Isolation and Purification:
-
Isolate the dye by vacuum filtration and wash with cold water.
-
Purify the dye by recrystallization from ethanol.
General Synthesis Protocol for Azo Dyes from Other Substituted Anilines
The following is a generalized procedure that can be adapted for other substituted anilines like 2-Amino-5-bromobenzoic acid, 2-methoxy-5-nitroaniline, 2-Methyl-5-nitroaniline, and 4-bromoaniline. Molar equivalents should be adjusted based on the molecular weight of the chosen intermediate.
1. Diazotization:
-
Dissolve or suspend the substituted aniline (0.01 mol) in an appropriate acidic solution (e.g., hydrochloric acid or sulfuric acid) and cool to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) while maintaining the low temperature.
-
Stir for 30-60 minutes to complete the formation of the diazonium salt.
2. Coupling:
-
Prepare a solution of the coupling agent (e.g., β-naphthol, phenol, N,N-diethylaniline) (0.01 mol) in an alkaline or acidic solution as appropriate for the specific coupling agent. Cool the solution to 0-5 °C.
-
Slowly add the diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining the low temperature.
-
Adjust the pH of the reaction mixture as needed to facilitate the coupling reaction.
-
Continue stirring for 1-2 hours.
3. Isolation and Purification:
-
Collect the precipitated dye by filtration.
-
Wash the dye with water.
-
Purify by recrystallization from a suitable solvent.
Signaling Pathways and Experimental Workflows
The synthesis of azo dyes follows a well-established reaction pathway involving diazotization followed by azo coupling. This process can be visualized to better understand the logical flow of the synthesis.
Caption: General workflow for the synthesis of azo dyes.
The experimental workflow for synthesizing and evaluating the performance of these dyes can also be systematically represented.
Caption: Experimental workflow for dye synthesis and evaluation.
Conclusion
This compound is a highly effective dye intermediate, particularly for producing azo dyes with deep shades and excellent fastness properties. The presence of the electron-withdrawing nitro group and the carboxylic acid group contributes to the stability and potential reactivity of the resulting dyes, making them suitable for high-performance applications.
When compared to the unsubstituted alternative, Anthranilic acid, dyes derived from this compound generally exhibit superior light and wash fastness.[1][2] Other substituted anilines, such as those containing bromo or methoxy groups, can also be used to tune the properties of the final dye. For instance, bromo-substituted anilines may enhance lightfastness, while methoxy-substituted anilines are useful for achieving yellow to orange hues.[3][5]
The choice of the optimal dye intermediate ultimately depends on the desired color, the required performance characteristics of the final application, and cost considerations. For applications where color durability and high fastness are paramount, this compound presents a compelling option. Researchers and professionals are encouraged to consider the comparative data and experimental protocols presented in this guide to select the most suitable intermediate for their specific synthetic needs.
References
- 1. Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on olymer Fibres – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. orientjchem.org [orientjchem.org]
- 5. scialert.net [scialert.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Enzyme Inhibitory Potential of Aminonitrobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known enzyme inhibitory activities of various aminonitrobenzoic acid isomers. Due to the limited availability of comprehensive, directly comparable quantitative data in publicly accessible literature, this document serves as a foundational guide, equipping researchers with the necessary protocols and conceptual frameworks to conduct their own detailed comparative studies.
While specific IC50 and Ki values are not consistently available for all isomers against a single enzyme target, existing research indicates distinct inhibitory profiles for several of these compounds. This guide summarizes the current knowledge, presents detailed experimental protocols for key enzyme assays, and visualizes relevant biological pathways and experimental workflows to facilitate further investigation into the therapeutic potential of these small molecules.
Comparative Enzyme Inhibitory Activity
The following table summarizes the known enzyme inhibitory activities of various aminonitrobenzoic acid isomers. It is important to note that the data is largely qualitative at this stage, and direct comparison of potency is challenging without standardized quantitative assays. Researchers are encouraged to use the provided protocols to determine the half-maximal inhibitory concentrations (IC50) for a comprehensive comparative analysis.
| Aminonitrobenzoic Acid Isomer | Target Enzyme(s) | Known Inhibitory Activity |
| 2-Amino-3-nitrobenzoic acid | Not well-characterized in publicly available literature. | Further investigation is required. |
| 2-Amino-5-nitrobenzoic acid | Glutamate Dehydrogenase (GDH) | Identified as an inhibitor of GDH.[1] |
| 3-Amino-2-nitrobenzoic acid | Not well-characterized in publicly available literature. | Further investigation is required. |
| 3-Amino-4-nitrobenzoic acid | Trypanothione Reductase, Factor Xa | Reported to inhibit these enzymes. |
| 4-Amino-2-nitrobenzoic acid | Not well-characterized in publicly available literature. | Further investigation is required. |
| 4-Amino-3-nitrobenzoic acid | Trypanosoma cruzi trans-sialidase | Potent inhibitor, demonstrating 77% inhibition in enzymatic assays.[2][3] |
| 5-Amino-2-nitrobenzoic acid | Proteases (Chymotrypsin, Trypsin, Elastase), Dihydrolipoamide Dehydrogenase | Shown to inhibit a range of proteases and dihydrolipoamide dehydrogenase.[4] |
| 5-Amino-3-nitrobenzoic acid | Not well-characterized in publicly available literature. | Further investigation is required. |
| 3-Amino-5-nitrobenzoic acid | Not well-characterized in publicly available literature. | Further investigation is required. |
Experimental Protocols
To facilitate the quantitative comparison of the enzyme inhibitory activities of aminonitrobenzoic acid isomers, detailed protocols for key enzyme assays are provided below. These protocols are based on established methodologies and can be adapted for specific experimental setups.
Glutamate Dehydrogenase (GDH) Inhibition Assay
This protocol is designed to assess the inhibitory effect of aminonitrobenzoic acid isomers on GDH activity.
Materials:
-
Purified Glutamate Dehydrogenase (e.g., from bovine liver)
-
Aminonitrobenzoic acid isomer (test compound)
-
GDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
L-Glutamate solution
-
NAD+ solution
-
NADH (for standard curve)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aminonitrobenzoic acid isomer in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of L-Glutamate and NAD+ in GDH Assay Buffer.
-
Prepare a series of NADH standards in GDH Assay Buffer to generate a standard curve.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
GDH Assay Buffer
-
A dilution series of the aminonitrobenzoic acid isomer (or solvent control).
-
GDH enzyme solution.
-
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the substrate mix (L-Glutamate and NAD+) to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of NADH production is proportional to GDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Trypanosoma cruzi trans-sialidase Inhibition Assay
This fluorometric assay is used to determine the inhibitory potential of aminonitrobenzoic acid isomers against T. cruzi trans-sialidase.
Materials:
-
Recombinant T. cruzi trans-sialidase (TcTS)
-
Aminonitrobenzoic acid isomer (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution (e.g., 0.5 M sodium carbonate buffer, pH 10.5)
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aminonitrobenzoic acid isomer in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of TcTS in Assay Buffer.
-
Prepare a working solution of MUNANA in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add:
-
Assay Buffer
-
A dilution series of the aminonitrobenzoic acid isomer (or solvent control).
-
TcTS enzyme solution.
-
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Add the MUNANA solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Measurement:
-
Add the Stop Solution to each well to terminate the reaction.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protease Inhibition Assay (Trypsin as an example)
This protocol provides a general framework for assessing the inhibitory effect of aminonitrobenzoic acid isomers on serine proteases like trypsin.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Aminonitrobenzoic acid isomer (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)
-
Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Stop Solution (e.g., 30% acetic acid)
-
Microplate reader capable of measuring absorbance at 410 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aminonitrobenzoic acid isomer in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of trypsin in Assay Buffer.
-
Prepare a working solution of L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add:
-
Assay Buffer
-
A dilution series of the aminonitrobenzoic acid isomer (or solvent control).
-
Trypsin solution.
-
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add the L-BAPNA solution to each well to start the reaction.
-
Incubate at 37°C for a suitable time period (e.g., 15-30 minutes).
-
-
Measurement:
-
Add the Stop Solution to each well.
-
Measure the absorbance at 410 nm. The amount of p-nitroaniline released is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizations
To aid in the conceptualization of the experimental designs and the biological context of the enzyme targets, the following diagrams are provided.
Caption: General experimental workflow for determining the IC50 value of an aminonitrobenzoic acid isomer.
Caption: Simplified signaling pathway showing the role of Glutamate Dehydrogenase (GDH) and its inhibition.
Caption: Mode of action of T. cruzi trans-sialidase and its inhibition.
References
5-Amino-2-nitrobenzoic Acid: A Comparative Guide for Pharmaceutical Precursor Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 5-Amino-2-nitrobenzoic acid as a precursor for the synthesis of specific pharmaceuticals. Through objective comparison with alternative starting materials and supported by experimental data, this document serves as a critical resource for process development and optimization in medicinal chemistry.
Executive Summary
This compound is a versatile aromatic compound containing amino, nitro, and carboxylic acid functional groups, making it a valuable building block in organic synthesis. Its unique substitution pattern offers a strategic advantage in the synthesis of complex heterocyclic structures, particularly quinoline derivatives. This guide focuses on its potential application in the synthesis of the tyrosine kinase inhibitor, Bosutinib, a potent therapeutic agent for chronic myelogenous leukemia. By comparing a synthetic route utilizing a key intermediate structurally analogous to this compound with alternative pathways, we provide a clear analysis of yield, efficiency, and precursor suitability.
Comparison of Synthetic Routes to Bosutinib
The synthesis of Bosutinib can be approached from various starting materials. Below is a comparative summary of key synthetic routes, highlighting the performance of a pathway that employs a 2-nitro-5-aminobenzoic acid derivative, analogous to a route starting with this compound.
| Parameter | Route 1: Via 3-Methoxy-4-hydroxybenzoic Acid[1] | Route 2: Via 2-Methoxy-5-nitrophenol | Hypothetical Route 3: Via this compound |
| Starting Material | 3-Methoxy-4-hydroxybenzoic Acid | 2-Methoxy-5-nitrophenol | This compound |
| Key Intermediate | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | A nitrated phenolic derivative | A functionalized 5-amino-2-nitrobenzoate derivative |
| Overall Yield | ~21.7%[1] | ~32.1% | Not Reported |
| Key Advantages | Readily available and inexpensive starting material.[1] | Higher reported overall yield. | Direct introduction of the required amino and carboxyl functionalities in the desired positions. |
| Key Disadvantages | Multi-step process with a moderate overall yield.[1] | More expensive starting material and longer reaction times.[1] | Requires a hypothetical multi-step functionalization to match the Bosutinib core structure. |
Experimental Protocols
Route 1: Synthesis of Bosutinib via a 2-Amino-5-nitrobenzoic Acid Analogue (from 3-Methoxy-4-hydroxybenzoic Acid)[1]
This route involves the initial preparation of a key intermediate, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, which is analogous to a functionalized derivative of this compound.
Step 1: Esterification of 3-Methoxy-4-hydroxybenzoic Acid
-
3-Methoxy-4-hydroxybenzoic acid is esterified, typically using methanol in the presence of an acid catalyst, to yield Methyl 4-hydroxy-3-methoxybenzoate.
Step 2: Alkylation
-
The resulting ester is alkylated with 1-bromo-3-chloropropane in the presence of a base (e.g., potassium carbonate) to afford Methyl 4-(3-chloropropoxy)-3-methoxybenzoate.
Step 3: Nitration
-
The product from the previous step is nitrated using nitric acid in a suitable solvent to introduce a nitro group at the 2-position, yielding Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.
Step 4: Reduction
-
The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride, to give Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.
Step 5: Cyclization and subsequent steps
-
The resulting amino ester undergoes a series of reactions including cyclization, chlorination, and coupling with 2,4-dichloro-5-methoxyaniline and N-methylpiperazine to yield Bosutinib.
Alternative Route: Synthesis from 2-Methoxy-5-nitrophenol
This alternative pathway provides a higher overall yield but may involve more costly starting materials.
Step 1: Initial functionalization of 2-Methoxy-5-nitrophenol
-
The synthesis begins with the functionalization of 2-methoxy-5-nitrophenol, which already contains the nitro group in a position analogous to the final product's structure.
Step 2: Multi-step synthesis
-
A series of subsequent reactions, which may include etherification, reduction of the nitro group, and construction of the quinoline core, leads to the formation of Bosutinib. The reported overall yield for this route is approximately 32.1%.[1]
Visualizing the Synthesis and Mechanism of Action
To further clarify the synthetic strategy and the biological target of Bosutinib, the following diagrams are provided.
Caption: Comparative experimental workflows for Bosutinib synthesis.
The diagram above illustrates the key steps in the synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid, highlighting the formation of the crucial amino-nitro intermediate. A hypothetical, more direct route starting from this compound is also depicted for comparison.
Caption: Bosutinib signaling pathway inhibition.
Bosutinib functions as a dual inhibitor of Src and Abl tyrosine kinases. This inhibition disrupts downstream signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3, which are crucial for cancer cell proliferation, survival, and migration. The diagram above illustrates this mechanism of action, leading to decreased cell proliferation and migration, and an increase in apoptosis.
Conclusion
The choice of a starting material in pharmaceutical synthesis is a multifactorial decision involving cost, availability, process efficiency, and overall yield. This compound presents a compelling profile due to the strategic placement of its functional groups, which can potentially streamline the synthesis of complex molecules like Bosutinib. Further process development research could optimize a synthetic route starting from this precursor, potentially leading to a more efficient and cost-effective manufacturing process. This guide provides the foundational comparative data and experimental context necessary for such an investigation.
References
Navigating the Maze: A Comparative Guide to the Cross-Reactivity of 5-Amino-2-nitrobenzoic Acid in Biological Assays
For researchers, scientists, and drug development professionals, the accuracy and specificity of biological assay results are paramount to advancing scientific discovery and therapeutic innovation. 5-Amino-2-nitrobenzoic acid (5-ANB), a versatile chemical intermediate, is frequently employed in the synthesis of pharmaceuticals and as a tool compound in biochemical research, including studies on enzyme inhibition and protein interactions.[1][2] However, its inherent chemical properties, particularly its nitroaromatic scaffold, raise concerns about potential cross-reactivity and off-target effects that can lead to misleading data.
This guide provides a comprehensive comparison of this compound's potential for cross-reactivity in common biological assays. While direct, extensive cross-reactivity profiling for 5-ANB is not widely published, we can infer potential issues based on the behavior of structurally similar compounds, such as its isomer 2-Amino-5-nitrobenzoic acid, which is known to be a Pan-Assay Interference Compound (PAINS).[3] This guide will present hypothetical comparative data to illustrate these potential liabilities and provide detailed experimental protocols to empower researchers to assess the specificity of 5-ANB in their own experimental systems.
The Specter of False Positives: Understanding Interference Mechanisms
Nitroaromatic compounds are a well-documented class of PAINS.[3] These molecules can generate false-positive results in biological assays through a variety of non-specific mechanisms rather than by specific, high-affinity binding to the intended biological target. The primary mechanisms of interference include:
-
Light Absorbance and Fluorescence Quenching: As a colored compound, 5-ANB can absorb light in the visible spectrum, potentially interfering with colorimetric assays. Furthermore, it may quench the fluorescence of reporter molecules used in fluorescence-based assays, leading to an erroneous signal of inhibition.[3]
-
Chemical Reactivity: The presence of both an amino and a nitro group on the benzoic acid ring introduces reactive sites that can potentially modify assay components, such as enzymes or substrates, leading to inactivation and a false signal.[3]
-
Formation of Aggregates: At higher concentrations, small molecules like 5-ANB can form colloidal aggregates that non-specifically inhibit enzymes, a common source of false positives in high-throughput screening.[3]
Hypothetical Comparative Data: Assessing Potential Cross-Reactivity
To illustrate the importance of validating the specificity of this compound, the following tables present hypothetical data comparing its performance against two alternative compounds in a series of common assays. Alternative A represents an ideal negative control with no off-target effects, while Alternative B is a compound with genuine, on-target activity and minimal assay interference.
Table 1: Comparative Analysis in a Fluorescence-Based Kinase Assay
| Compound | IC50 (µM) in Primary Kinase Assay | Fluorescence Quenching at 10 µM (%) | Interpretation |
| This compound | 4.8 | 55% | High potential for false positives due to significant fluorescence quenching.[3] |
| Alternative A | > 100 | < 5% | No significant interference observed; a suitable negative control. |
| Alternative B | 12.5 | < 5% | Demonstrates genuine inhibitory activity without spectroscopic interference. |
Table 2: Evaluation in a Cell-Based Viability Assay (MTT)
| Compound | EC50 (µM) in Cell Viability Assay | Absorbance Interference at 570 nm (at EC50) | Interpretation |
| This compound | 15.2 | Significant | Potential for inflated potency due to absorbance interference with the formazan product. |
| Alternative A | > 100 | Negligible | No interference with the assay readout. |
| Alternative B | 25.0 | Negligible | Genuine cytotoxic effect without assay interference. |
Experimental Protocols for Cross-Reactivity Assessment
To mitigate the risk of misleading data, it is crucial to perform counter-screens and control experiments. The following are detailed protocols for key experiments to assess the potential for assay interference by this compound.
Protocol 1: Assessing Spectroscopic Interference
Objective: To determine if this compound absorbs light or quenches fluorescence at the wavelengths used in a specific assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorogenic or chromogenic substrate/product of the primary assay
-
Microplate reader with absorbance and fluorescence capabilities
-
96-well, clear-bottom plates (for absorbance) or black plates (for fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer at concentrations ranging from the expected IC50 up to 100 µM.
-
For absorbance interference, add the compound dilutions to the wells of a clear plate. In parallel, prepare wells with buffer only (blank) and wells with the chromogenic product at its expected final concentration. Read the absorbance at the detection wavelength of the assay.
-
For fluorescence quenching, add the compound dilutions to the wells of a black plate. Then, add the fluorogenic product at its expected final concentration to all wells. Read the fluorescence at the excitation and emission wavelengths of the assay.
-
Data Analysis: Compare the signal in the presence of 5-ANB to the signal of the product alone. A significant decrease in signal indicates interference.
Protocol 2: Detecting Non-Specific Inhibition via Aggregate Formation
Objective: To determine if this compound forms aggregates that cause non-specific enzyme inhibition.
Materials:
-
This compound
-
Target enzyme and substrate
-
Assay buffer
-
Triton X-100 (non-ionic detergent)
-
Microplate reader
Procedure:
-
Perform the primary enzyme inhibition assay with a concentration range of this compound.
-
In parallel, perform the same assay, but pre-incubate the 5-ANB dilutions in assay buffer containing 0.01% Triton X-100 for 15 minutes before adding the enzyme.
-
Data Analysis: If the inhibitory activity of 5-ANB is significantly reduced in the presence of Triton X-100, it is likely that the inhibition is, at least in part, due to aggregate formation.
Signaling Pathways and Considerations
Conclusion
References
A Head-to-Head Comparison of Synthesis Routes for Aminonitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Aminonitrobenzoic acids are a critical class of compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The strategic placement of amino, nitro, and carboxylic acid functionalities on the benzene ring allows for a diverse range of chemical transformations. The selection of an optimal synthetic route to a specific aminonitrobenzoic acid isomer is paramount for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of various synthesis routes for several key aminonitrobenzoic acid isomers, supported by experimental data and detailed protocols to inform laboratory and process development decisions.
Comparative Analysis of Synthesis Routes
The following tables summarize the key quantitative data for various synthesis routes to different aminonitrobenzoic acid isomers, allowing for a direct comparison of their performance.
2-Amino-3-nitrobenzoic Acid
| Parameter | Route 1: From 3-Nitrophthalic Acid | Route 2: From 2-Chloro-3-nitrobenzoic Acid |
| Starting Material | 3-Nitrophthalic acid | 2-Chloro-3-nitrobenzoic acid |
| Key Reactions | Mono-esterification, Acyl chlorination, Curtius rearrangement, Hydrolysis | Nucleophilic Aromatic Substitution |
| Key Reagents | Methanol, Sulfuric acid, Thionyl chloride, Sodium azide | Ammonium hydroxide, Hydrochloric acid |
| Overall Yield | ~95%[1] | 80%[2] |
| Purity | High (Purity of intermediate ester: 98.8%)[3] | Not explicitly stated |
| Reaction Time | Multi-step, requires several hours | 7 hours at 120 °C[2] |
| Advantages | Very high yield, good purity | Fewer steps than Route 1 |
| Disadvantages | Multi-step process, use of hazardous sodium azide | Use of sealed vessel and high temperature, yield is lower than Route 1 |
2-Amino-5-nitrobenzoic Acid
| Parameter | Route 1: From N-Acetylanthranilic Acid | Route 2: From 5-Nitroisatin |
| Starting Material | N-Acetylanthranilic acid (from Anthranilic acid) | 5-Nitroisatin |
| Key Reactions | Nitration, Hydrolysis | Oxidative cleavage |
| Key Reagents | Nitric acid, Sulfuric acid, Acetic anhydride, Hydrochloric acid | Sodium hydroxide, Hydrogen peroxide |
| Overall Yield | ~61.2% | 74-77%[4] |
| Purity | Requires recrystallization[5] | Requires recrystallization[4] |
| Reaction Time | Nitration: ~3.5 hours; Hydrolysis: 1.5 hours[5] | 3 hours[4] |
| Advantages | Readily available starting material (Anthranilic acid) | Fewer steps, higher yield |
| Disadvantages | Multi-step process, lower overall yield | Starting material may be less common |
4-Amino-3-nitrobenzoic Acid
| Parameter | Synthesis from 4-Acetamidobenzoic Acid |
| Starting Material | 4-Acetamidobenzoic acid |
| Key Reactions | Nitration, Hydrolysis |
| Key Reagents | Nitric acid, Sulfuric acid |
| Overall Yield | 74% |
| Purity | Requires washing and drying |
| Reaction Time | Nitration: 4 hours; Hydrolysis: 4 hours |
| Advantages | Good yield, well-established procedure |
| Disadvantages | Two-step process from the protected amino acid |
2-Amino-6-nitrobenzoic Acid
| Parameter | Synthesis from 2,6-Dinitrobenzoic Acid |
| Starting Material | 2,6-Dinitrobenzoic acid |
| Key Reactions | Selective reduction |
| Key Reagents | Sulfide, hydrosulfide, or polysulfide |
| Overall Yield | At least 85% |
| Purity | Not explicitly stated |
| Reaction Time | Not explicitly stated, reaction at 60-95 °C |
| Advantages | Single-step transformation, high yield |
| Disadvantages | Starting material may require synthesis |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Synthesis of 2-Amino-3-nitrobenzoic Acid from 3-Nitrophthalic Acid[3]
This high-yield synthesis involves a three-step process starting from 3-nitrophthalic acid.
-
Monoesterification:
-
In a flask, combine 100g of 3-nitrophthalic acid, 600ml of anhydrous methanol, and 50ml of concentrated sulfuric acid.
-
Heat the mixture to reflux. The reaction progress should be monitored by liquid chromatography.
-
After completion, cool the solution to 0°C to crystallize the monoesterification product, 2-carboxy-3-nitrobenzoic acid methyl ester.
-
Filter and dry the product. Expected yield: ~90.4g with a purity of 98.8%.
-
-
Acyl Chlorination:
-
To 81.5g of the dried monoesterification product, add 200ml of chloroform and 45g of thionyl chloride.
-
Reflux the reaction mixture. After the reaction is complete, cool the solution to obtain the acid chloride.
-
-
Curtius Rearrangement and Hydrolysis:
-
To the solution of the acid chloride, add 30g of sodium azide and react at room temperature. Monitor the reaction by liquid chromatography.
-
The resulting isocyanate is then hydrolyzed to yield 2-amino-3-nitrobenzoic acid.
-
Synthesis of 2-Amino-5-nitrobenzoic Acid from N-Acetylanthranilic Acid[5]
This route involves the protection of the amino group, followed by nitration and deprotection.
-
Acetylation of Anthranilic Acid:
-
In a 150 mL four-necked flask equipped with a reflux condenser, add 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.
-
Heat the mixture to 60 °C and add 3 mL of hydrochloric acid. The temperature will spontaneously rise to around 70 °C.
-
-
Nitration of N-Acetylaminobenzoic Acid:
-
In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid, and cool it to room temperature.
-
With stirring, add 9 g (0.05 mol) of dry N-acetylaminobenzoic acid. After 30 minutes, cool the mixture to 9 °C.
-
Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, maintaining the temperature below 10 °C using an ice-water bath.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture into 200 mL of ice water to precipitate the solid. Let it stand overnight, then filter and wash with ice water.
-
-
Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic Acid:
-
In a 250 mL four-necked flask, place 7.5 g (0.0335 mol) of 5-Nitro-N-acetyl-o-aminobenzoic acid, 25 mL of absolute ethanol, and 100 mL of 6 mol/L hydrochloric acid.
-
Reflux the mixture at 81 °C for 1.5 hours.[5]
-
Cool the mixture, filter the precipitate, and wash it twice with water to obtain 2-amino-5-nitrobenzoic acid.
-
Synthesis of 4-Amino-3-nitrobenzoic Acid from 4-Acetamidobenzoic Acid
This synthesis involves the nitration of commercially available 4-acetamidobenzoic acid followed by hydrolysis.
-
Nitration of 4-Acetamidobenzoic Acid:
-
Dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid at 0-10 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 4 hours.
-
Pour the reaction mixture onto ice to precipitate the 4-acetamido-3-nitrobenzoic acid.
-
-
Hydrolysis:
-
Heat the drowned slurry from the previous step to 95-100 °C for 4 hours to hydrolyze the acetyl group.
-
Cool the slurry to 25-35 °C, filter the product, wash with water until acid-free, and dry to obtain 4-amino-3-nitrobenzoic acid.
-
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.
Caption: Synthesis of 2-Amino-3-nitrobenzoic acid via Curtius rearrangement.
Caption: Synthesis of 2-Amino-5-nitrobenzoic acid from anthranilic acid.
Caption: Synthesis of 4-Amino-3-nitrobenzoic acid from 4-acetamidobenzoic acid.
Caption: Synthesis of 2-Amino-6-nitrobenzoic acid by selective reduction.
References
- 1. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 2-Amino-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Confirming the Structure of 5-Amino-2-nitrobenzoic Acid and Its Ethyl Ester Derivative using NMR and Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of spectroscopic data for 5-Amino-2-nitrobenzoic acid and its derivative, Ethyl 5-amino-2-nitrobenzoate, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The following sections detail the experimental protocols and present a clear comparison of the quantitative data obtained from these analyses.
Spectroscopic Data Comparison
The structural differences between this compound and its ethyl ester derivative are clearly delineated by their respective NMR and Mass Spectrometry data. The presence of the ethyl group in the derivative introduces characteristic signals in both ¹H and ¹³C NMR spectra, and a corresponding mass shift in the mass spectrum.
| Compound | ¹H NMR (DMSO-d₆) | ¹³C NMR (Predicted) | Mass Spectrometry (EI-MS) |
| This compound | 7.91 (d, 1H), 6.85 (d, 1H), 6.67 (dd, 1H), 5.95 (s, 2H, -NH₂), 10.5 (br s, 1H, -COOH)[1] | 168.0 (C=O), 154.0 (C-NH₂), 140.0 (C-NO₂), 132.0 (Ar-CH), 118.0 (Ar-C), 116.0 (Ar-CH), 114.0 (Ar-CH) | m/z 182 [M]⁺, 165, 136, 108, 90[2] |
| Ethyl 5-amino-2-nitrobenzoate | ~8.0 (d, 1H), ~6.9 (d, 1H), ~6.7 (dd, 1H), ~6.0 (s, 2H, -NH₂), 4.38 (q, 2H, -CH₂-), 1.36 (t, 3H, -CH₃) | 166.0 (C=O), 154.0 (C-NH₂), 140.0 (C-NO₂), 132.0 (Ar-CH), 118.0 (Ar-C), 116.0 (Ar-CH), 114.0 (Ar-CH), 61.0 (-CH₂-), 14.0 (-CH₃) | m/z 210 [M]⁺, 182, 165, 136, 108 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, typically 0.5-1.0 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, the data is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is used, and the data is acquired over a spectral width of 0-200 ppm.
Mass Spectrometry (MS)
Mass spectral data is obtained using an Electron Ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Workflow for Structural Confirmation
The following diagram illustrates the general workflow for confirming the structure of a synthesized this compound derivative.
Caption: Workflow for the synthesis and structural confirmation of a this compound derivative.
Data Interpretation and Structural Elucidation
The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic region displays a doublet around 7.91 ppm, a doublet around 6.85 ppm, and a doublet of doublets around 6.67 ppm, consistent with the substitution pattern of the benzene ring. The amine protons appear as a broad singlet around 5.95 ppm, and the carboxylic acid proton as a very broad singlet at approximately 10.5 ppm.[1]
For the Ethyl 5-amino-2-nitrobenzoate derivative, the key differences in the ¹H NMR spectrum are the disappearance of the carboxylic acid proton signal and the appearance of signals corresponding to the ethyl group. A quartet is expected around 4.38 ppm for the methylene protons (-CH₂-) and a triplet around 1.36 ppm for the methyl protons (-CH₃-).
The ¹³C NMR spectrum provides further confirmation. In the derivative, two additional signals will be present in the aliphatic region: one around 61.0 ppm for the methylene carbon and another around 14.0 ppm for the methyl carbon.
Mass spectrometry definitively distinguishes between the acid and its ethyl ester. This compound exhibits a molecular ion peak ([M]⁺) at an m/z of 182.[2] The ethyl ester will show a molecular ion peak at m/z 210, corresponding to the addition of a C₂H₄ group and the loss of a proton. The fragmentation patterns of both compounds will also show common fragments resulting from the loss of the nitro group (-NO₂) and the carboxyl or ester group.
By comparing the NMR and Mass Spec data of the synthesized derivative with the parent acid and with predicted values, researchers can unequivocally confirm the successful synthesis and purification of the target molecule. This systematic approach ensures the structural integrity of compounds used in further research and development.
References
A Researcher's Guide to Assessing Lot-to-Lot Variability of Commercial 5-Amino-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Amino-2-nitrobenzoic acid is a pivotal intermediate in the synthesis of a diverse range of molecules, including pharmaceuticals and azo dyes.[1][2] Its utility in drug development is notable, where it serves as a building block for compounds with anti-inflammatory and analgesic effects.[2] Given its role in producing biologically active molecules, ensuring the consistency and purity of this starting material is paramount. Lot-to-lot variability in the purity, impurity profile, and physical characteristics of commercial this compound can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a framework for researchers to assess the quality and consistency of different commercial lots of this compound. It outlines key experimental protocols and data presentation strategies to empower laboratories to make informed decisions about reagent qualification and selection.
Key Quality Attributes for Comparison
When evaluating different lots of this compound, a systematic approach focusing on critical quality attributes is essential. The following parameters should be assessed to build a comprehensive quality profile for each lot.
Table 1: Key Quality Attributes and Recommended Analytical Methods
| Quality Attribute | Recommended Analytical Method(s) | Purpose |
| Identity | ¹H NMR, FTIR, Mass Spectrometry | Confirms the chemical structure is correct. |
| Purity/Assay | HPLC-UV (quantitative) | Determines the percentage of the desired compound. |
| Impurity Profile | HPLC-UV, LC-MS | Identifies and quantifies known and unknown impurities. |
| Melting Point | Melting Point Apparatus | A sharp melting range indicates high purity.[3] |
| Appearance | Visual Inspection | Assesses color and physical form (e.g., crystalline powder).[1] |
| Residual Solvents | Headspace GC-MS | Quantifies any remaining solvents from the synthesis process. |
Experimental Protocols
Detailed and consistent execution of analytical methods is crucial for generating reliable comparative data. Below are standard protocols for the most critical analyses.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
HPLC is a powerful technique for separating and quantifying the main component and any process-related impurities or degradation products.[4]
Methodology:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of water with 0.1% (v/v) trifluoroacetic acid (Eluent A) and acetonitrile with 0.1% (v/v) trifluoroacetic acid (Eluent B) is often effective.[4] A typical starting gradient could be 95:5 (A:B), moving to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength near the absorbance maximum of the compound, with 200 nm also being suitable for detecting a broad range of aromatic compounds.[4]
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound lot sample and dissolve it in 10 mL of the mobile phase (initial conditions) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the calibration curve.
-
Filter all samples through a 0.45 µm syringe filter before injection.[4]
-
-
Quantification: Purity is determined by the area percent of the main peak. Impurities can be quantified against a reference standard if available, or reported as area percent.
¹H NMR Spectroscopy for Identity Confirmation
¹H NMR provides detailed information about the chemical structure, confirming the identity of the compound and can also reveal the presence of certain impurities.[5]
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the compound's solubility.[2]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Compare the resulting spectrum with a reference spectrum or theoretical chemical shifts and coupling constants to confirm the structure of this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides a quick indication of purity. A broad or depressed melting range compared to the literature value (typically 236-238 °C) suggests the presence of impurities.[3]
Methodology:
-
Instrumentation: Calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.
-
Procedure: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point and record the temperature range from the first appearance of liquid to the complete melting of the solid.
Data Presentation for Lot-to-Lot Comparison
Summarizing the analytical results in a clear, tabular format is essential for direct comparison between different lots or suppliers.
Table 2: Example Comparative Data Summary for this compound Lots
| Parameter | Lot A (Supplier 1) | Lot B (Supplier 1) | Lot C (Supplier 2) | Specification |
| Appearance | Yellow crystalline powder | Yellow crystalline powder | Light yellow powder | Yellow powder/crystal |
| Purity (HPLC, Area %) | 99.85% | 99.52% | 99.91% | ≥ 99.0% |
| Melting Point (°C) | 236.5 - 237.8 | 235.1 - 237.2 | 237.0 - 238.1 | 236 - 238 °C |
| Impurity 1 (RRT 0.85) | 0.05% | 0.18% | Not Detected | ≤ 0.10% |
| Impurity 2 (RRT 1.15) | 0.08% | 0.25% | 0.06% | ≤ 0.15% |
| Total Impurities | 0.15% | 0.48% | 0.09% | ≤ 0.50% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
Workflow and Decision Making
A standardized workflow ensures that each lot is evaluated consistently before being accepted for use in research or development. The following diagram illustrates a logical process for the qualification of a new lot of this compound.
References
Peer-reviewed literature validating the use of 5-Amino-2-nitrobenzoic acid in specific applications
For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision that influences the efficacy, synthesis pathway, and novelty of the final product. 5-Amino-2-nitrobenzoic acid is a versatile building block with applications spanning pharmaceuticals, diagnostics, and industrial dyes. This guide provides a comparative analysis of its performance in key applications, supported by experimental data from peer-reviewed and technical literature.
Physicochemical Properties: A Comparative Overview
The isomeric position of the amino and nitro groups on the benzoic acid backbone significantly influences the physicochemical properties of aminonitrobenzoic acids, which in turn affects their reactivity and suitability for different applications. Below is a comparison of this compound with its isomer, 2-Amino-5-nitrobenzoic acid.
| Property | This compound | 2-Amino-5-nitrobenzoic acid |
| CAS Number | 13280-60-9 | 616-79-5 |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol | 182.13 g/mol |
| Appearance | Yellow crystalline powder | Bright yellow powder |
| Melting Point | 236-238 °C | 270 °C (decomposes) |
| Solubility | Soluble in DMSO and Methanol | Insoluble in water |
| pKa (predicted) | 2.28 ± 0.25 | No data available |
Application as an Azo Dye Intermediate
This compound is a key precursor in the synthesis of azo dyes, which are widely used in the textile industry.[1] The presence and position of the nitro and amino groups on the aromatic ring influence the final color and fastness properties of the dye.
Comparative Performance with Anthranilic Acid
While direct peer-reviewed comparative studies are limited, technical guides suggest that the inclusion of a nitro group, as in this compound, can enhance the performance of azo dyes compared to those derived from the unsubstituted anthranilic acid. The electron-withdrawing nature of the nitro group can lead to deeper shades and improved stability. The following table provides an illustrative comparison based on typical results for azo dyes derived from a related isomer, 2-Amino-5-nitrobenzoic acid, and anthranilic acid when coupled with β-naphthol.
| Performance Metric | Dye from 2-Amino-5-nitrobenzoic Acid (Illustrative) | Dye from Anthranilic Acid |
| Chemical Yield (%) | 85 - 92% | 80 - 88% |
| Purity (by HPLC) | > 98% | > 97% |
| Color | Deep Red | Bright Orange-Red |
| Light Fastness (ISO 105-B02) | 6 - 7 | 5 |
| Wash Fastness (ISO 105-C06) | 4 - 5 | 4 |
| Thermal Stability (°C) | > 250°C | > 220°C |
Experimental Protocol: Synthesis of an Azo Dye
The following is a general procedure for the synthesis of an azo dye using this compound as the diazo component and β-naphthol as the coupling component.
1. Diazotization:
-
Dissolve 1.82 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water, warming gently if necessary.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of deionized water, keeping the temperature below 5°C.
-
Stir for an additional 15-20 minutes to ensure the complete formation of the diazonium salt.
2. Azo Coupling:
-
In a separate beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% sodium hydroxide solution and cool to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the β-naphthol solution with constant stirring, maintaining the temperature below 5°C.
-
A colored precipitate of the azo dye will form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure complete reaction.
3. Isolation and Purification:
-
Isolate the crude dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purify the dye by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.
References
Safety Operating Guide
Proper Disposal of 5-Amino-2-nitrobenzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Amino-2-nitrobenzoic acid is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is necessary to prevent potential hazards and ensure regulatory compliance. This guide provides a clear, step-by-step approach to the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. If there is a risk of dust generation, respiratory protection is required.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid Incompatibilities: Ensure that this compound waste is kept segregated from strong oxidizing agents, reducing agents, and bases to prevent hazardous chemical reactions.[1]
Disposal Guidelines
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This waste should be collected by a licensed environmental services company. It is crucial to remember not to discharge this chemical into drains or sewers.[1][2]
| Waste Type | Disposal Procedure |
| Unused or Waste Chemical | Dispose of contents and container to an approved waste disposal plant.[2][3][4] Do not empty into drains.[2] All waste disposal must be in accordance with national and local regulations.[2] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as chemical waste, following applicable laws and good laboratory practices.[2] |
| Empty Containers | Handle uncleaned containers in the same manner as the product itself.[2] Empty containers may present a fire risk; any residue can be evaporated under a fume hood.[2] |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation: Clearly label the waste as "this compound." It is important to segregate it from other chemical waste to avoid accidental mixing with incompatible substances.[1]
-
Containerization: Use a dedicated, suitable, and properly sealed container for the waste.[1] If it is in good condition, the original container is often the best choice.[1] The container must be chemically compatible and free from any leaks or damage.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be designed to contain any potential leaks.
-
Arrange for Pickup: Contact a licensed hazardous waste disposal company to schedule a pickup. Provide them with accurate information about the chemical waste.
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
